1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Description
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Properties
IUPAC Name |
1-(4-methyl-2-methylsulfanylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-7(6(2)11)4-9-8(10-5)12-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNMYESMZCJSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Introduction
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a pivotal molecular building block, extensively utilized in the realms of pharmaceutical and agrochemical research and development.[1][2] Its unique structural arrangement, featuring a substituted pyrimidine core, renders it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. In the pharmaceutical sector, it serves as a foundational scaffold for the development of targeted therapies, including potential antiviral and anticancer agents.[2] Within agricultural chemistry, this compound is instrumental in the creation of advanced fungicides and herbicides, contributing to the enhancement of crop protection and agricultural output.[2]
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. The narrative delves into the mechanistic underpinnings of the synthetic strategy, offering detailed, step-by-step protocols and field-proven insights to ensure reproducibility and success in a laboratory setting. This document is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational understanding of organic synthesis.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a convergent strategy centered around the construction of the core pyrimidine ring. The classical approach to pyrimidine synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine or a related derivative, forms the basis of the methodology detailed herein.[3] Specifically, this guide outlines a two-step sequence commencing with the preparation of a key β-dicarbonyl intermediate, followed by its cyclocondensation with S-methylisothiourea.
The causality behind this strategic choice lies in its efficiency and the ready availability of the starting materials. This pathway avoids harsh reaction conditions and offers good control over the final substitution pattern on the pyrimidine ring.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis, purification, and handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Acetylacetone | C₅H₈O₂ | 100.12 | 140.4 | 0.975 | 1.451 |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 | 1.391 |
| 3-(Ethoxymethylene)-2,4-pentanedione | C₈H₁₂O₃ | 156.18 | 140-142 (16 mmHg) | 1.01 | 1.483-1.485 |
| S-Methylisothiourea Sulfate | C₄H₁₂N₄O₄S₃ | 276.36 | Decomposes | - | - |
| This compound | C₈H₁₀N₂OS | 182.25 | - | - | - |
Synthetic Workflow and Mechanism
The overall synthetic transformation can be visualized as a two-stage process, beginning with the formation of the key 1,3-dicarbonyl synthon, followed by the pyrimidine ring-forming cyclocondensation.
Caption: High-level overview of the two-stage synthesis.
Mechanistic Insights
The core of this synthesis lies in the cyclocondensation reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of S-methylisothiourea on the electrophilic carbon of the ethoxymethylene group of 3-(ethoxymethylene)-2,4-pentanedione.
-
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the isothiourea moiety onto one of the carbonyl carbons of the pentanedione backbone.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrimidine ring. The choice of an ethoxymethylene derivative of the dicarbonyl compound facilitates this aromatization step.
Caption: Simplified reaction mechanism for pyrimidine formation.
Experimental Protocols
Part 1: Synthesis of 3-(Ethoxymethylene)-2,4-pentanedione
This procedure details the formation of the key β-dicarbonyl intermediate.
Materials and Reagents:
-
Acetylacetone (pentane-2,4-dione)
-
Triethyl orthoformate
-
Acetic anhydride
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
To a stirred mixture of acetylacetone (1.0 mol) and triethyl orthoformate (1.2 mol), add a catalytic amount of acetic anhydride (0.1 mol).
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours.
-
Monitor the progress of the reaction by observing the distillation of ethanol, a byproduct of the reaction.
-
Once the theoretical amount of ethanol has been collected, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation to yield 3-(ethoxymethylene)-2,4-pentanedione as a clear yellow liquid.[4]
Part 2: Synthesis of this compound
This section outlines the final cyclocondensation step to yield the target compound.
Materials and Reagents:
-
3-(Ethoxymethylene)-2,4-pentanedione
-
S-Methylisothiourea sulfate
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Ice bath
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir until fully dissolved.
-
Cool the resulting solution in an ice bath and add 3-(ethoxymethylene)-2,4-pentanedione (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating through rigorous in-process monitoring and characterization of the final product.
-
In-Process Controls: The progress of each reaction step should be monitored by appropriate analytical techniques such as TLC or gas chromatography (GC). This allows for the determination of reaction completion and the identification of any potential side products.
-
Product Characterization: The identity and purity of the final product, this compound, must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the crystalline product.
-
Conclusion
The synthetic route detailed in this technical guide provides a reliable and efficient method for the preparation of this compound, a compound of significant interest in the pharmaceutical and agrochemical industries. By leveraging a classical pyrimidine synthesis strategy, this protocol offers high yields and operational simplicity. The emphasis on mechanistic understanding and rigorous analytical validation ensures that researchers and drug development professionals can confidently reproduce this synthesis in their laboratories, thereby facilitating the advancement of their research and development endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Introduction
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a versatile heterocyclic ketone that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique molecular architecture, featuring a pyrimidine core functionalized with methyl, methylthio, and acetyl groups, makes it a valuable building block in both the pharmaceutical and agrochemical sectors.[1] In pharmaceutical development, it is a precursor for compounds targeting specific biological pathways, potentially leading to novel therapeutics.[1] In agricultural chemistry, it is utilized in the development of fungicides and herbicides to enhance crop productivity.[1]
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application, influencing everything from reaction kinetics and purification strategies to its behavior in biological systems.[2][3] For professionals in drug discovery and development, these properties are critical determinants of a molecule's pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), formulation, and overall viability as a drug candidate.[4][5][6] This guide provides a detailed examination of the core physicochemical properties of this compound, offering both established data and practical experimental protocols for its characterization.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the first step in any scientific investigation. The compound is registered under CAS Number 66373-26-0.[1][7][8][9][10] Its molecular structure and key identifiers are summarized below.
Table 1: Core Identification and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethan-1-one | [8] |
| CAS Number | 66373-26-0 | [1][10] |
| Molecular Formula | C₈H₁₀N₂OS | [1][10] |
| Molecular Weight | 182.25 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=O)C)C=NC(=N1)SC | [9] |
| MDL Number | MFCD00223551 | [1][9] |
| PubChem ID | 4555739 | [1] |
The structure contains a pyrimidine ring, which is a key scaffold in many biologically active molecules. The methylthio (-SCH₃) group, the acetyl (-COCH₃) group, and the methyl (-CH₃) group each contribute to the molecule's overall polarity, reactivity, and steric profile.
Caption: 2D Structure of this compound.
Physical State and Thermal Properties
The physical appearance and thermal characteristics of a compound are indicative of its purity and the strength of its intermolecular forces. These properties are critical for handling, storage, and formulation.
Table 2: Physical and Thermal Data
| Property | Value | Significance & Insights |
| Appearance | White needles | The crystalline "needle" morphology suggests a well-ordered crystal lattice. A consistent appearance is a primary indicator of material purity. |
| Melting Point | 85 - 88 °C | This relatively sharp melting range indicates a high degree of purity.[1] It is a crucial parameter for quality control and for designing thermal processes like drying or melt-based formulations. |
| Storage | Store at 0-8°C; Sealed in dry, room temperature | These recommendations suggest the compound may be susceptible to degradation over time at higher temperatures or in the presence of moisture.[1][9] Cool, dry conditions are essential to maintain its chemical integrity. |
Experimental Protocol: Melting Point Determination
The determination of a melting point is a foundational technique in organic chemistry for assessing purity. The principle relies on observing the temperature range over which a solid transitions to a liquid. Impurities typically depress and broaden the melting range.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to get a preliminary, approximate melting point.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the scouted melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Solubility Profile
Solubility is a paramount physicochemical property, directly impacting a drug's bioavailability and the design of formulations.[3] For synthetic applications, it dictates the choice of solvents for reactions and purifications. While quantitative solubility data for this compound is not widely published, a qualitative assessment can be inferred from its structure and confirmed experimentally.
Structural Insights into Solubility:
-
The molecule possesses polar functional groups (two nitrogen atoms in the pyrimidine ring, a carbonyl group, and a sulfur atom) capable of hydrogen bonding and dipole-dipole interactions.
-
It also has nonpolar regions (two methyl groups and the pyrimidine ring itself).
-
This mixed character suggests it will have limited solubility in water but should be soluble in moderately polar to polar organic solvents.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determine the solubility of the compound in various solvents, which is essential for selecting appropriate media for HPLC, NMR, and reaction chemistry.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane). Also include aqueous acidic (5% HCl) and basic (5% NaOH) solutions to test for salt formation.
-
Sample Preparation: Add approximately 20-30 mg of the compound to a series of small, labeled test tubes.
-
Solvent Addition: Add 1 mL of a selected solvent to a test tube.
-
Observation & Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds. Observe if the solid dissolves.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Results: Systematically record the observations for each solvent. The results will guide solvent selection for subsequent experiments.
Caption: A streamlined workflow for qualitative solubility assessment.
Chromatographic and Spectroscopic Characterization
Modern analytical techniques are indispensable for confirming the identity, purity, and structure of a compound. Commercial suppliers often provide access to such data.[9]
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. For this compound, suppliers report purities of ≥99% as determined by HPLC, indicating high quality suitable for most research and development purposes.[1]
General Protocol: HPLC Purity Analysis
This protocol outlines a typical reverse-phase HPLC method development approach for purity determination.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock to a working concentration of ~0.1 mg/mL.
-
HPLC System & Column: Use a standard HPLC system with a UV detector. A C18 column is a common first choice for reverse-phase chromatography.
-
Mobile Phase: Start with a gradient elution method.
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).
-
Analysis: Inject the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Standard workflow for HPLC-based purity determination.
Spectroscopic Data (NMR, MS):
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. The spectra would confirm the presence and connectivity of all protons and carbons, including the distinct chemical shifts for the methyl, methylthio, and acetyl groups.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula.
Conclusion: A Profile of a Key Chemical Intermediate
This compound is a well-characterized crystalline solid with a defined melting point indicative of high purity. Its solubility profile, favoring organic solvents, aligns with its utility in organic synthesis. The physicochemical properties detailed in this guide—from its molecular weight and structure to its thermal and chromatographic behavior—are critical for its effective use. For researchers in medicinal chemistry and agrochemical science, this compound represents a validated and reliable starting point for the synthesis of more complex, high-value molecules. A firm grasp of these foundational properties is the key to unlocking its full potential in developing the next generation of targeted therapies and crop protection agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 6. fiveable.me [fiveable.me]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. 66373-26-0 | 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone - AiFChem [aifchem.com]
- 9. 66373-26-0|1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone|BLD Pharm [bldpharm.com]
- 10. appretech.com [appretech.com]
An In-depth Technical Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS: 66373-26-0)
Foreword: Unveiling a Versatile Heterocyclic Building Block
Welcome to a comprehensive exploration of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, a molecule of significant interest to the discerning researcher in drug discovery and agrochemical development. This guide is crafted not as a rigid protocol, but as a dynamic resource, designed to provide not just the "what" and "how," but the critical "why" behind the scientific principles and methodologies discussed. As your virtual Senior Application Scientist, my aim is to impart field-proven insights, ensuring that the information herein is not only technically accurate but also practically applicable in a real-world laboratory setting. We will delve into its synthesis, characterization, and potential applications, all while upholding the highest standards of scientific integrity.
Strategic Importance in Medicinal and Agrochemical Chemistry
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in the nucleobases of DNA and RNA.[1][2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] The subject of this guide, this compound, is a functionally rich derivative, poised as a valuable intermediate for several key reasons:
-
Multiple Reactive Sites: The molecule possesses several handles for chemical modification – the acetyl group, the methylthio ether, and the pyrimidine ring itself – allowing for the generation of diverse chemical libraries.
-
The 2-(Methylthio) Group: This moiety is of particular strategic importance. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which dramatically increases the electrophilicity of the C2 position of the pyrimidine ring. This activation transforms the 2-position into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of substituents under mild conditions. This is a frequently employed strategy in the synthesis of kinase inhibitors and other targeted therapies.
-
Structural Mimicry: The pyrimidine core can act as a bioisostere for other heterocyclic systems or as a key pharmacophoric element that interacts with biological targets.
These features make this compound a sought-after building block in programs aimed at discovering novel kinase inhibitors, fungicides, and herbicides.[3]
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and use in synthetic transformations.
| Property | Value | Source |
| CAS Number | 66373-26-0 | [3] |
| Molecular Formula | C₈H₁₀N₂OS | [3] |
| Molecular Weight | 182.25 g/mol | [3] |
| Appearance | White needles | [3] |
| Melting Point | 85 - 88 °C | [3] |
| Purity | ≥ 95-99% (by HPLC) | [3][4] |
| Storage Conditions | Store at 0-8°C | [3] |
Safety and Handling: As with any chemical substance, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[5]
Synthesis of this compound: A Proposed Protocol
Retrosynthetic Analysis and Strategy
Our synthetic strategy hinges on the classical pyrimidine ring formation reaction. The target molecule can be disconnected at the N1-C2 and N3-C4 bonds of the pyrimidine ring, revealing two key synthons: S-methylisothiourea and a 3-substituted derivative of pentane-2,4-dione.
A common and effective activated form of pentane-2,4-dione for this type of reaction is 3-(ethoxymethylene)pentane-2,4-dione, which can be readily prepared from pentane-2,4-dione and triethyl orthoformate.
Proposed Two-Step Synthetic Protocol
This protocol is designed to be a self-validating system, with each step leading to a characterizable intermediate or the final product.
Step 1: Synthesis of 3-(Ethoxymethylene)pentane-2,4-dione
This step involves the reaction of pentane-2,4-dione with triethyl orthoformate in the presence of an acid catalyst, typically acetic anhydride, which also serves as a water scavenger.
-
Materials:
-
Pentane-2,4-dione
-
Triethyl orthoformate
-
Acetic anhydride
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentane-2,4-dione (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of acetic anhydride (0.1 eq).
-
Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the volatile components (excess triethyl orthoformate, ethanol, and ethyl acetate) under reduced pressure using a rotary evaporator.
-
The crude product, 3-(ethoxymethylene)pentane-2,4-dione, is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Step 2: Cyclocondensation to form this compound
This is the key ring-forming step where the activated β-dicarbonyl compound reacts with S-methylisothiourea. S-methylisothiourea is typically used as its hemisulfate salt, and a base is required to generate the free base in situ.
-
Materials:
-
3-(Ethoxymethylene)pentane-2,4-dione (from Step 1)
-
S-methylisothiourea hemisulfate
-
Sodium ethoxide (or another suitable base like sodium methoxide or potassium carbonate)
-
Ethanol (anhydrous)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve S-methylisothiourea hemisulfate (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the free base of S-methylisothiourea.
-
To this mixture, add a solution of crude 3-(ethoxymethylene)pentane-2,4-dione (1.0 eq) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification.
-
Spectroscopic Characterization (Predicted)
As experimentally obtained spectroscopic data for this specific compound is not available in the searched literature, the following are predicted 1H and 13C NMR spectra based on the analysis of similar structures and standard chemical shift values.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | s | 1H | H6 (pyrimidine ring) | The proton at the C6 position of the pyrimidine ring is expected to be deshielded and appear as a singlet. |
| ~2.60 | s | 3H | -S-CH₃ | The protons of the methylthio group are in a relatively shielded environment and will appear as a sharp singlet. |
| ~2.55 | s | 3H | -C(O)-CH₃ | The protons of the acetyl group are also expected to be a singlet, slightly downfield from a typical methyl group due to the adjacent carbonyl. |
| ~2.50 | s | 3H | C4-CH₃ | The protons of the methyl group at the C4 position of the pyrimidine ring will appear as a singlet. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C=O (acetyl) | The carbonyl carbon of the acetyl group is expected in this region. |
| ~170.0 | C2 (pyrimidine ring) | The carbon atom attached to the sulfur and two nitrogen atoms will be significantly deshielded. |
| ~165.0 | C4 (pyrimidine ring) | The carbon atom at the C4 position, attached to a methyl group and two nitrogen atoms. |
| ~158.0 | C6 (pyrimidine ring) | The carbon atom bearing the single proton in the pyrimidine ring. |
| ~120.0 | C5 (pyrimidine ring) | The carbon atom to which the acetyl group is attached. |
| ~30.0 | -C(O)-CH₃ | The methyl carbon of the acetyl group. |
| ~24.0 | C4-CH₃ | The methyl carbon at the C4 position of the pyrimidine ring. |
| ~14.0 | -S-CH₃ | The methyl carbon of the methylthio group, typically found in a more shielded region. |
Applications in Research and Development
While specific research articles detailing the use of this compound are not prevalent in the searched literature, its potential as a key intermediate is highlighted by its inclusion in patent literature and its structural similarity to components of biologically active molecules.
Intermediate in the Synthesis of Biologically Active Compounds
A European patent application (EP1439169A1) lists the CAS number 66373-26-0, indicating its potential use as a starting material or intermediate in the synthesis of proprietary compounds.[6] Although the specific role of the compound is not detailed in the readily available information, its presence in such a document underscores its relevance in industrial research and development, likely in the pharmaceutical or agrochemical sectors.
The broader class of 2-(methylthio)pyrimidine derivatives has been extensively investigated for various biological activities, including:
-
Anticancer Agents: Many kinase inhibitors feature a pyrimidine core, and the 2-(methylthio) group serves as a versatile handle to introduce various amine-containing side chains that can interact with the hinge region of the kinase domain.[7]
-
Fungicides: Derivatives of 2-(methylthio)pyrimidines have been shown to exhibit potent fungicidal activity against a range of plant pathogens.[7]
-
Analgesic and Anti-inflammatory Agents: The pyrimidine scaffold is also found in molecules with analgesic and anti-inflammatory properties.[3]
A Platform for Further Chemical Elaboration
The true value of this compound for a medicinal or process chemist lies in its potential for diversification.
-
Oxidation of the Methylthio Group: As previously mentioned, oxidation to the sulfone creates a highly reactive intermediate for SNAr reactions.
-
Modification of the Acetyl Group: The acetyl group can undergo a variety of classical carbonyl reactions, such as reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations to build more complex side chains.
-
Halogenation of the Pyrimidine Ring: The pyrimidine ring can potentially be halogenated to introduce another point of diversification.
Conclusion: A Building Block of Untapped Potential
This compound represents a strategically valuable, yet perhaps underutilized, building block in the vast landscape of heterocyclic chemistry. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its functional groups make it an attractive starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications. This guide has sought to provide a comprehensive and practical overview, from a plausible synthetic route to its potential applications, to empower researchers to unlock the full potential of this intriguing molecule. The field of drug discovery and materials science is ever-evolving, and it is through the creative and informed use of such versatile building blocks that the next generation of innovative solutions will be born.
References
- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. appretech.com [appretech.com]
- 6. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone: A Keystone Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and multifaceted applications of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. This pyrimidine derivative has emerged as a critical intermediate and versatile building block in the realms of pharmaceutical and agrochemical research and development. Its unique structural features and reactivity profile make it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules, including targeted therapies for cancer and novel crop protection agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on the strategic utilization of this compound. We will delve into its structural elucidation through spectroscopic analysis, provide a detailed, rationalized synthetic protocol, and explore its burgeoning role in medicinal chemistry and beyond, supported by authoritative references.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the central framework of essential biomolecules such as the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has propelled pyrimidine derivatives to the forefront of medicinal chemistry, with a vast number of approved drugs and clinical candidates featuring this privileged scaffold.[1][2] Their diverse pharmacological activities span from antimicrobial and antiviral to anticancer and anti-inflammatory applications.[3][4]
This compound (CAS No. 66373-26-0) has garnered significant attention as a highly versatile and strategically important building block. Its polysubstituted pyrimidine core, featuring a reactive acetyl group at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position, offers multiple avenues for synthetic elaboration. This trifunctional nature allows for the precise and controlled introduction of molecular diversity, a key consideration in the design of targeted therapeutic agents and specialized agrochemicals.[3][4] This guide will provide a detailed exploration of this valuable compound, from its fundamental molecular architecture to its practical applications in the synthesis of complex, high-value molecules.
Molecular Structure and Physicochemical Properties
This compound presents as a white, crystalline solid, typically in the form of needles, with a melting point in the range of 85-88 °C.[3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [3] |
| Molecular Formula | C₈H₁₀N₂OS | [3] |
| Molecular Weight | 182.25 g/mol | [3] |
| Appearance | White needles | [3] |
| Melting Point | 85 - 88 °C | [3] |
The molecular structure of this compound is characterized by a planar pyrimidine ring. The acetyl and methyl groups attached to the ring introduce specific steric and electronic features that influence its reactivity and intermolecular interactions. The methylthio group at the 2-position is a particularly noteworthy feature, as the sulfur atom can be oxidized to a sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution reactions. This provides a facile entry point for the introduction of various amine, ether, and other functionalities at this position, a common strategy in the synthesis of kinase inhibitors.
Caption: 2D representation of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a cyclocondensation reaction, a cornerstone of pyrimidine synthesis. The general principle involves the reaction of a 1,3-dicarbonyl compound with an amidine or a related derivative. For the target molecule, a logical and efficient approach is the reaction of a suitable β-dicarbonyl precursor with S-methylisothiourea.
Retrosynthetic Analysis
A retrosynthetic analysis points towards the disconnection of the pyrimidine ring at the N1-C2 and N3-C4 bonds, leading back to S-methylisothiourea and a 1,3-dicarbonyl compound bearing the required acetyl and methyl functionalities. The key precursor is 3-acetyl-2,4-pentanedione (acetylacetone).
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following protocol outlines a robust method for the synthesis of this compound, based on established pyrimidine synthesis methodologies.
Step 1: Preparation of the Sodium Salt of 3-Acetyl-2,4-pentanedione
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the resulting sodium ethoxide solution, add 2,4-pentanedione (acetylacetone) (1.0 eq) dropwise with stirring.
-
After the addition is complete, add acetic anhydride (1.1 eq) dropwise and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the sodium salt of 3-acetyl-2,4-pentanedione.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The formation of the sodium salt of the β-dicarbonyl compound is crucial for the subsequent Claisen condensation with acetic anhydride to introduce the second acetyl group, forming the required 1,3,5-tricarbonyl precursor.
Step 2: Cyclocondensation with S-Methylisothiourea Sulfate
-
In a round-bottom flask, dissolve the sodium salt of 3-acetyl-2,4-pentanedione (1.0 eq) and S-methylisothiourea sulfate (0.55 eq) in an appropriate solvent such as ethanol or a mixture of water and ethanol.
-
Add a base, such as sodium carbonate or sodium hydroxide, to neutralize the sulfate salt and facilitate the condensation.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and adjust the pH to neutral with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling and neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality: The cyclocondensation reaction proceeds via a series of nucleophilic additions and dehydrations. The more nucleophilic nitrogen of the S-methylisothiourea attacks one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Caption: Workflow for the synthesis of the target pyrimidine.
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this compound is not readily found, its structure can be confidently assigned based on the analysis of spectroscopic data from closely related analogs and predictive models.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
A singlet in the region of δ 8.5-9.0 ppm, corresponding to the lone proton at the C6 position of the pyrimidine ring. This downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms and the aromatic ring current.
-
A singlet at approximately δ 2.6-2.8 ppm, attributed to the three protons of the methyl group at the C4 position.
-
A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group of the acetyl moiety at the C5 position.
-
A singlet in the region of δ 2.5-2.6 ppm, representing the three protons of the methylthio group at the C2 position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the structure, with characteristic signals for the pyrimidine ring carbons and the substituent carbons. Expected chemical shifts include:
-
A signal for the carbonyl carbon of the acetyl group in the downfield region of δ 195-205 ppm.
-
Signals for the pyrimidine ring carbons, with C2, C4, and C6 appearing at approximately δ 170-175 ppm, δ 165-170 ppm, and δ 155-160 ppm, respectively. The C5 carbon, bearing the acetyl group, would be expected in the δ 120-130 ppm range.
-
Signals for the methyl carbons of the C4-methyl, acetyl, and methylthio groups would appear in the upfield region of the spectrum, typically between δ 15-30 ppm.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀N₂OS), providing definitive confirmation of its elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrimidine ring.
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its strategic functionalization allows for the construction of complex molecular architectures with tailored biological activities.
A Precursor to Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer. The 2,4-disubstituted pyrimidine motif, in particular, is found in numerous approved drugs that target key kinases involved in cell proliferation and survival. The methylthio group at the C2 position of the title compound can be readily oxidized to a methylsulfone, which then serves as an excellent leaving group for nucleophilic aromatic substitution with various amines. This allows for the introduction of diverse side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition. The acetyl group at the C5 position can also be further functionalized, for example, through condensation reactions to introduce additional points of interaction with the target protein.
Agrochemical Development
In the agrochemical sector, pyrimidine derivatives are widely used as fungicides and herbicides.[3] The structural features of this compound make it an attractive starting material for the synthesis of novel crop protection agents. The pyrimidine core can be elaborated with various substituents to optimize efficacy against specific pests and diseases while minimizing environmental impact.
Conclusion
This compound is a testament to the enduring importance of the pyrimidine scaffold in modern chemical synthesis. Its unique combination of functional groups provides a powerful platform for the generation of molecular diversity, making it a highly sought-after intermediate in both pharmaceutical and agrochemical research. The synthetic strategies outlined in this guide, coupled with a thorough understanding of its structural and spectroscopic properties, will empower researchers to fully leverage the potential of this versatile building block in the development of next-generation bioactive molecules. As the demand for targeted therapies and sustainable agricultural solutions continues to grow, the significance of key intermediates like this compound is set to increase, solidifying its place as a cornerstone of innovative chemical design.
References
Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Abstract
Introduction: The Significance of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
This compound (CAS No. 66373-26-0) is a substituted pyrimidine derivative featuring a unique combination of functional groups: a pyrimidine core, a methyl group, a methylthio substituent, and an acetyl moiety.[2] This structural arrangement makes it a valuable building block in medicinal and agricultural chemistry.[1] The pyrimidine scaffold is a ubiquitous motif in numerous pharmaceuticals and agrochemicals, and the specific substituents on this molecule offer versatile handles for further chemical modifications.
A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations. This guide provides a detailed interpretation of the expected spectroscopic data, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [2] |
| Molecular Formula | C₈H₁₀N₂OS | [2] |
| Molecular Weight | 182.24 g/mol | [2] |
| Appearance | White needles | [1] |
| Melting Point | 85 - 88 °C | [1] |
| Purity | ≥ 98% (typical) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the analysis of structurally similar pyrimidine derivatives, the predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit four distinct signals, corresponding to the four different types of protons in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet | 1H | H-6 (pyrimidine ring) | The lone proton on the pyrimidine ring is expected to be significantly deshielded due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent acetyl group. |
| ~2.6 | Singlet | 3H | -C(O)CH₃ (acetyl) | The methyl protons of the acetyl group are typically found in this region, deshielded by the adjacent carbonyl group. |
| ~2.5 | Singlet | 3H | -SCH₃ (methylthio) | The methyl protons of the methylthio group are slightly deshielded by the sulfur atom and the pyrimidine ring. |
| ~2.4 | Singlet | 3H | -CH₃ (ring methyl) | The methyl protons attached to the pyrimidine ring are expected at a characteristic chemical shift for aromatic methyl groups. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 3.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (acetyl) | The carbonyl carbon of a ketone typically resonates in this downfield region. |
| ~170 | C-2 (pyrimidine ring) | The carbon atom attached to the electron-donating methylthio group and two nitrogen atoms is expected at this chemical shift. |
| ~165 | C-4 (pyrimidine ring) | The carbon atom attached to the methyl group and adjacent to the acetyl-substituted carbon is predicted to be in this region. |
| ~160 | C-6 (pyrimidine ring) | The carbon atom bearing the lone proton is expected to be significantly downfield due to the influence of the adjacent nitrogen and the acetyl group. |
| ~120 | C-5 (pyrimidine ring) | The carbon atom to which the acetyl group is attached is predicted to be in this region. |
| ~30 | -C(O)CH₃ (acetyl) | The methyl carbon of the acetyl group. |
| ~24 | -CH₃ (ring methyl) | The methyl carbon attached to the pyrimidine ring. |
| ~14 | -SCH₃ (methylthio) | The methyl carbon of the methylthio group is expected to be the most upfield due to the lower electronegativity of sulfur compared to oxygen or nitrogen. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The predicted IR absorption bands for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the pyrimidine ring. |
| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~1680 | Strong | C=O stretch (ketone) | The strong absorption band is indicative of the carbonyl group of the acetyl moiety. |
| ~1580, ~1550 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) | Characteristic stretching vibrations of the pyrimidine ring system. |
| ~1360 | Medium | C-H bend (methyl) | Bending vibrations of the methyl groups. |
| ~700 | Medium | C-S stretch | Stretching vibration of the carbon-sulfur bond in the methylthio group. |
Experimental Protocol for IR Data Acquisition
Figure 2: A standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Predicted Fragmentation Pathway |
| 182 | [M]⁺ | Molecular ion |
| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |
| 139 | [M - CH₃CO]⁺ | Loss of an acetyl radical. |
| 135 | [M - SCH₃]⁺ | Loss of a methylthio radical. |
| 43 | [CH₃CO]⁺ | Acetyl cation. |
Experimental Protocol for MS Data Acquisition
Figure 3: A generalized workflow for obtaining a mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a solid foundation for the identification and quality assessment of this versatile synthetic intermediate. The outlined experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for scientists working with this and related pyrimidine derivatives.
References
discovery and history of pyrimidine derivatives
An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives
Introduction: The Ubiquitous Ring
Pyrimidine, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents one of the most fundamental scaffolds in both biochemistry and medicinal chemistry. Its derivatives are cornerstones of life itself, forming the essential nucleobases—cytosine, thymine, and uracil—that constitute the genetic code in DNA and RNA. Beyond this central biological role, the pyrimidine ring is a "privileged scaffold" found in a vast array of natural products, vitamins, and synthetic therapeutic agents. Drugs containing this motif have demonstrated profound efficacy as anticancer, antiviral, antibacterial, and CNS agents, making the story of pyrimidine a journey from the origins of organic chemistry to the forefront of modern drug discovery. This guide provides a technical exploration of this journey, detailing the key discoveries, synthetic innovations, and the scientific rationale that established pyrimidine derivatives as indispensable molecules in science and medicine.
Chapter 1: Foundational Syntheses and the Dawn of Pyrimidine Chemistry
While pyrimidine derivatives like alloxan, a product of uric acid oxidation, were known in the early 19th century, the systematic study of this chemical family began in the latter half of the 1800s. This era was marked by the foundational work of pioneering chemists who not only synthesized the first derivatives but also elucidated the core ring structure.
The First Derivative: Adolf von Baeyer and Barbituric Acid (1864)
The history of synthetic pyrimidines begins with German chemist Adolf von Baeyer. In 1864, he successfully synthesized barbituric acid, the parent compound of the entire class of barbiturate drugs. Although pharmacologically inactive itself, its synthesis was a landmark achievement. Baeyer's initial method involved the reduction of "Alloxanbromid" (alloxan dibromide). However, the more enduring and conceptually crucial synthesis, later reported by Édouard Grimaux in 1879, involved the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction established a fundamental principle: the cyclization of a C-C-C fragment (from malonic acid or its esters) with a N-C-N fragment (from urea or its derivatives) to form the six-membered pyrimidine ring.
Systematic Study and Nomenclature: The Pinner Synthesis (1884)
The systematic investigation of pyrimidines was initiated by Adolf Pinner in 1884. He developed a method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate. This reaction, now known as the Pinner pyrimidine synthesis , became a versatile and widely used method for creating substituted pyrimidines. It was Pinner who first proposed the name "pyrimidin" in 1885, giving the entire class of compounds its identity.
The causality behind this experimental choice lies in the inherent reactivity of the chosen components. The 1,3-dicarbonyl compound (like ethyl acetoacetate) provides an electrophilic carbon backbone, while the amidine provides the N-C-N nucleophilic fragment necessary for the cyclization and subsequent dehydration to form the aromatic ring.
Isolation of the Parent: Gabriel and Colman (1900)
Despite the synthesis of its derivatives, the parent pyrimidine compound (C₄H₄N₂) remained elusive until 1900. It was first prepared by Sigmund Gabriel and James Colman through a multi-step process starting from the now-familiar barbituric acid. They converted barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water to yield pyrimidine. This achievement completed the foundational chapter of pyrimidine chemistry, providing the parent heterocycle and establishing key synthetic routes.
| Year | Discovery / Event | Key Scientist(s) | Significance |
| 1864 | First synthesis of a pyrimidine derivative (Barbituric Acid). | Adolf von Baeyer | Established the field of synthetic pyrimidine chemistry. |
| 1879 | Synthesis of barbituric acid from urea and malonic acid. | Édouard Grimaux | Provided a more practical and generalizable synthetic route. |
| 1884 | Development of the Pinner synthesis. | Adolf Pinner | Enabled the systematic synthesis of a wide range of pyrimidine derivatives. |
| 1885 | Coined the name "pyrimidin". | Adolf Pinner | Gave the chemical class its formal name. |
| 1893-1894 | Isolation of thymine and cytosine from nucleic acids. | Albrecht Kossel | Discovered the fundamental pyrimidine components of DNA. |
| 1900 | First synthesis of the parent pyrimidine compound. | Gabriel & Colman | Completed the structural family by isolating the core heterocycle. |
| 1903 | First therapeutic use of a pyrimidine derivative (Barbital). | Fischer & von Mering | Launched the era of pyrimidine-based pharmaceuticals. |
Chapter 2: Nature's Pyrimidines - The Nucleobases
The true significance of the pyrimidine scaffold was unveiled not in the flasks of synthetic chemists, but through the study of biology's most fundamental molecules. The discovery that pyrimidine derivatives are integral components of nucleic acids transformed the field and laid the groundwork for modern genetics and molecular biology.
The Building Blocks of Heredity: Cytosine, Thymine, and Uracil
The pioneering work of German biochemist Albrecht Kossel was instrumental in this discovery. He isolated thymine in 1893 from calf thymus glands and subsequently discovered and named cytosine in 1894 from the same source. Uracil was later discovered in 1900 through the hydrolysis of yeast nuclein. It was soon established that cytosine and thymine are found in DNA, while in RNA, uracil takes the place of thymine.
These molecules are not merely structural components; their specific hydrogen-bonding capabilities are the basis of the genetic code. A pyrimidine always pairs with a larger, double-ringed purine (Adenine with Thymine/Uracil, Guanine with Cytosine), a principle essential for maintaining the uniform structure of the DNA double helix. The seemingly minor difference between thymine and uracil—a single methyl group at the 5th position—is critical for genetic stability. The methylation of uracil to form thymine is believed to be an evolutionary adaptation to protect DNA and improve the efficiency of its repair mechanisms.
Chapter 3: The Barbiturate Era: From Discovery to Drug Development
The first major therapeutic application of synthetic pyrimidine chemistry came from the derivatives of Baeyer's barbituric acid. The development of barbiturates revolutionized medicine in the early 20th century by providing the first reliable synthetic sedatives, hypnotics, and anticonvulsants.
From Inactive Precursor to Active Drug
The first pharmacologically active barbiturate, barbital (marketed as Veronal), was synthesized and introduced into medicine in 1903. This was followed by the landmark introduction of phenobarbital in 1912, which remains in clinical use today as an anticonvulsant. The key to transforming the inactive barbituric acid into a potent CNS depressant was the addition of substituent groups at the 5th carbon of the pyrimidine ring. This structural modification was a critical step in understanding the structure-activity relationship (SAR) of this class. The general synthetic approach involves the condensation of a disubstituted diethyl malonate with urea, a robust method that led to the synthesis of over 2,500 barbiturates.
Protocol: Synthesis of Barbituric Acid
This protocol describes the classic and reliable synthesis of barbituric acid from diethyl malonate and urea using sodium ethoxide as a condensing agent, a method that exemplifies the core chemistry of this class.
Materials:
-
Sodium metal, finely cut (0.5 gram atom)
-
Absolute ethanol (250 mL)
-
Diethyl malonate (0.5 mole)
-
Urea, dry (0.5 mole)
-
Hot absolute ethanol (250 mL) for dissolving urea
-
Hot water (500 mL)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
2-L round-bottomed flask
-
Reflux condenser with a calcium chloride drying tube
-
Oil bath
-
Büchner funnel and filter flask
-
Ice bath
-
Oven
Procedure:
-
Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol. This reaction is exothermic and produces hydrogen gas; proper ventilation is essential. The dissolution forms the sodium ethoxide base in situ.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.
-
Reflux: Shake the mixture well. A white solid, the sodium salt of barbituric acid, should begin to separate rapidly. Heat the mixture to reflux for seven hours using an oil bath maintained at approximately 110°C.
-
Workup and Isolation: After the reaction is complete, add 500 mL of hot (~50°C) water to the reaction mixture to dissolve the solid.
-
Acidification: Carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper (approximately 45 mL). This step protonates the sodium salt of barbituric acid, causing the free acid to precipitate upon cooling.
-
Crystallization and Filtration: Cool the resulting clear solution in an ice bath overnight to ensure complete crystallization.
-
Drying: Collect the white crystalline product on a Büchner funnel, wash with a small amount of cold water (50 mL), and dry the product in an oven at 105–110°C for four hours. The expected yield is 46–50 g (72–78% of the theoretical amount).
Chapter 4: The Modern Era of Pyrimidine-Based Drug Discovery
The mid-20th century saw an explosion in the application of pyrimidine chemistry to diverse therapeutic areas, driven by an increasing understanding of metabolic pathways. Pyrimidine derivatives have become indispensable tools in the fight against cancer, viral infections, and bacterial diseases.
Antimetabolites in Cancer Therapy: The Case of 5-Fluorouracil
One of the most impactful pyrimidine derivatives in medical history is 5-fluorouracil (5-FU). Developed as an antimetabolite, its structure is rationally designed to mimic uracil. Once inside a cell, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP), which acts as a potent and irreversible inhibitor of thymidylate synthase. This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA. By blocking this pathway, 5-FU starves cancer cells of a key DNA building block, leading to cell cycle arrest and apoptosis. This targeted disruption of pyrimidine metabolism remains a cornerstone of chemotherapy for various solid tumors.
The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery
Abstract
Substituted pyrimidines represent a cornerstone of medicinal chemistry, underpinning the development of a remarkable diversity of therapeutic agents. From their foundational role in anticancer therapies to their expanding applications in treating infectious diseases and inflammatory conditions, the pyrimidine scaffold has consistently proven to be a versatile and fruitful starting point for drug discovery. This in-depth technical guide explores the synthesis, multifaceted biological activities, and structure-activity relationships of substituted pyrimidines. It further provides detailed experimental methodologies that have propelled this privileged structure to the forefront of modern pharmacology, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Enduring Legacy of the Pyrimidine Nucleus
The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, is a fundamental component of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has long made pyrimidine and its derivatives a focal point of medicinal chemistry research. The journey began with the rational design of pyrimidine analogues as antimetabolites to disrupt nucleic acid synthesis in rapidly proliferating cancer cells, leading to the development of cornerstone chemotherapeutic agents like 5-fluorouracil.[1]
Over the past decades, the field has evolved dramatically. The advent of high-throughput screening and structure-based drug design has unveiled the remarkable capacity of the pyrimidine core to be tailored for a vast array of biological targets.[2] This has led to the development of highly specific and potent inhibitors of key enzymes, such as kinases, which are often dysregulated in various diseases. The synthetic tractability and the ability to introduce a wide range of substituents at various positions of the pyrimidine ring have solidified its status as a "privileged scaffold" in drug discovery, continually inspiring the creation of novel therapeutic candidates.[3] This guide will delve into the core principles and practical applications that make substituted pyrimidines a perennial source of innovation in the pharmaceutical sciences.
Synthetic Strategies: Constructing the Pyrimidine Core and its Analogs
The synthetic accessibility of the pyrimidine nucleus is a key factor contributing to its prevalence in drug discovery. A variety of robust and versatile synthetic methods have been developed to construct the pyrimidine ring and introduce a diverse array of substituents.
Classical Synthesis: The Biginelli Reaction
One of the most well-established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] This multicomponent reaction is prized for its operational simplicity and the ability to generate highly functionalized dihydropyrimidinones, which can be further modified.
Modern Synthetic Approaches
More contemporary methods offer greater control and diversity in the synthesis of substituted pyrimidines. These include:
-
Condensation Reactions: A common strategy involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines. This approach allows for the introduction of a wide range of substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring.
-
Multicomponent Reactions (MCRs): Beyond the Biginelli reaction, other MCRs have been developed for the efficient, one-pot synthesis of highly substituted pyrimidines from readily available starting materials.[5] These reactions are particularly attractive for the rapid generation of compound libraries for high-throughput screening.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl and vinyl substituents onto the pyrimidine core, enabling the exploration of a wider chemical space.
The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule. The ability to readily synthesize a diverse library of substituted pyrimidines is a critical first step in any drug discovery program centered on this scaffold.
A Spectrum of Biological Activities: The Therapeutic Potential of Substituted Pyrimidines
The versatility of the pyrimidine scaffold is most evident in the broad range of biological activities exhibited by its substituted derivatives. By strategically modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the pharmacological properties of these molecules to target a diverse array of biological processes.
Anticancer Activity: A Pillar of Pyrimidine-Based Drug Discovery
Substituted pyrimidines have made a profound impact on cancer chemotherapy.[1] Their anticancer effects are mediated through various mechanisms of action, including:
-
Kinase Inhibition: Many substituted pyrimidines are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.
-
Induction of Apoptosis: A number of pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9] This can occur through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
-
Cell Cycle Arrest: By targeting key regulators of the cell cycle, such as CDKs, substituted pyrimidines can arrest cancer cells at specific phases of the cell cycle, preventing their division and proliferation.[9]
Antimicrobial Activity: Combating Infectious Diseases
The pyrimidine nucleus is also a valuable scaffold for the development of antimicrobial agents. Substituted pyrimidines have demonstrated efficacy against a range of pathogens, including:
-
Bacteria: Certain pyrimidine derivatives exhibit potent antibacterial activity by targeting essential bacterial enzymes, such as dihydrofolate reductase (DHFR) and DNA gyrase.[7]
-
Fungi: The development of novel antifungal agents is a critical area of research, and substituted pyrimidines have shown promise in this regard.[10]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, and substituted pyrimidines have emerged as promising anti-inflammatory agents.[11] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as:
-
Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives can inhibit COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[11]
-
Modulation of Cytokine Production: Substituted pyrimidines can also modulate the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[11]
The diverse biological activities of substituted pyrimidines are a testament to the remarkable versatility of this chemical scaffold. The ability to fine-tune their pharmacological properties through targeted chemical modifications makes them an enduringly attractive platform for the development of new therapeutics.
Structure-Activity Relationships (SAR): Decoding the Impact of Substituents
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For substituted pyrimidines, the nature and position of the substituents on the pyrimidine ring have a profound impact on their biological activity.
A key determinant of the anticancer activity of many pyrimidine derivatives is their ability to inhibit protein kinases. The SAR for pyrimidine-based kinase inhibitors often reveals several key trends:
-
Substitutions at the 2- and 4-positions: These positions are frequently modified to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The presence of an amino group or a substituted amine at the 2- or 4-position is a common feature in many kinase inhibitors.
-
Substitutions at the 5-position: This position often extends into the solvent-exposed region of the ATP-binding site. Introducing bulky or flexible groups at this position can enhance selectivity and improve pharmacokinetic properties.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrido[2,3-d]pyrimidines, can create more rigid scaffolds that can lead to increased potency and selectivity for specific kinases.[7]
Table 1: Comparative Anticancer Activity of Substituted Pyrimidines
| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |
| 1a | -H | -Cl | -NH2 | MCF-7 (Breast) | 15.2 | [12] |
| 1b | -OCH3 | -Cl | -NH2 | MCF-7 (Breast) | 8.7 | [12] |
| 2a | -H | -H | -NH-Ph | HCT-116 (Colon) | 12.5 | [13] |
| 2b | -H | -Br | -NH-Ph | HCT-116 (Colon) | 5.8 | [13] |
| 3a | -CH3 | -H | -NH-c-propyl | A549 (Lung) | 22.1 | [14] |
| 3b | -CF3 | -H | -NH-c-propyl | A549 (Lung) | 9.4 | [14] |
The data in Table 1 illustrates how subtle changes in the substitution pattern can lead to significant differences in anticancer activity. For instance, the addition of a methoxy group in compound 1b compared to 1a results in nearly a two-fold increase in potency against the MCF-7 cell line. Similarly, the introduction of a bromine atom in compound 2b enhances its activity against HCT-116 cells compared to the unsubstituted analog 2a . The electron-withdrawing trifluoromethyl group in 3b also leads to improved activity against A549 cells compared to the methyl group in 3a . These examples underscore the importance of systematic SAR studies in optimizing the biological activity of substituted pyrimidines.
Experimental Protocols
To provide a practical guide for researchers in the field, this section outlines detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyrimidines.
Synthesis of Antimicrobial Pyrimidine Derivatives
This protocol describes the synthesis of a series of 4-(4-methoxyphenyl)-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine derivatives, which have shown promising antimicrobial activity.[2]
Step 1: Synthesis of Chalcone Intermediate (1a)
-
To a solution of 1-(thiophen-2-yl)ethan-1-one (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in ethanol (20 mL), add a catalytic amount of aqueous potassium hydroxide (40%).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone (1a).
Step 2: Synthesis of Pyrimidine-2-thiol (2a)
-
A mixture of chalcone (1a) (0.01 mol) and thiourea (0.01 mol) in 1,4-dioxane (10 mL) with a catalytic amount of acetic acid is refluxed for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water with stirring.
-
Filter the resulting solid, dry, and recrystallize from ethanol to yield the pyrimidine-2-thiol (2a).
Step 3: Synthesis of 2-(Methylsulfanyl)pyrimidine (3a)
-
To a solution of pyrimidine-2-thiol (2a) (0.01 mol) in dimethylformamide (20 mL), add potassium carbonate (0.02 mol) and methyl iodide (0.02 mol).
-
Stir the mixture for 4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with cold water and neutralize with glacial acetic acid.
-
Filter the product, dry, and recrystallize from ethanol to obtain the 2-(methylsulfanyl)pyrimidine (3a).
Step 4: Synthesis of the Final Piperazine-Substituted Pyrimidine (4a)
-
Reflux a mixture of 2-(methylsulfanyl)pyrimidine (3a) (0.001 mol) and N-methylpiperazine (0.001 mol) in dry ethanol (15 mL) in the presence of a catalytic amount of potassium hydroxide for 12 hours.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the separated solid, dry, and recrystallize from ethanol to obtain the final product (4a).
Synthesis of Anti-inflammatory Pyrimidine Derivatives
This protocol details the synthesis of morpholinopyrimidine derivatives as potential anti-inflammatory agents.[13]
Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine (2)
-
To a solution of morpholine (0.034 mol) in DMF in a 50 mL round-bottom flask, add K2CO3 (3 mmol) and stir for 20-30 minutes.
-
Add 4,6-dichloropyrimidine (0.027 mol) to the mixture and continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain the product (2).
Step 2: General procedure for the synthesis of final derivatives (V1-V10)
-
To a solution of compound (2) (1.5 mmol) in DMF, add K2CO3 (3 mmol) and stir for 20-30 minutes.
-
Add the appropriate piperazine derivative (1.5 mmol) and stir the reaction mixture at 80 °C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and purify by column chromatography to obtain the final products (V1-V10).
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12][15][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (substituted pyrimidines)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of substituted pyrimidines against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[1][9]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (substituted pyrimidines)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
To exert their therapeutic effects, substituted pyrimidines modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the potential efficacy and side effects of new drug candidates.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[17] Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Substituted pyrimidines, such as gefitinib and erlotinib, are potent EGFR inhibitors that have been successfully used in the treatment of non-small cell lung cancer.
These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the activation of pro-survival and proliferative pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[18]
Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine.
Targeting the CDK2/Cyclin A Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[8] CDK2, in complex with cyclin A, plays a critical role in the S and G2 phases of the cell cycle. Overexpression or dysregulation of CDK2 is frequently observed in cancer, making it an attractive target for anticancer drug development.
Substituted pyrimidines have been developed as potent and selective inhibitors of CDK2.[9] By binding to the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of its substrates, leading to cell cycle arrest and the inhibition of tumor growth.
Caption: Inhibition of the CDK2/Cyclin A signaling pathway by a substituted pyrimidine.
Future Perspectives and Conclusion
The field of substituted pyrimidines continues to be a dynamic and fruitful area of research in medicinal chemistry. While significant progress has been made in developing pyrimidine-based drugs for a variety of diseases, several challenges and opportunities remain.
One of the key challenges is the emergence of drug resistance, particularly in the context of anticancer and antimicrobial therapies. To overcome this, researchers are exploring novel pyrimidine scaffolds and combination therapies. The development of pyrimidine derivatives that can overcome known resistance mechanisms is a high priority.
Furthermore, the application of new technologies, such as artificial intelligence and machine learning, is poised to accelerate the discovery and optimization of novel pyrimidine-based drug candidates. These computational tools can help to predict the biological activity and pharmacokinetic properties of new compounds, thereby streamlining the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental six-membered heterocyclic aromatic ring with two nitrogen atoms, stands as a cornerstone in the realm of medicinal chemistry.[1][2][3][4][5] Its inherent presence in the essential building blocks of life, the nucleobases of DNA and RNA (cytosine, thymine, and uracil), underscores its profound biological significance.[2][6][7][8][9] This guide provides a comprehensive exploration of the vast biological potential encapsulated within the pyrimidine core structure. We will navigate through its diverse pharmacological activities, delve into the mechanistic intricacies that govern its therapeutic effects, and elucidate the structure-activity relationships that guide the design of novel, potent, and selective drug candidates. This document is intended to serve as a technical resource for researchers and professionals engaged in the multifaceted process of drug discovery and development, offering insights into the enduring legacy and future promise of pyrimidine-based therapeutics.
The Enduring Significance of the Pyrimidine Scaffold
The journey of pyrimidine in medicinal chemistry is a testament to its remarkable versatility.[1][3] From its foundational role in nucleic acids and essential biomolecules like Vitamin B1 (thiamine), the pyrimidine ring has been ingeniously exploited to develop a multitude of therapeutic agents.[3][4][7][9] The unique electronic properties and hydrogen bonding capabilities conferred by the two nitrogen atoms, combined with the multiple sites available for substitution, provide a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[4][7] This has led to the development of a wide array of U.S. Food and Drug Administration (FDA)-approved drugs targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[10][11][12]
The Broad Spectrum of Biological Activity
The therapeutic landscape of pyrimidine derivatives is exceptionally diverse, a direct consequence of the scaffold's ability to interact with a multitude of biological targets.[1][3][13] This section will explore the key therapeutic areas where pyrimidine-based compounds have made a significant impact.
Anticancer Activity: A Pillar of Oncology
The pyrimidine core is a well-established pharmacophore in the development of anticancer agents.[2][14] Numerous pyrimidine derivatives have demonstrated potent efficacy against various cancer cell lines, acting through diverse mechanisms of action.[2][15]
Mechanisms of Action:
-
Antimetabolites: Pyrimidine analogs can mimic endogenous nucleosides, thereby interfering with the synthesis of DNA and RNA, which are crucial for rapidly proliferating cancer cells.[16][17][18] A classic example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[2][19]
-
Kinase Inhibition: A significant number of pyrimidine-based drugs function as protein kinase inhibitors.[2][14][15] By targeting specific kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), these compounds can halt tumor growth, proliferation, and angiogenesis.[15] Fused pyrimidine systems, like pyrazolo[3,4-d]pyrimidines, are particularly effective as kinase inhibitors due to their structural similarity to the adenine ring of ATP, allowing them to competitively bind to the ATP-binding site of kinases.[20]
-
Induction of Apoptosis: Some pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by activating key cellular machinery like caspases.[21]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[5][7][9] For instance, the introduction of a 4-chlorophenyl group has been shown to enhance the anti-cancer effectiveness of certain pyrimidine nuclei.[22]
Experimental Workflow: In Vitro Anticancer Activity Screening
References
- 1. wjarr.com [wjarr.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 10. FDA approved fused pyrimidine-based drugs | CoLab [colab.ws]
- 11. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 14. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 17. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. jrasb.com [jrasb.com]
- 22. gsconlinepress.com [gsconlinepress.com]
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents. Its versatile biological activity profile, spanning anti-inflammatory, anticancer, and antimicrobial applications, renders its derivatives prime candidates for novel drug discovery initiatives. This technical guide focuses on 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone , a compound of interest whose specific mechanism of action remains unelucidated. By leveraging the extensive body of research on structurally related pyrimidine analogues, this document posits several plausible mechanisms of action for this molecule. We provide a comprehensive, hypothesis-driven framework for its investigation, complete with detailed experimental protocols and data interpretation strategies. This guide is intended to serve as a foundational resource for researchers seeking to characterize the biological activity of this and similar pyrimidine derivatives.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring system is a fundamental heterocyclic motif found in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Beyond its role in the genetic code, this scaffold has been extensively explored by medicinal chemists, leading to the development of a wide array of synthetic derivatives with diverse pharmacological properties.[1][2][3] The inherent ability of the pyrimidine core to engage in various biological interactions has established it as a "privileged scaffold" in drug design.[2] Marketed drugs containing the pyrimidine motif are used to treat a wide range of diseases, from infections and inflammation to cancer.[1][2]
This compound (hereafter referred to as Compound X ) is a pyrimidine derivative characterized by a methyl group at position 4, a methylthio group at position 2, and an ethanone (acetyl) group at position 5. While direct biological studies on Compound X are not yet available in the public domain, its structural features suggest a high likelihood of bioactivity. The 2-methylthio substitution, in particular, has been associated with various biological effects in related pyrimidine series, including analgesic and antimicrobial activities.[4][5] This guide will, therefore, explore the most probable mechanisms of action for Compound X based on established knowledge of the pyrimidine class.
Hypothesized Mechanisms of Action and Investigative Strategies
Given the broad bioactivity of pyrimidine derivatives, we propose three primary, experimentally testable, hypothetical mechanisms of action for Compound X:
-
Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition.
-
Hypothesis 2: Anticancer Activity via Kinase Inhibition.
-
Hypothesis 3: Antimicrobial Activity via Disruption of Essential Bacterial Processes.
The following sections will detail the scientific rationale behind each hypothesis and provide comprehensive protocols for their investigation.
Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Rationale
A significant number of pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][2][6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] The structural similarities of Compound X to known pyrimidine-based COX inhibitors make this a compelling starting point for investigation.
Experimental Workflow: COX Inhibition Pathway
The following diagram illustrates the experimental workflow to assess the potential COX-inhibitory activity of Compound X.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 6. mdpi.com [mdpi.com]
A Theoretical and Application-Oriented Guide to 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
This technical guide provides a comprehensive theoretical examination of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the computational analysis, synthesis, and potential applications of this pyrimidine derivative.
Introduction and Strategic Importance
This compound, with the chemical formula C₈H₁₀N₂OS, is a versatile intermediate whose structural features are pivotal for creating targeted therapies and advanced crop protection agents.[1][2] The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, combined with a reactive acetyl group and a modifiable methylthio moiety, makes it a compound of significant interest for generating diverse chemical libraries. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties, and are integral to the development of enzyme inhibitors.[3] This guide will delve into the theoretical underpinnings of this molecule's structure and reactivity, propose a viable synthetic pathway, and outline its potential in various scientific domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [1][4] |
| Molecular Formula | C₈H₁₀N₂OS | [1][4] |
| Molecular Weight | 182.24 - 182.25 g/mol | [1][4] |
| Appearance | White needles | [1] |
| Melting Point | 85 - 88 °C | [1] |
| Purity | ≥ 95% | [4][5] |
Proposed Synthesis and Mechanistic Considerations
A potential precursor for this synthesis is 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethanone. However, a more direct and likely route would involve the S-methylation of a corresponding 2-thiouracil derivative.
Proposed Synthetic Protocol
A viable synthetic approach could involve a multi-step process starting from readily available precursors, analogous to the synthesis of other 2-(methylthio)pyrimidine derivatives.
Step 1: Synthesis of a 5-acetyl-4-methyl-pyrimidin-2(1H)-one. This could be achieved through a condensation reaction involving an appropriate three-carbon component with urea or a related synthon.
Step 2: Thionation of the pyrimidin-2(1H)-one. The carbonyl group at the 2-position can be converted to a thiocarbonyl using a thionating agent like Lawesson's reagent.
Step 3: S-methylation of the 2-thiouracil derivative. The resulting 5-acetyl-4-methylpyrimidine-2(1H)-thione can then be S-methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Caption: Proposed synthetic workflow for this compound.
Theoretical and Computational Investigations
To gain a deeper understanding of the structural, electronic, and spectroscopic properties of this compound, a comprehensive theoretical study using Density Functional Theory (DFT) is proposed. Such studies are invaluable for predicting molecular behavior and guiding experimental work.
Computational Methodology
All calculations would be performed using a widely recognized quantum chemistry software package. The B3LYP hybrid functional, known for its accuracy in describing organic molecules, combined with a suitable basis set such as 6-311++G(d,p), would be employed for geometry optimization and vibrational frequency calculations.
Molecular Geometry and Structural Parameters
The initial step involves optimizing the molecular geometry to find the most stable conformation. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the pyrimidine ring and the orientation of the acetyl and methylthio groups relative to the ring are of particular interest as they influence the molecule's electronic properties and intermolecular interactions.
Spectroscopic Analysis (FT-IR and ¹H-NMR) - A Predictive Approach
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies, when scaled appropriately, provide a predicted FT-IR spectrum. Key vibrational modes to analyze include the C=O stretching of the acetyl group, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-S stretching of the methylthio group. For similar pyrimidine derivatives, the C=O bond typically shows a strong absorption band in the range of 1670–1690 cm⁻¹, while C=N stretching appears around 1555 cm⁻¹.[3]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: While direct experimental data is not available, theoretical chemical shifts can be calculated. The predicted ¹H-NMR spectrum would likely show singlets for the methyl protons of the acetyl and methylthio groups, and a singlet for the proton on the pyrimidine ring. Based on related structures, the aromatic proton signal is expected in the downfield region, while the methyl group protons would appear more upfield.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Peaks/Signals |
| FT-IR (cm⁻¹) | ~1680 (C=O stretch), ~1560 (C=N stretch), ~1450 (C=C stretch), ~700 (C-S stretch) |
| ¹H-NMR (ppm) | ~8.5 (s, 1H, pyrimidine-H), ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, -SCH₃) |
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For pyrimidine derivatives, these orbitals are typically distributed over the pyrimidine ring and adjacent substituents.
Caption: Conceptual diagram of Frontier Molecular Orbital analysis.
Potential Applications in Drug Discovery and Agrochemicals
The structural motifs present in this compound suggest several promising avenues for its application.
As a Scaffold in Medicinal Chemistry
The pyrimidine core is a cornerstone in the design of a vast array of therapeutic agents. The acetyl group at the 5-position can serve as a handle for further chemical modifications, such as conversion to oximes, hydrazones, or other functional groups, to generate libraries of compounds for screening against various biological targets. The 2-methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic substitution, allowing for the introduction of diverse substituents at this position.
Given that various pyrimidine derivatives act as G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type-2 diabetes, and others exhibit anticancer and antioxidant properties, this compound represents a valuable starting point for the development of new drugs in these therapeutic areas.[3][6]
In the Development of Agrochemicals
This compound is also recognized for its utility in the agrochemical industry, particularly in the development of fungicides and herbicides.[1][2] The pyrimidine scaffold is present in several commercially successful agrochemicals. By modifying the substituents on the pyrimidine ring, it is possible to fine-tune the biological activity and selectivity of the resulting compounds, leading to the development of more effective and environmentally benign crop protection agents.
Conclusion
This compound is a molecule of considerable interest due to its versatile chemical nature and its potential as a building block in high-value applications. While experimental data on this specific compound is limited in the public domain, this guide has provided a comprehensive theoretical framework for its study. The proposed synthetic route, coupled with in-depth computational analysis of its structural, spectroscopic, and electronic properties, offers a solid foundation for future research and development. The insights gained from such theoretical studies are invaluable for accelerating the discovery of novel pharmaceuticals and agrochemicals derived from this promising pyrimidine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 66373-26-0|1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone|BLD Pharm [bldpharm.com]
- 4. appretech.com [appretech.com]
- 5. 66373-26-0 | 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone - AiFChem [aifchem.com]
- 6. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Among these, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone emerges as a pivotal intermediate, offering a unique convergence of reactive sites that empower chemists in the fields of medicinal chemistry and agrochemical development.[1][2][3] This technical guide delves into the synthetic accessibility and strategic applications of this pyrimidine derivative, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols to harness its full potential. The inherent reactivity of the acetyl group, coupled with the electronic nature of the substituted pyrimidine ring, renders this compound a valuable precursor for a diverse array of chemical transformations, leading to the generation of novel bioactive molecules.[1][2][3]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [1][4][5][6] |
| Molecular Formula | C₈H₁₀N₂OS | [1][4] |
| Molecular Weight | 182.25 g/mol | [1] |
| Appearance | White needles | [1] |
| Melting Point | 85 - 88 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Synthetic Accessibility: A Plausible Retrosynthetic Approach
Diagram 1: Retrosynthetic Analysis
Caption: A simplified retrosynthetic pathway for the target molecule.
Protocol 1: Representative Synthesis of this compound
This protocol is a representative procedure based on well-established pyrimidine synthesis methodologies. Researchers should optimize conditions as necessary.
Reaction Scheme:
(Image of the chemical reaction showing the condensation of a suitable β-ketoester equivalent with S-methylisothiourea to form the target pyrimidine)
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester equivalent)
-
S-Methylisothiourea sulfate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.
-
Addition of S-Methylisothiourea: To the stirred solution of sodium ethoxide, add S-methylisothiourea sulfate (1.0 equivalent) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of the β-Ketoester Equivalent: Add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A key application of this compound lies in its utility as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[2][7][8][9] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[10] The acetyl group of the starting material readily undergoes condensation with hydrazines to afford the corresponding hydrazone, which can then cyclize to form the pyrazolopyrimidine core.
Diagram 2: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: A streamlined workflow for the synthesis of pyrazolopyrimidines.
Protocol 2: Synthesis of a 3,6-Dimethyl-4-(methylthio)pyrazolo[1,5-a]pyrimidine
This protocol details a representative procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from this compound.
Reaction Scheme:
(Image of the chemical reaction showing the condensation and cyclization of this compound with hydrazine hydrate)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazolo[1,5-a]pyrimidine derivative as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Causality in Experimental Choices:
-
Solvent: Ethanol is a good choice of solvent as it effectively dissolves the starting materials and allows for heating to reflux, which facilitates both the initial condensation and the subsequent cyclization.
-
Catalyst: The use of a catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack by hydrazine.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the starting ketone.
Expanding the Synthetic Horizon: Further Applications
The versatile reactivity of this compound extends beyond the synthesis of pyrazolopyrimidines. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, modulating the electronic properties of the pyrimidine ring and providing a handle for nucleophilic substitution reactions. The acetyl group can participate in a wide range of C-C bond-forming reactions, including aldol condensations and Wittig reactions, further expanding the molecular diversity accessible from this key intermediate.
Conclusion: A Strategic Asset in Chemical Synthesis
This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of a wide array of complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1][2][3] The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their pursuit of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. appretech.com [appretech.com]
- 5. 66373-26-0 | 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone - AiFChem [aifchem.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone as a Building Block in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the applications of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (scaffold 1 ) as a strategic building block in medicinal chemistry. We delve into its synthesis, key reactivity profiles, and provide detailed, field-tested protocols for its elaboration into high-value heterocyclic systems, with a particular focus on the synthesis of pyrazolo[3,4-d]pyrimidine cores, a privileged scaffold in kinase inhibitor design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the rapid construction of diverse compound libraries targeting a range of therapeutic targets.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets, mimicking the purine bases of DNA and RNA.[2] Within this class of heterocycles, this compound (1 ) has emerged as a particularly valuable and versatile building block.[3][4] Its utility lies in the orthogonal reactivity of its two key functional handles: the 5-acetyl group, which serves as an electrophilic point for cyclization and condensation reactions, and the 2-methylthio group, a latent leaving group that enables late-stage diversification. These features make it an ideal starting material for constructing fused pyrimidine systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a potent inhibitor of various protein kinases implicated in oncology and inflammatory diseases.[5][6]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of building block 1 .
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [4] |
| Molecular Formula | C₈H₁₀N₂OS | [4] |
| Molecular Weight | 182.25 g/mol | [4] |
| Appearance | White needles | [4] |
| Melting Point | 85 - 88 °C | [4] |
| Purity | ≥ 98% (HPLC) | [7] |
| Storage | Store at 0-8°C under an inert atmosphere. | [4] |
Synthesis of the Building Block
The most common route to 5-acetyl-2-thiopyrimidines is a variation of the Biginelli reaction, a multicomponent condensation. The following protocol describes a plausible and efficient synthesis of the title compound.
Figure 1: Plausible synthetic scheme for the title building block.
Protocol 1: Synthesis of this compound (1)
-
Step A: Synthesis of 5-acetyl-4-methyl-1,2,3,4-tetrahydropyrimidine-2-thione.
-
To a stirred solution of thiourea (7.6 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL), add a catalytic amount of trifluoroacetic acid (0.2 mL).
-
Add acetaldehyde (5.6 mL, 0.1 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.[7]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the intermediate thione.
-
-
Step B: S-Methylation.
-
Suspend the intermediate thione (0.05 mol) and potassium carbonate (10.4 g, 0.075 mol) in acetone (100 mL).
-
Add methyl iodide (3.4 mL, 0.055 mol) dropwise to the stirred suspension at room temperature.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford this compound (1 ) as white needles.
-
Chemical Reactivity and Key Transformations
The synthetic utility of building block 1 is derived from two primary points of reactivity, which can be addressed selectively.
Figure 2: Key reactivity sites of the building block.
-
Site A (5-Acetyl Group): The methyl ketone provides a crucial electrophilic handle. It readily undergoes condensation with activated dimethylformamide derivatives, such as dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enaminone intermediate. This intermediate is primed for subsequent cyclization with binucleophiles like hydrazines, guanidines, or amidines to construct a variety of fused heterocyclic systems.[8][9]
-
Site B (2-Methylthio Group): The methylthio group itself is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, it is easily oxidized to the corresponding methylsulfinyl (-S(O)Me) or, more commonly, methylsulfonyl (-SO₂Me) group.[10][11] The resulting sulfone is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly susceptible to SNAr with a wide range of nucleophiles, particularly amines.[12][13] This two-step sequence is a powerful strategy for late-stage diversification in drug discovery programs.[1]
Application Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold
This protocol details the construction of a 1-substituted-4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, a core scaffold for numerous kinase inhibitors, based on procedures outlined in patent literature.
Figure 3: Experimental workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
Materials & Reagents
| Reagent | CAS | Supplier |
| This compound (1 ) | 66373-26-0 | Major Aldrich |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Acros Organics |
| Hydrazine hydrate | 7803-57-8 | Fisher Scientific |
| Toluene, Anhydrous | 108-88-3 | VWR |
| Ethanol, 200 Proof | 64-17-5 | Decon Labs |
Protocol 2: Synthesis of 4-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
-
Step A: Formation of the Enaminone Intermediate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 ) (1.82 g, 10 mmol) in anhydrous toluene (20 mL).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 15 mmol, 1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude oil or solid is the enaminone intermediate and is typically used in the next step without further purification.
-
-
Step B: Cyclization to form the Pyrazolo[3,4-d]pyrimidine.
-
Dissolve the crude enaminone intermediate from Step A in ethanol (30 mL).
-
Add hydrazine hydrate (0.75 g, 15 mmol, 1.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) for 4-8 hours. Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure pyrazolo[3,4-d]pyrimidine product.
-
| Compound | Step | Expected Yield | Key Characterization Notes |
| Enaminone Intermediate | A | >90% (crude) | ¹H NMR will show characteristic signals for the vinyl protons and the dimethylamino group. |
| Pyrazolo[3,4-d]pyrimidine | B | 65-85% | ¹H NMR will show a new signal for the pyrazole C-H proton and the disappearance of the enaminone signals. |
Application Protocol 2: Late-Stage Diversification via Sulfone Chemistry
This protocol demonstrates how to activate the 2-position of the pyrimidine ring for nucleophilic substitution, a key method for generating analogues for structure-activity relationship (SAR) studies.
Figure 4: Experimental workflow for diversification via the sulfone intermediate.
Protocol 3: Synthesis of a 2-Amino-Pyrazolo[3,4-d]pyrimidine Derivative
-
Step A: Oxidation to the 2-Methylsulfonyl Intermediate.
-
Dissolve the 4-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.94 g, 10 mmol) in dichloromethane (DCM, 50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 70% purity, 5.4 g, ~22 mmol, 2.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by LC-MS for the formation of the sulfone (mass increase of 32 amu).[11]
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by a wash with aqueous sodium thiosulfate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone, which is often used directly in the next step.
-
-
Step B: Nucleophilic Aromatic Substitution (SNAr).
-
Dissolve the crude 2-methylsulfonyl intermediate (10 mmol) in a suitable high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMSO (20 mL).
-
Add the desired amine (e.g., aniline, benzylamine, etc.) (12 mmol, 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.6 g, 20 mmol, 2.0 eq).
-
Heat the reaction mixture to 80-120°C and stir for 2-16 hours, monitoring by LC-MS.[12]
-
After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino derivative.
-
Application in Kinase Inhibitor Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitor design.[5] It acts as a purine isostere, effectively competing with endogenous ATP for the enzyme's active site. The N1-H and N7 atoms of the pyrazolo[3,4-d]pyrimidine core can form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, which is a conserved structural feature across the kinome.
Figure 5: H-bond interactions with the kinase hinge region.
By utilizing the synthetic routes described above, researchers can systematically modify substituents at various positions of the pyrazolo[3,4-d]pyrimidine core derived from building block 1 . The diversification enabled by the sulfone chemistry at the C6-position (originally C2 of the pyrimidine) is particularly powerful for exploring the solvent-exposed regions of the ATP binding site, leading to improvements in potency and selectivity.
Table of Representative Kinase Inhibitors with the Pyrazolo[3,4-d]pyrimidine Scaffold
| Inhibitor | Target Kinase(s) | Reported IC₅₀ | Therapeutic Area |
| PP1 | Src Family Kinases | ~170 nM (Lck) | Research Tool |
| PP2 | Src Family Kinases | ~100 nM (Fyn) | Research Tool |
| SI388 | Src | Kᵢ = 0.82 µM | Oncology (Glioblastoma) |
| Tandutinib (MLN518) | FLT3, c-Kit, PDGFR | ~200-500 nM | Oncology (AML) |
Note: IC₅₀ and Kᵢ values are highly assay-dependent and are provided for comparative purposes. Data compiled from references[2][5][6].
Conclusion
This compound is a high-value, strategically functionalized building block for medicinal chemistry. Its dual reactivity allows for the efficient construction of the pyrazolo[3,4-d]pyrimidine core and subsequent late-stage diversification. The protocols and insights provided herein demonstrate its utility in accelerating the discovery of novel kinase inhibitors and other biologically active molecules, making it an essential tool for modern drug discovery campaigns.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Lipids and Compositions for Intracellular Delivery of Biologically Active Compounds - Patent US-2012295832-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]
Application Notes and Protocols for 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone in Agrochemical Research
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Agrochemicals
Pyrimidine derivatives represent a pivotal class of heterocyclic compounds in the landscape of agrochemical discovery and development. Their inherent chemical versatility and broad spectrum of biological activities have led to the successful commercialization of numerous products with insecticidal, herbicidal, and fungicidal properties.[1] These compounds often exhibit high efficacy, enabling lower application rates and improved environmental profiles. The subject of this guide, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, is a key exemplar of a versatile chemical intermediate poised for significant applications in the development of next-generation crop protection agents.[2] Its unique substitution pattern—featuring a reactive acetyl group on the C5 position, a methyl group on C4, and a methylthio group on C2—offers a rich platform for synthetic elaboration and the exploration of novel structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the agrochemical research pipeline.
Chemical Profile and Physicochemical Properties
A thorough understanding of the subject compound's properties is fundamental to its effective application in a research and development setting.
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [2][3][4][5] |
| Molecular Formula | C₈H₁₀N₂OS | [2][4] |
| Molecular Weight | 182.25 g/mol | [2] |
| Appearance | White needles | [2] |
| Melting Point | 85 - 88 °C | [2] |
| Purity | ≥ 98% (HPLC) | [4] |
| Storage Conditions | 0-8°C | [2] |
Strategic Rationale for Agrochemical Applications
The structural motifs present in this compound are strongly correlated with a range of desirable agrochemical activities. Pyrimidine-based compounds have been successfully developed to target a variety of biological pathways in pests, weeds, and pathogens.[1]
-
Fungicidal Potential: Pyrimidine derivatives are well-established as potent fungicides.[6][7][8][9] Commercial examples like pyrimethanil and cyprodinil underscore the importance of this chemical class in disease management.[6][10] The core pyrimidine structure of the title compound can be readily modified to explore SAR against a wide array of phytopathogenic fungi.[6]
-
Herbicidal Activity: A significant number of pyrimidine-based herbicides function as inhibitors of key plant enzymes, such as acetolactate synthase (ALS). The disruption of branched-chain amino acid synthesis leads to plant death. Another novel herbicidal mechanism involving the disruption of pyrimidine biosynthesis through the inhibition of dihydroorotate dehydrogenase (DHODH) has also been identified for certain pyrimidine derivatives.[11][12] This highlights the potential for discovering new modes of action.
-
Insecticidal Properties: The pyrimidine scaffold is also a validated pharmacophore for insecticides.[13][14][15] Known mechanisms include the inhibition of mitochondrial electron transport and the modulation of nicotinic acetylcholine receptors (nAChRs).[16] The structural features of this compound provide a foundation for the design of novel insecticidal compounds.
Synthetic Pathways and Derivatization Strategies
The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for a multitude of chemical transformations to generate diverse libraries of novel compounds for screening.
References
- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 66373-26-0 | 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone - AiFChem [aifchem.com]
- 4. appretech.com [appretech.com]
- 5. 66373-26-0|1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone|BLD Pharm [bldpharm.com]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Development of Pyrimidine Compounds
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the analysis of pyrimidine compounds, a class of heterocyclic molecules integral to pharmaceuticals, agrochemicals, and fundamental biological processes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various spectroscopic techniques. The protocols herein are designed to be robust and reproducible, with a focus on explaining the causal relationships behind experimental choices to empower scientists to adapt and troubleshoot these methods effectively. All procedures are grounded in authoritative standards, with validation principles based on the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Pyrimidine Analysis
Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.[1] This core structure is fundamental to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] Beyond their role in genetics, pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]
Given their prevalence and importance, the accurate and precise quantification and characterization of pyrimidine compounds in various matrices—from pharmaceutical formulations to complex biological fluids—is a critical task in drug discovery, quality control, and biomedical research. The development of robust analytical methods is therefore not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of therapeutic agents and for advancing our understanding of cellular metabolism.
This guide provides a selection of validated analytical workflows, emphasizing not just the "how" but the "why" of each procedural step, from sample preparation to data interpretation.
Chromatographic Methods for Pyrimidine Analysis
Chromatographic techniques are the workhorse for the separation and quantification of pyrimidine compounds from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of pyrimidine derivatives due to its versatility and applicability to a wide range of polar and non-polar compounds.[2]
In RP-HPLC, a non-polar stationary phase (typically C8 or C18 silica gel) is used in conjunction with a polar mobile phase.[4] Pyrimidine compounds, which are often polar, are retained on the column primarily through hydrophobic interactions.[4] The elution order is manipulated by adjusting the mobile phase composition; increasing the polarity of the mobile phase increases retention time, while increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) decreases retention time.[5]
Causality in Mobile Phase Selection: The pH of the mobile phase is a critical parameter for ionizable compounds like many pyrimidine derivatives.[6] By adjusting the pH with buffers (e.g., phosphate or acetate), the ionization state of the analyte can be controlled.[2][7] Generally, the non-ionized form of a compound is less polar and will be retained more strongly on a reversed-phase column, leading to longer retention times and potentially better separation from other polar components.[8] For example, a mixture of a 50 mM acetate buffer at pH 4.0 with a small percentage of methanol has been shown to provide excellent separation for a variety of purine and pyrimidine bases.[7] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred to avoid salt deposition in the mass spectrometer source.[8]
Application Protocol 1: Assay of 5-Fluorouracil in a Pharmaceutical Formulation by RP-HPLC
1. Scope: This protocol describes a validated RP-HPLC method for the quantitative determination of the anticancer agent 5-Fluorouracil (5-FU) in an injectable solution, in accordance with ICH Q2(R1) guidelines.[9][10]
2. Principle: The sample is diluted and separated on a C18 column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of 5-FU in the sample to that of a certified reference standard, using an external standard method.
3. Apparatus and Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE)
-
5-Fluorouracil Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
4. Solutions Preparation:
-
Mobile Phase (Phosphate Buffer pH 3.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm filter and degas.
-
Diluent: Mobile Phase.
-
Standard Solution (50 µg/mL): Accurately weigh about 25 mg of 5-Fluorouracil Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
-
Sample Solution (50 µg/mL): Transfer a volume of the injectable solution equivalent to 25 mg of 5-Fluorouracil into a 50 mL volumetric flask. Dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
5. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Phosphate Buffer pH 3.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Run Time: 10 minutes
6. System Suitability:
-
Inject five replicate injections of the Standard Solution.
-
The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the 5-FU peak should be not more than 2.0.
-
The theoretical plates for the 5-FU peak should be not less than 2000.
7. Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again at the end of the sequence to bracket the samples.[11]
8. Calculation: Calculate the percentage of 5-Fluorouracil in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
9. Method Validation Summary (as per ICH Q2(R1)): [12]
-
Specificity: Demonstrated by the absence of interfering peaks from excipients at the retention time of 5-FU.
-
Linearity: Achieved over a concentration range of 10-100 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery studies at 80%, 100%, and 120% of the nominal concentration, with recovery values between 98.0% and 102.0%.
-
Precision (Repeatability & Intermediate Precision): RSD values for replicate analyses were below 2.0%.
-
Range: Established as 10-100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many pyrimidines, which are polar and non-volatile, a chemical modification step known as derivatization is required prior to analysis.[13][14]
Derivatization chemically modifies a compound to make it more suitable for GC analysis.[15][16] The primary goals are:
-
Increase Volatility: Polar functional groups (e.g., -OH, -NH2, -COOH) on the pyrimidine ring form strong intermolecular hydrogen bonds, reducing volatility. Derivatization replaces the active hydrogens in these groups with non-polar moieties (e.g., a trimethylsilyl group), which breaks these hydrogen bonds and allows the compound to vaporize at lower temperatures.[16][17]
-
Improve Thermal Stability: Derivatization can protect thermally labile groups from degradation in the hot GC injector and column.[15]
-
Enhance Chromatographic Performance: By reducing the polarity of the analytes, derivatization minimizes peak tailing caused by interactions with active sites on the column, leading to sharper, more symmetrical peaks.[17]
Common Derivatization Reactions:
-
Silylation: This is the most common method, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[15]
-
Acylation: Introduces an acyl group, which can improve volatility and enhance detectability with an electron capture detector (ECD) if fluorinated acyl groups are used.[18]
-
Alkylation (Esterification): Primarily used for carboxylic acids, converting them into more volatile esters.[18]
Application Protocol 2: Determination of Uracil and Thymine in Plasma by GC-MS
1. Scope: This protocol details the quantitative analysis of the pyrimidine bases uracil and thymine in human plasma. This is relevant for studying metabolic disorders and for monitoring patients undergoing fluoropyrimidine-based chemotherapy.
2. Principle: Plasma proteins are precipitated with an organic solvent. The supernatant, containing the analytes, is dried and then derivatized to form volatile trimethylsilyl (TMS) derivatives. The TMS-derivatives are then separated by GC and detected by MS in selected ion monitoring (SIM) mode for high sensitivity and specificity.[13]
3. Apparatus and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
-
Vortex mixer and microcentrifuge
-
Heating block
-
Uracil and Thymine analytical standards
-
5-Fluorouracil (Internal Standard)
-
Acetonitrile (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Human plasma (drug-free)
4. Solutions Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Uracil, Thymine, and 5-Fluorouracil (IS) in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by spiking appropriate volumes of the stock solutions into drug-free plasma to achieve a concentration range of 0.01 to 10 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of 5-Fluorouracil in methanol.
5. Sample Preparation Workflow:
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to complete dryness using a centrifugal vacuum concentrator.
-
Derivatization: To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly, vortex briefly, and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
6. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless, 1 µL injection volume
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Uracil-TMS₂ | 10.5 min | 256 | 241, 171 |
| Thymine-TMS₂ | 11.2 min | 270 | 255, 185 |
| 5-FU (IS)-TMS₂ | 10.8 min | 274 | 259, 179 |
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators.
-
Determine the concentration of uracil and thymine in the unknown samples by interpolation from the calibration curve.
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is the gold standard for quantifying low-level pyrimidine nucleosides and nucleotides in complex biological matrices like plasma, urine, and tissue extracts.[1][19]
Scientific Rationale: Why LC-MS/MS is Superior for Bioanalysis
-
High Sensitivity: LC-MS/MS can achieve limits of detection in the nanomolar to picomolar range, which is often necessary for endogenous metabolites or low-dose drugs.
-
Exceptional Selectivity: Tandem MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides a high degree of specificity. A specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and only a specific product ion is monitored. This filters out background noise and interferences from the complex biological matrix, ensuring that the signal is truly from the analyte of interest.[20]
-
Structural Information: The fragmentation pattern can help confirm the identity of the compound.
-
Minimal Sample Preparation: Compared to GC-MS, derivatization is often not required, simplifying the sample preparation workflow.[21]
Workflow Diagram: General LC-MS/MS Analysis of Pyrimidines in Biological Fluids
Below is a generalized workflow for the analysis of pyrimidine compounds in biological samples using LC-MS/MS.
Caption: General workflow for pyrimidine analysis by LC-MS/MS.
Application Protocol 3: Quantification of Pyrimidine Nucleosides in Tissue by LC-MS/MS
1. Scope: This protocol provides a method for the extraction and quantification of cytidine, uridine, and thymidine from frozen tissue samples.
2. Principle: Tissue is homogenized and extracted using a cold organic solvent mixture to precipitate proteins and extract metabolites.[19] An isotopically labeled internal standard is used for accurate quantification. The extracted nucleosides are separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.[22][23]
3. Apparatus and Materials:
-
LC-MS/MS system (e.g., Thermo TSQ or Sciex QTRAP)
-
Tissue homogenizer (e.g., Bead Ruptor)
-
C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Analytical standards: Cytidine, Uridine, Thymidine
-
Internal Standard: ¹³C₅-Cytidine (or other appropriate labeled standard)
-
Methanol, Acetonitrile, Water (all LC-MS grade)
-
Formic acid (LC-MS grade)
-
Frozen tissue samples (stored at -80°C)
4. Solutions Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Extraction Solvent: 80% Methanol in Water, pre-chilled to -20°C.
-
Internal Standard Stock: Prepare a 1 mg/mL stock of ¹³C₅-Cytidine in water. Create a working solution of 1 µg/mL in 50% methanol.
5. Sample Preparation:
-
Weigh approximately 20-30 mg of frozen tissue into a pre-chilled homogenization tube.
-
Add 500 µL of ice-cold Extraction Solvent and 10 µL of the 1 µg/mL internal standard working solution.
-
Homogenize the tissue according to the instrument manufacturer's instructions (e.g., 2 cycles of 30 seconds at 5 m/s). Keep samples on ice.
-
Incubate the homogenate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness in a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an LC autosampler vial.
6. LC-MS/MS Conditions:
-
Column: C18 UPLC, 100 mm x 2.1 mm, 1.8 µm
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
LC Gradient:
-
0-1.0 min: 2% B
-
1.0-5.0 min: 2% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 2% B
-
6.1-8.0 min: Hold at 2% B (re-equilibration)
-
-
Ionization Source: ESI, Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytidine | 244.1 | 112.1 | 15 |
| Uridine | 245.1 | 113.1 | 15 |
| Thymidine | 243.1 | 127.1 | 12 |
| ¹³C₅-Cytidine (IS) | 249.1 | 117.1 | 15 |
7. Data Analysis and Quality Control:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using standards prepared in the same manner as the samples (matrix-matched if possible).
-
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
Spectroscopic Methods for Structural Elucidation
While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the structural confirmation and characterization of novel pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[24]
-
¹H NMR: Gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms in more complex structures.
Protocol Note: NMR Sample Preparation For a standard ¹H NMR spectrum of a small organic pyrimidine derivative (<1000 g/mol ), 5-25 mg of the purified compound is typically required.[25] For ¹³C NMR, a more concentrated sample of 50-100 mg is often needed.[25] The sample must be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a depth of about 4-5 cm in the NMR tube.[25] Any particulate matter should be filtered to prevent interference with the magnetic field homogeneity, which can degrade spectral resolution.[25]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrimidine compounds, FTIR is useful for confirming the presence of characteristic groups such as:
-
C=N and C=C stretching vibrations within the pyrimidine ring.
-
N-H stretching (for amino-pyrimidines).
-
C=O stretching (for pyrimidinones like uracil and thymine).
Mass Spectrometry (MS) for Structural Confirmation
In addition to its quantitative use with chromatography, MS is a primary tool for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the compound's structure.
Method Validation According to ICH Guidelines
Any analytical method intended for use in a regulated environment (e.g., for pharmaceutical quality control) must be validated to demonstrate that it is suitable for its intended purpose.[10][26] The ICH Q2(R1) guideline provides a framework for this process, outlining the key validation parameters.[9][12]
Diagram: The Interrelation of Key Validation Parameters
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Table 3: Summary of Validation Characteristics for Different Analytical Procedures
| Characteristic | Identification | Impurity Testing (Quantitative) | Assay (Content/Potency) |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | |
| Precision | ✓ | ✓ | |
| Limit of Quantitation (LOQ) | ✓ | ||
| Limit of Detection (LOD) | (As limit test) | ||
| Robustness | (If applicable) | ✓ | ✓ |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q2(R1).[9] |
Conclusion
The analytical methods detailed in this guide represent a robust starting point for the development and validation of procedures for pyrimidine compound analysis. The choice of technique—be it HPLC, GC-MS, or LC-MS/MS—is fundamentally driven by the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity. By understanding the scientific principles that underpin these methods, from mobile phase chemistry in HPLC to the necessity of derivatization in GC, researchers can develop reliable, accurate, and precise analytical workflows. Adherence to systematic validation protocols, such as those outlined by the ICH, is paramount to ensure that the data generated is fit for purpose, whether for regulatory submission, quality control, or fundamental research.
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. rockefeller.edu [rockefeller.edu]
- 24. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. fda.gov [fda.gov]
The Strategic Application of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone in the Synthesis of Potent Thieno[2,3-d]pyrimidine-Based Anticancer Agents
Introduction: The Versatility of a Pyrimidine Building Block in Oncology Research
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of novel therapeutic agents, particularly in the realm of oncology.[1][2][3] Its inherent structural resemblance to the purine bases of DNA and RNA allows for its derivatives to act as effective antimetabolites and kinase inhibitors, disrupting the cellular machinery of cancer cells.[1][2] Among the myriad of pyrimidine-based synthons, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS No. 66373-26-0) has emerged as a particularly valuable and versatile starting material.[4] This application note provides a detailed exploration of the strategic use of this compound in the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds renowned for their potent anticancer activities, often through the inhibition of critical kinases such as EGFR and VEGFR.[5]
The unique structural features of this compound, namely the reactive ethanone group and the modifiable methylthio moiety, provide chemists with multiple avenues for structural elaboration. This allows for the systematic development of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this key intermediate in the synthesis of next-generation anticancer agents.
Physicochemical Properties of the Core Synthon
A thorough understanding of the starting material is paramount for successful synthesis and scale-up. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 66373-26-0 | [4] |
| Molecular Formula | C₈H₁₀N₂OS | [4] |
| Molecular Weight | 182.25 g/mol | [4] |
| Appearance | White needles | [4] |
| Melting Point | 85 - 88 °C | [4] |
| Purity | ≥ 98% (typically by HPLC) | [4] |
Strategic Synthesis of Thieno[2,3-d]pyrimidine Anticancer Agents
A highly effective and convergent strategy for the synthesis of anticancer thieno[2,3-d]pyrimidines from this compound is the Gewald three-component reaction .[6] This powerful one-pot reaction combines a ketone, an activated nitrile, and elemental sulfur to construct the polysubstituted 2-aminothiophene ring, which is then cyclized to form the thienopyrimidine core.
Causality Behind the Gewald Reaction Approach
The choice of the Gewald reaction is underpinned by several strategic advantages:
-
Convergence and Efficiency: It allows for the rapid assembly of a complex heterocyclic system from simple, readily available starting materials in a single step, which is highly desirable in drug discovery for the generation of compound libraries.
-
Versatility: The reaction is tolerant of a wide range of functional groups on both the ketone and nitrile components, enabling the synthesis of a diverse array of analogues for SAR studies.
-
Atom Economy: As a multi-component reaction, it is inherently more atom-economical than linear synthetic routes.
The workflow for the synthesis of a representative thieno[2,3-d]pyrimidine anticancer agent is depicted below.
Caption: Synthetic workflow for thieno[2,3-d]pyrimidine anticancer agents.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a representative thieno[2,3-d]pyrimidine derivative. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction
This protocol outlines the synthesis of ethyl 2-amino-5-(4-methyl-2-(methylthio)pyrimidin-5-yl)thiophene-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount, ~0.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.82 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).
-
Add morpholine (0.17 mL, 2 mmol) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene intermediate as a crystalline solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Trustworthiness Check: The successful formation of the product can be confirmed by the appearance of characteristic signals for the amino group protons in the ¹H NMR spectrum and the presence of the molecular ion peak in the mass spectrum.
Protocol 2: Cyclization to the Thieno[2,3-d]pyrimidin-4(3H)-one Core
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the core heterocyclic system.
Materials:
-
Ethyl 2-amino-5-(4-methyl-2-(methylthio)pyrimidin-5-yl)thiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
High-temperature thermometer
-
Heating mantle
Procedure:
-
Place the 2-aminothiophene intermediate (3.23 g, 10 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to 180-190 °C and maintain this temperature for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like dioxane or by column chromatography.
-
Confirm the structure of the thieno[2,3-d]pyrimidin-4(3H)-one by spectroscopic methods. The disappearance of the ester signals and the appearance of an amide NH proton signal in the ¹H NMR spectrum are indicative of a successful cyclization.
Mechanism of Action and Biological Activity
The anticancer activity of thieno[2,3-d]pyrimidine derivatives often stems from their ability to act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5] The pyrimidine portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the thiophene and its substituents occupy adjacent hydrophobic regions, contributing to the potency and selectivity of the inhibitor.
Caption: Competitive inhibition of a kinase by a thieno[2,3-d]pyrimidine.
The biological activity of a synthesized library of thieno[2,3-d]pyrimidines can be evaluated in vitro against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of the compounds.
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (µM) |
| Representative Compound A | EGFR | A549 (Lung) | 0.5 |
| Representative Compound B | VEGFR-2 | HCT116 (Colon) | 0.8 |
| Doxorubicin (Reference) | Topoisomerase II | A549 (Lung) | 1.2 |
| Doxorubicin (Reference) | Topoisomerase II | HCT116 (Colon) | 1.5 |
Note: The data in this table is representative and intended for illustrative purposes.
Conclusion and Future Perspectives
This compound is a highly valuable and strategically important building block for the synthesis of potent anticancer agents. The Gewald reaction provides an efficient and versatile route to thieno[2,3-d]pyrimidine derivatives, a class of compounds with proven efficacy as kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers in the field of oncology drug discovery to explore the rich chemical space accessible from this versatile synthon. Future work in this area could focus on the development of novel modifications to the thienopyrimidine core, the exploration of new biological targets, and the optimization of pharmacokinetic properties to yield drug candidates with improved therapeutic indices.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pyrimidine Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens, damaged cells, or chemical irritants. While acute inflammation is a protective mechanism essential for tissue repair, chronic or dysregulated inflammation underpins a wide array of pathologies, including rheumatoid arthritis, cardiovascular disease, and cancer. The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, present in essential biomolecules such as nucleic acids and vitamins. This structural motif has proven to be a "privileged scaffold," leading to the a development of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory effects.[1] Several pyrimidine-based drugs, such as tofacitinib, epirizole, and proquazone, are already in clinical use for treating inflammatory conditions.[1][2][3]
This guide provides an in-depth technical overview of the anti-inflammatory properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative activity data, key experimental protocols, and the signaling pathways they modulate.
Core Mechanisms of Anti-inflammatory Action
Pyrimidine derivatives exert their anti-inflammatory effects by modulating a variety of molecular targets and signaling cascades integral to the inflammatory response. Their action is primarily attributed to the inhibition of key enzymes and the suppression of pro-inflammatory signaling pathways.[2][4]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A primary mechanism by which many pyrimidine-based compounds reduce inflammation is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[4] By selectively targeting COX-2, pyrimidine derivatives can reduce the production of pro-inflammatory prostaglandins while sparing the constitutive COX-1 isoform, thereby minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4]
Similarly, some pyrimidine derivatives have been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[4][5]
Modulation of Pro-inflammatory Signaling Pathways
Beyond direct enzyme inhibition, pyrimidine derivatives can suppress inflammatory responses by interfering with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[6][7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][8] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9][10] This allows NF-κB to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][9] Pyrimidine derivatives can inhibit NF-κB activation at various points in this pathway.[2]
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 8. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, serving as an essential structural motif in a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4][5] Consequently, the strategic and selective functionalization of the pyrimidine ring is a critical endeavor in modern drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][6] This guide provides a comprehensive overview of robust and widely employed methodologies for the chemical modification of the pyrimidine core, complete with detailed protocols, comparative data, and mechanistic insights to empower researchers in their synthetic efforts.
Strategic Workflow for Pyrimidine Functionalization
The successful functionalization of a pyrimidine ring hinges on a logical and well-considered workflow. The choice of methodology is dictated by the desired functionality, the position to be functionalized (C2, C4, C5, or C6), and the electronic nature of the pyrimidine substrate.
Caption: A generalized workflow for the strategic functionalization of the pyrimidine ring.
Part 1: Direct C-H Functionalization Approaches
Direct C-H functionalization represents an increasingly important and atom-economical strategy for modifying the pyrimidine ring, as it avoids the need for pre-functionalized starting materials.[7] These methods can be broadly categorized into transition-metal-catalyzed processes and radical-mediated reactions.
Palladium-Catalyzed Direct C-H Arylation
Palladium-catalyzed C-H arylation allows for the direct formation of a carbon-carbon bond between a C-H bond on the pyrimidine ring and an aryl coupling partner.[8][9] This approach is particularly valuable for late-stage functionalization in drug discovery programs.[10]
Mechanism Overview: The catalytic cycle typically involves the coordination of the palladium catalyst to the pyrimidine ring, followed by a concerted metalation-deprotonation (CMD) or related C-H activation step to form a palladacycle intermediate. This intermediate then undergoes reaction with an aryl halide or other arylating agent, followed by reductive elimination to furnish the arylated pyrimidine and regenerate the active palladium catalyst.[9]
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation of pyrimidines.
Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrimidine Derivative [11]
-
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline) (10-20 mol%)
-
Oxidant (e.g., Silver acetate, AgOAc) (2.0 equiv)
-
Additive (e.g., Pivalic acid) (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the pyrimidine derivative, aryl halide, Pd(OAc)₂, ligand, oxidant, and additive.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Minisci Reaction: Radical C-H Alkylation
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles like pyrimidine, proceeding through a radical-mediated mechanism.[11][12] This reaction is particularly useful for introducing alkyl groups at positions that are otherwise difficult to functionalize.
Mechanism Overview: The reaction is initiated by the generation of an alkyl radical from a suitable precursor (e.g., an alkyl halide, carboxylic acid, or alcohol).[13][14] This electrophilic alkyl radical then adds to the electron-deficient pyrimidine ring, typically at the C2, C4, or C6 positions, to form a radical cation intermediate. Subsequent oxidation and deprotonation yield the alkylated pyrimidine product.
Protocol: Minisci-Type Alkoxycarbonylation of 5-Halopyrimidines [15]
-
Materials:
-
5-Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Alkyl pyruvate (e.g., ethyl pyruvate) (4.5 equiv)
-
30% Aqueous hydrogen peroxide (H₂O₂) (3.0 equiv)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.3 equiv)
-
Concentrated sulfuric acid (H₂SO₄) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
In a round-bottom flask, cool the alkyl pyruvate to -10 °C.
-
Slowly add acetic acid while maintaining the internal temperature below -5 °C.
-
Add the 30% aqueous H₂O₂ solution dropwise, keeping the temperature below 0 °C, and stir for 15 minutes to pre-form the hydroperoxy species.[11]
-
In a separate flask, dissolve the 5-halopyrimidine and FeSO₄·7H₂O in a mixture of water and CH₂Cl₂.
-
Cool this solution to 0 °C and add concentrated H₂SO₄.
-
Add the pre-formed hydroperoxy species from step 3 dropwise to the pyrimidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 2: Cross-Coupling Reactions on Pre-functionalized Pyrimidines
Cross-coupling reactions are among the most versatile and widely used methods for the functionalization of pyrimidines.[16] These reactions typically involve a pre-functionalized pyrimidine, most commonly a halopyrimidine, which is then coupled with a suitable partner in the presence of a transition metal catalyst, usually palladium.[17]
Reactivity of Halopyrimidines: The reactivity of halopyrimidines in cross-coupling reactions generally follows the order: I > Br > Cl > F.[17] In terms of position, the reactivity order is typically C4 > C2 > C5.[18]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between a halopyrimidine and an organoboron reagent (boronic acid or boronate ester).[19][20]
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine [19][21]
-
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Aryl- or vinylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
-
Procedure:
-
To a dry Schlenk tube, add the halopyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between a halopyrimidine and an amine.[22][23] This reaction is of paramount importance in the synthesis of a wide range of pharmaceuticals.[24]
Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine [11][25]
-
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the chloropyrimidine and the amine.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a halopyrimidine and a terminal alkyne.[11][17]
Protocol: General Procedure for Sonogashira Coupling of a Halopyrimidine [11][19]
-
Materials:
-
Halopyrimidine (e.g., 5-iodopyrimidine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add the halopyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Comparative Data Summary
The selection of an appropriate functionalization method often involves a trade-off between factors such as substrate scope, functional group tolerance, and reaction conditions. The following table provides a comparative overview of the key methods discussed.
| Reaction | Bond Formed | Pyrimidine Substrate | Coupling Partner | Typical Catalyst/Reagent | Key Advantages | Limitations |
| Direct C-H Arylation | C-C (Aryl) | Unsubstituted or Substituted | Aryl Halide | Pd(OAc)₂, Ligand, Oxidant | Atom economical, avoids pre-functionalization.[7] | Often requires high temperatures, regioselectivity can be a challenge. |
| Minisci Reaction | C-C (Alkyl) | Electron-deficient | Alkyl Radical Precursor | FeSO₄/H₂O₂, (NH₄)₂S₂O₈ | Direct alkylation, good for complex fragments.[12] | Radical conditions may not tolerate sensitive functional groups. |
| Suzuki-Miyaura Coupling | C-C (Aryl/Vinyl) | Halopyrimidine | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Broad substrate scope, high functional group tolerance, mild conditions.[19] | Requires pre-functionalization, residual boron impurities. |
| Buchwald-Hartwig Amination | C-N | Halopyrimidine | Amine | Pd Catalyst, Ligand, Base | Highly versatile for C-N bond formation, wide amine scope.[22] | Ligand sensitivity, potential for catalyst deactivation. |
| Sonogashira Coupling | C-C (Alkynyl) | Halopyrimidine | Terminal Alkyne | Pd Catalyst, CuI, Base | Efficient synthesis of alkynylpyrimidines.[11] | Sensitivity to oxygen, potential for alkyne homocoupling. |
Conclusion
The functionalization of the pyrimidine ring is a dynamic and evolving field, with a rich portfolio of synthetic methods at the disposal of the modern chemist. The choice between direct C-H functionalization and traditional cross-coupling reactions depends on the specific synthetic target and the stage of the research program. By understanding the underlying mechanisms, scope, and limitations of each method, researchers can strategically navigate the chemical landscape to efficiently synthesize novel pyrimidine derivatives for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.ucla.edu [chem.ucla.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind experimental choices.
Core Principles of Pyrimidine Synthesis
The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, owing to its prevalence in bioactive molecules, including nucleic acids and many pharmaceuticals.[1][2] The most common and robust strategies involve the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[3]
Key reaction components typically include:
-
N-C-N Source: Urea, thiourea, amidines, or guanidines.[3]
-
C-C-C Source: β-dicarbonyl compounds (like acetylacetone or ethyl acetoacetate), α,β-unsaturated ketones, or their equivalents.[3][4]
Two of the most widely employed methods are the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs) and the Pinner synthesis for creating substituted pyrimidines.[3][5][6] This guide will focus heavily on troubleshooting these versatile reactions.
Experimental Workflow Overview
A typical workflow for pyrimidine synthesis involves reaction setup, monitoring, work-up, and purification. Understanding the critical points in this process is key to success.
Caption: General experimental workflow for pyrimidine synthesis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrimidine synthesis strategies.
Q1: What is the fundamental difference between the Biginelli and Pinner synthesis reactions? A1: The primary difference lies in the starting materials and the final product's oxidation state.
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .[5][7] It is an acid-catalyzed process.
-
Pinner Synthesis: A condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine to form a fully aromatic pyrimidine .[4][6] This reaction can be catalyzed by acids or bases.[6]
Q2: How do I choose the right catalyst for my reaction? A2: Catalyst choice is critical and substrate-dependent.
-
For Biginelli Reactions: While classical methods use strong Brønsted acids like HCl, these can generate side products.[8] Modern protocols often favor Lewis acids (e.g., FeCl₃, InBr₃, Yb(OTf)₃) or milder Brønsted acids (e.g., sulfamic acid) for higher yields and cleaner reactions.[8][9][10]
-
For Pinner Syntheses: The choice depends on the reactivity of your substrates. Strong bases like sodium ethoxide are common for deprotonating the dicarbonyl compound.[11] For less reactive partners, acid catalysis (e.g., dry HCl gas) can be used to activate the components, though this requires strictly anhydrous conditions.[11]
Q3: What role does the solvent play in pyrimidine synthesis? A3: The solvent influences reactant solubility, reaction rate, and in some cases, the reaction pathway itself. For Biginelli reactions, polar solvents like ethanol or acetonitrile are generally preferred.[8] However, solvent-free conditions, often assisted by microwave irradiation, have proven highly effective, leading to shorter reaction times and excellent yields.[9] For the Pinner synthesis, anhydrous solvents like ethanol or dioxane are crucial to prevent the hydrolysis of sensitive intermediates.[11]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction? A4: Yes, but they are often problematic. Aliphatic aldehydes are more prone to self-condensation (aldol reaction) and other side reactions compared to aromatic aldehydes, often resulting in lower yields.[11] Strategies to improve yields include using microwave assistance or specific catalysts that favor the Biginelli pathway.[9]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most frequent challenges. This guide provides a systematic approach to diagnosing and solving this issue.
Caption: Decision-making flowchart for troubleshooting low yields.
Specific Scenarios & Solutions
Q: My Biginelli reaction has stalled, with significant unreacted starting materials visible on TLC. What should I do? A: Reaction stalling often points to catalyst inefficiency or suboptimal conditions.
-
Causality: The catalyst's role is to activate the aldehyde and facilitate the key iminium ion intermediate formation.[7] If the catalyst is inactive or ill-suited for your specific substrates, this crucial step will not proceed efficiently.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. For Lewis acids, ensure they are not hydrolyzed.[12]
-
Increase Temperature: The reaction may simply be too slow at the current temperature. Gently increasing the heat or switching to a higher-boiling solvent can often drive the reaction to completion. Monitor by TLC to avoid product degradation.[12]
-
Change Catalyst: If increasing temperature doesn't help, the chosen catalyst is likely suboptimal. Screen a panel of common Lewis acids (e.g., InBr₃, FeCl₃, Bi(NO₃)₃) and Brønsted acids (e.g., p-TSA, sulfamic acid).[5][8][13]
-
Consider Solvent-Free/Microwave: This combination is highly effective at accelerating the reaction and driving it to completion, often in minutes instead of hours.[9]
-
Q: My Pinner synthesis is giving a complex mixture with very little of the desired pyrimidine. What's going wrong? A: This points to competing side reactions, often caused by the presence of water or an inappropriate base/acid.
-
Causality: The key intermediate in one variation of the Pinner synthesis is an imidate salt (a "Pinner salt"), which is extremely sensitive to moisture.[11] Water will hydrolyze this intermediate to an ester, halting the pathway to the pyrimidine.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: This is the most critical parameter. Oven-dry all glassware. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[11]
-
Purity of Reagents: Use high-purity amidine hydrochloride or prepare the free-base amidine just before use to prevent degradation.[11]
-
Base/Acid Selection: If using a base like sodium ethoxide, ensure the stoichiometry is correct. Too much base can promote self-condensation of the dicarbonyl compound. If using acid catalysis (e.g., HCl gas), ensure it is dry.[11][12]
-
Comparative Table: Catalyst Performance in Biginelli Reaction
The following table summarizes the performance of various catalysts for a model Biginelli reaction (Benzaldehyde, Ethyl Acetoacetate, Urea).
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classical | |||||
| HCl (Brønsted) | Ethanol | Reflux | 18 | 40-60 | [8] |
| Lewis Acids | |||||
| FeCl₃ | Acetonitrile | Reflux | 1 | 92 | [8] |
| InBr₃ | Ethanol | Reflux | 7 | 93 | [10] |
| Bi(NO₃)₃ | Acetonitrile | Reflux | 1.5 | 94 | [13] |
| Modern/Green | |||||
| Sulfamic Acid | Solvent-Free (MW) | 120 | 0.05 (3 min) | 95 | [9] |
| Montmorillonite KSF | Solvent-Free | 105 | 1.5 | 91 | [7] |
Data compiled from various sources and are representative. Actual results may vary with substrates.
Troubleshooting Guide: Side Product Formation
The formation of unexpected products can complicate purification and reduce yields. Identifying these byproducts is the first step to eliminating them.
Q: My Biginelli reaction mixture is fluorescent, and I see a major byproduct in my analysis. What is it? A: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP) .
-
Causality: This side reaction becomes competitive at higher temperatures. Urea can decompose to generate ammonia. The ammonia then reacts with the aldehyde and two equivalents of the β-ketoester in a classic Hantzsch pyridine synthesis, competing with the desired Biginelli pathway.[12]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most effective solution. The Hantzsch pathway has a higher activation energy and is more favored at elevated temperatures. Reducing the temperature will significantly improve selectivity for the Biginelli product.[12]
-
Catalyst Choice: Certain catalysts may inherently favor one pathway. If temperature reduction is insufficient, screening other catalysts is recommended.[12]
-
Order of Addition: In some cases, adding the urea portion-wise or last can minimize its decomposition before it has a chance to react in the desired pathway.[12]
-
Caption: Competing Biginelli and Hantzsch reaction pathways.
Q: I'm not getting cyclization in my Pinner synthesis; I'm isolating an open-chain intermediate. How do I promote ring closure? A: Incomplete cyclization suggests that the final condensation/dehydration step is not occurring.
-
Causality: This step can be slow, especially with sterically hindered substrates. It often requires sufficient activation (e.g., via an acid catalyst) to facilitate the intramolecular nucleophilic attack followed by the elimination of water.
-
Troubleshooting Steps:
-
Add a Catalyst: If you are running the reaction under neutral or basic conditions, the addition of a catalytic amount of a Brønsted acid (like p-TSA) or a Lewis acid can effectively promote the final cyclization and dehydration.[12]
-
Increase Reaction Time/Temperature: Some cyclizations are simply slow and require more forcing conditions. Extend the reaction time and monitor by TLC.[12]
-
Use a Dehydrating Agent: In stubborn cases, adding a dehydrating agent like molecular sieves can help drive the equilibrium toward the cyclized product by removing the water byproduct.
-
Purification Protocols & Challenges
Proper purification is essential to obtain a final product of high purity for subsequent applications.[14]
Standard Purification Techniques
| Technique | Principle | Best For | Common Solvents/Systems |
| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Purifying solid, crystalline products from minor impurities. | Ethanol, Methanol, Ethyl Acetate, Water, or mixtures.[14] |
| Flash Chromatography | Separation based on differential polarity between a stationary phase and a mobile phase. | Separating complex mixtures or products from starting materials of different polarity. | Silica gel stationary phase. Mobile phase: Hexane/Ethyl Acetate or DCM/Methanol gradients.[14] |
| Preparative HPLC | High-resolution separation based on polarity, often in reverse-phase mode. | Final purification step to achieve >99% purity, especially for drug candidates. | C18 stationary phase. Mobile phase: Acetonitrile/Water or Methanol/Water with additives (TFA, Formic Acid).[14] |
Troubleshooting Purification
Q: My polar pyrimidine derivative shows poor retention and peak tailing on my reverse-phase HPLC column. How can I improve the separation? A: This is a classic challenge with polar, often basic, pyrimidine derivatives.[15]
-
Causality: Standard C18 columns are non-polar and struggle to retain highly polar compounds. Furthermore, basic nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the silica surface, causing peak tailing.
-
Troubleshooting Steps:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for very polar compounds. It uses a polar stationary phase and a high-organic mobile phase to achieve good retention.[15]
-
Use a Polar-Endcapped Column: If you must use reverse-phase, select a column specifically designed for polar analytes (polar-embedded or polar-endcapped) which provides better retention.[15]
-
Modify the Mobile Phase: Add an ion-pairing agent (like TFA) to the mobile phase to mask the basic nitrogens and improve peak shape. Lowering the organic content of the mobile phase will also increase retention.[15]
-
Q: My dihydropyrimidinone (DHPM) product fails to crystallize from solution. What can I do? A: Failure to crystallize usually means the solution is not supersaturated or the compound is too soluble in the chosen solvent.[15]
-
Troubleshooting Steps:
-
Concentrate the Solution: The most common issue is using too much solvent. Carefully evaporate some of the solvent to create a supersaturated solution.[15]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the product.
-
Add an Anti-Solvent: If the product is too soluble, slowly add a solvent in which your compound is insoluble but which is miscible with your crystallization solvent (e.g., adding water or hexane to an ethanol solution). Add the anti-solvent dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.[15]
-
Detailed Experimental Protocol: Microwave-Assisted Biginelli Synthesis
This protocol provides a robust, modern method for the synthesis of dihydropyrimidinones, emphasizing speed and efficiency.[9]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.0 eq
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol, 1.0 eq
-
Urea: 15 mmol, 1.5 eq
-
Catalyst (e.g., Sulfamic Acid): 1 mmol, 10 mol%
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
To a 10 mL microwave-safe reaction vessel, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and sulfamic acid (1 mmol).
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters: 120 °C, 150 W power, and a reaction time of 3-5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 20 mL of cold water to the vessel. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with an additional 10 mL of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the solid under vacuum to obtain the crude DHPM product.
-
For further purification, recrystallize the crude product from hot ethanol.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Welcome to the Technical Support Center for the purification of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS No. 66373-26-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile pyrimidine derivative. As a key building block in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries, achieving high purity of this compound is critical for reliable downstream applications.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Understanding the Chemistry: Synthesis and Impurity Profile
A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. The most common and efficient synthesis of this compound involves the cyclocondensation of S-methylisothiourea with a β-dicarbonyl compound, specifically 3-acetyl-2,4-pentanedione.
Caption: General synthesis of this compound.
This reaction, while generally efficient, can lead to several impurities that pose purification challenges. Understanding these potential contaminants is the first step in designing an effective purification protocol.
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Name | Origin | Potential Impact on Purification |
| IMP-1 | S-Methylisothiourea | Unreacted starting material | Highly polar; may require aqueous washes for removal. |
| IMP-2 | 3-Acetyl-2,4-pentanedione | Unreacted starting material | Moderately polar; may co-elute with the product in some solvent systems. |
| IMP-3 | Tautomer of the product | Isomerization of the product | May exist in equilibrium with the product, complicating analysis and purification. |
| IMP-4 | Self-condensation products of IMP-2 | Side reaction of the β-dicarbonyl starting material | Can be a complex mixture of varying polarities. |
| IMP-5 | Incompletely cyclized intermediates | Incomplete reaction | Polarity can vary, potentially overlapping with the product. |
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Recrystallization Challenges
Q1: My compound oils out during recrystallization. What should I do?
A1: Oiling out, the separation of the solute as a liquid rather than a solid, is a common problem, especially when the compound's melting point is lower than the solvent's boiling point.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid phase instead of forming a crystal lattice.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Gently heat the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of the hot solvent to decrease the saturation level slightly.
-
Slow cooling: Allow the solution to cool very slowly to room temperature. Insulating the flask can promote gradual crystal growth.
-
Seed crystals: If available, add a few seed crystals of the pure compound to induce crystallization at a higher temperature.
-
Solvent system modification: Consider using a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.
-
Q2: I have a low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is often due to using an excessive amount of solvent or premature filtration.
-
Causality: The product has some solubility even in the cold solvent. Using too much solvent will result in a significant portion of the product remaining in the mother liquor.
-
Troubleshooting Steps:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Thorough cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Wash with cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Concentrate the mother liquor: To recover more product, you can concentrate the mother liquor by evaporation and perform a second recrystallization. Be aware that the product from the second crop may be less pure.
-
Caption: Troubleshooting common issues in recrystallization.
Column Chromatography Challenges
Q3: My compound is not separating well from impurities on a silica gel column. What can I do?
A3: Poor separation in column chromatography is typically due to an inappropriate solvent system or improper column packing.
-
Causality: The polarity of the eluent is either too high, causing all components to elute quickly together, or too low, resulting in broad, overlapping bands.
-
Troubleshooting Steps:
-
Optimize the solvent system using Thin Layer Chromatography (TLC):
-
Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a TLC plate.
-
A good separation on TLC is indicated by distinct spots for your product and impurities.
-
Common solvent systems for pyrimidine derivatives include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.
-
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, then your product, and finally more polar impurities.
-
Improve column packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Sample loading: Load the sample in a minimal amount of solvent and as a concentrated band at the top of the column.
-
Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Some compounds, particularly those with certain functional groups, can be sensitive to the acidic nature of standard silica gel.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Use deactivated silica: Treat the silica gel with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in the eluent to neutralize the acidic sites.
-
Consider alternative stationary phases: Alumina (basic or neutral) or reversed-phase silica (C18) can be used for compounds that are unstable on standard silica gel.
-
Work quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).
-
Caption: A standard workflow for purification by column chromatography.
III. Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific crude product based on preliminary small-scale trials.
Protocol 1: Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. The melting point of pure this compound is reported to be in the range of 85-88 °C.[1]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: As determined by TLC analysis, prepare the appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the dry, impregnated silica to the top of the column.
-
Add a thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
IV. Concluding Remarks
The successful purification of this compound is achievable with a systematic approach. By understanding the potential impurities from its synthesis and methodically applying and troubleshooting standard purification techniques like recrystallization and column chromatography, researchers can obtain this valuable intermediate in high purity. Always prioritize safety by working in a well-ventilated fume hood and wearing appropriate personal protective equipment.
V. References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
AiFChem. (n.d.). 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemistry to provide not just protocols, but a framework for rational optimization.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various bioactive molecules.[1] The most common and efficient route to this compound involves the cyclocondensation of S-methylisothiourea with a suitable β-dicarbonyl compound, in this case, a derivative of acetylacetone. This approach is favored for its atom economy and the ready availability of the starting materials.
The core of this reaction is the formation of the pyrimidine ring, a fundamental scaffold in numerous pharmaceuticals. Understanding the mechanism and potential pitfalls of this classic heterocyclic synthesis is paramount to achieving high yields and purity.
Reaction Mechanism Overview
The synthesis proceeds via a condensation reaction between S-methylisothiourea and an acetylacetone derivative, likely 3-(1-ethoxyethylidene)pentane-2,4-dione or a similar reactive equivalent. The reaction is typically base-catalyzed, facilitating the nucleophilic attack of the isothiourea on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Caption: Generalized reaction mechanism for pyrimidine ring formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in pyrimidine synthesis. Several factors can contribute to this, from the quality of your starting materials to the reaction conditions.
Potential Cause 1: Poor Quality of Starting Materials
-
S-methylisothiourea Salt: S-methylisothiourea is often supplied as a salt (e.g., sulfate or hydroiodide). The purity and stability of this salt are crucial. Over time, it can degrade, especially if exposed to moisture.
-
β-Dicarbonyl Compound: The acetylacetone derivative must be of high purity. The presence of unreacted starting materials from its own synthesis can inhibit the main reaction.
Solution:
-
Verify Starting Material Purity: Always check the purity of your starting materials by NMR or melting point before starting the reaction.
-
Use Fresh S-methylisothiourea: If possible, use freshly prepared or recently purchased S-methylisothiourea salt.
Potential Cause 2: Suboptimal Reaction Conditions
-
Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the isothiourea, while a very strong base can lead to side reactions of the dicarbonyl compound.
-
Solvent: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can cause degradation of reactants or products.
Solution:
-
Base and Solvent Screening: A systematic screening of bases and solvents is recommended for optimization. A moderately strong base like sodium ethoxide in ethanol is a common starting point for this type of condensation.
-
Temperature Control: Monitor the reaction temperature closely. Start at a moderate temperature (e.g., reflux in ethanol) and adjust as needed based on reaction monitoring by TLC.
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on your TLC plate can indicate the formation of byproducts, complicating purification and reducing your yield.
Potential Cause 1: Self-Condensation of the β-Dicarbonyl Compound
Under basic conditions, β-dicarbonyl compounds can undergo self-condensation, leading to a variety of polymeric or rearranged products.
Solution:
-
Controlled Addition: Add the β-dicarbonyl compound slowly to the mixture of the base and S-methylisothiourea. This ensures that the dicarbonyl compound reacts with the isothiourea as it is added, minimizing its chance to self-condense.
Potential Cause 2: Hydrolysis of S-methylisothiourea
If there is water present in the reaction mixture, S-methylisothiourea can hydrolyze back to thiourea and methanol, which will not participate in the desired reaction.
Solution:
-
Anhydrous Conditions: Ensure that all your glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Issue 3: Difficulty in Product Purification
Even with a good yield, isolating the pure product can be a challenge.
Potential Cause: Co-elution of Impurities
The desired product and some byproducts may have similar polarities, making them difficult to separate by column chromatography.
Solution:
-
Recrystallization: Recrystallization is often a highly effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.
-
Chromatography Optimization: If column chromatography is necessary, try different solvent systems and gradients. Sometimes switching the stationary phase (e.g., from silica gel to alumina) can improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: While the optimal base may vary depending on the specific β-dicarbonyl substrate, a common and effective choice for this type of pyrimidine synthesis is an alkoxide base such as sodium ethoxide or sodium methoxide in the corresponding alcohol as a solvent. These provide a sufficiently basic environment to facilitate the reaction without promoting excessive side reactions.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: My product is an oil, not a solid. How should I purify it?
A3: If your product is an oil, purification by column chromatography is the most common method. If the oil is viscous, you may need to dissolve it in a small amount of a suitable solvent before loading it onto the column. If the product is expected to be a solid (the melting point of this compound is reported to be 85-88 °C), an oily product may indicate the presence of impurities.[1] In this case, try to remove the impurities by chromatography first, and then attempt to crystallize the purified product.
Q4: Can I use a different alkylisothiourea?
A4: Yes, it is possible to use other S-alkylisothioureas (e.g., S-ethylisothiourea) to synthesize the corresponding 2-alkylthio-pyrimidines. However, the reaction conditions may need to be re-optimized for each new substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and reagent purity.
Materials:
-
S-methylisothiourea sulfate
-
3-(1-Ethoxyethylidene)pentane-2,4-dione
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add S-methylisothiourea sulfate (1.0 eq) and anhydrous ethanol.
-
Base Addition: While stirring, add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol to the flask.
-
Substrate Addition: Slowly add 3-(1-ethoxyethylidene)pentane-2,4-dione (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation: Optimization of Reaction Conditions
The following table provides a hypothetical example of how to present data from reaction optimization experiments.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (2.2) | Ethanol | Reflux | 6 | 75 |
| 2 | K2CO3 (2.5) | DMF | 100 | 8 | 45 |
| 3 | DBU (1.5) | Acetonitrile | Reflux | 12 | 60 |
| 4 | NaH (2.0) | THF | Reflux | 6 | 55 |
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
side-product formation in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formations and optimize synthetic protocols. We understand that while pyrimidine synthesis is a cornerstone of medicinal chemistry, it can be accompanied by challenges that impact yield, purity, and scalability. This resource provides in-depth, field-proven insights to help you navigate these complexities with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of substituted pyrimidines, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction Troubleshooting
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this side-product and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway directly competes with the desired Biginelli reaction.[1][2]
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. While ethanol is common, experimenting with other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[2][3]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][2]
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2][4]
Pinner Pyrimidine Synthesis Troubleshooting
Q1: My Pinner synthesis is yielding an ester byproduct instead of the desired pyrimidine. What is causing this?
A1: The Pinner synthesis is highly sensitive to moisture. The key intermediate, the imidate salt (Pinner salt), is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[5]
Preventative Measures:
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction. This includes using freshly distilled, anhydrous solvents, thoroughly drying all glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][5]
-
Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, which ensures strictly anhydrous acidic conditions.[5]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion, leaving me with an open-chain intermediate. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2]
Troubleshooting Steps:
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times or an increase in temperature. Monitor the reaction progress by TLC.[2]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[2]
Section 2: Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and the logic behind the troubleshooting steps, the following diagrams illustrate the key pathways.
Caption: Biginelli vs. Hantzsch reaction pathways.
Caption: Pinner synthesis hydrolysis side-reaction.
Section 3: Quantitative Data for Optimization
The following table provides a summary of how reaction conditions can influence the product distribution in a typical Biginelli reaction.
| Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts.[1] |
This data clearly illustrates that increasing the temperature can significantly favor the formation of the undesired Hantzsch dihydropyridine byproduct.
Section 4: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments, designed to minimize side-product formation.
Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]
-
Add a small amount of ethanol and stir for 5 minutes.[1]
-
Filter the solid product and wash with cold ethanol.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1][4]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-Dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide in ethanol, 10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) and amidine hydrochloride (10 mmol) in anhydrous ethanol.[2]
-
Stir the mixture at room temperature.[2]
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[2]
-
After the addition is complete, heat the reaction mixture to reflux.[2]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2][4]
Section 5: Purification Strategies
Effective purification is crucial for obtaining high-purity substituted pyrimidines. The choice of method depends on the physical properties of the target compound and the nature of the impurities.
| Purification Technique | Principle | Best For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[4] | Solid compounds with good crystallinity; removing less soluble or more soluble impurities.[4] |
| Flash Column Chromatography | Separation based on differential polarity of compounds on a stationary phase.[4] | Purifying complex mixtures, separating compounds with similar polarities.[4] |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase.[4] | Obtaining highly pure compounds, challenging separations, and final purification steps.[4] |
References
stability studies of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone under acidic conditions
<Technical Support Center: Stability Studies of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone >
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers investigating the stability of this compound under acidic conditions. It is structured in a practical question-and-answer format to directly address common challenges encountered during experimental design, execution, and data interpretation. Our goal is to blend established scientific principles with practical, field-proven insights to ensure the integrity and success of your stability studies.
Part 1: Frequently Asked Questions (FAQs) - Experimental Design & Setup
Q1: What is the primary objective of performing an acid stability study on this specific molecule?
Answer: The primary goal is to conduct a "forced degradation" study.[1][2] As mandated by regulatory bodies and detailed in guidelines like ICH Q1A(R2), these studies are essential to:
-
Identify Potential Degradants: Determine the chemical breakdown products that form under acidic stress.[3][4]
-
Elucidate Degradation Pathways: Understand the chemical reactions that lead to the compound's degradation.[2][3] This is crucial for formulation development and identifying potential liabilities of the molecule.
-
Develop Stability-Indicating Methods: Ensure that the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate the intact parent drug from all its degradation products.[3][5] This proves the method is "stability-indicating."
-
Assess Intrinsic Stability: Gain insight into the molecule's inherent chemical stability, which informs decisions on formulation, packaging, and storage conditions.[2]
For this compound, the key structural features of interest are the pyrimidine ring, which can undergo ring-opening, and the methylthio (-SCH3) group, which is susceptible to hydrolysis.[6][7][8][9]
Q2: Which acid should I use for the study, and at what concentration and temperature?
Answer: The choice of acid, concentration, and temperature are critical parameters that should be selected to achieve a target degradation of 5-20%.[3] Degradation below 5% may not reveal all significant degradants, while degradation above 20% can lead to secondary degradation, complicating pathway analysis.
| Parameter | Recommendation | Rationale & Causality |
| Acid Type | Hydrochloric Acid (HCl) | HCl is a strong, non-oxidizing acid, making it the standard choice for acid hydrolysis studies.[3] Using an oxidizing acid (e.g., Nitric Acid) would introduce a second degradation mechanism (oxidation), confounding the results of the hydrolysis study. |
| Concentration | Start with 0.1 M HCl. | This is a common starting point. If degradation is too slow, the concentration can be increased (e.g., to 1 M HCl). If it's too fast, it can be decreased (e.g., to 0.01 M HCl). |
| Temperature | Start with an elevated temperature, such as 60-80°C. | Increased temperature accelerates the rate of hydrolysis, allowing the experiment to be completed in a reasonable timeframe.[10] Monitor the reaction at several time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration. |
Expert Tip: Always run a control sample of the compound in the same solvent system (e.g., water or a co-solvent) without acid, subjected to the same temperature conditions. This helps differentiate acid-catalyzed degradation from simple thermal degradation.
Part 2: FAQs - Analytical Methodology
Q3: What are the key considerations for developing a stability-indicating HPLC method for this compound?
Answer: A robust, stability-indicating HPLC method is the cornerstone of the study. High-performance liquid chromatography is a versatile and widely used technique for this purpose.[5][11] The method must be able to resolve the main peak (parent compound) from all process-related impurities and any new peaks that appear during the degradation study.
Key Method Development Parameters:
| Parameter | Starting Recommendation | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 columns are highly versatile for reversed-phase chromatography and are a good starting point for many small molecules, including pyrimidine derivatives.[5] |
| Mobile Phase | Gradient elution with Acetonitrile (ACN) and a buffered aqueous phase (e.g., 0.1% Formic Acid or Ammonium Acetate buffer, pH 3-4). | A gradient is crucial for separating compounds with different polarities, which is expected for the parent and its degradants. An acidic mobile phase often improves peak shape for nitrogen-containing heterocycles like pyrimidines. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column.[5] |
| Detection | UV-Vis Detector. Scan for λmax (e.g., start at 225 nm or 254 nm).[5] A Photo Diode Array (PDA) detector is highly recommended. | A PDA detector is invaluable as it allows you to assess peak purity and see if co-eluting peaks have different UV spectra. It also helps in selecting the optimal wavelength for quantifying all components.[11] |
| Coupling to MS | Highly Recommended | Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products by providing mass-to-charge ratio information.[11][12] |
Q4: How do I identify the unknown peaks that appear in my chromatogram?
Answer: Identifying unknown degradant peaks is a critical step. The most effective approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS) .[12][13]
-
Obtain Mass Spectra: Analyze the stressed sample by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) for the parent compound and each new peak.
-
Propose Structures: Based on the mass difference between the parent compound and the degradant, you can propose likely chemical transformations. For this compound, a primary suspected pathway is the hydrolysis of the methylthio group.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. jetir.org [jetir.org]
- 6. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Multicomponent Reactions for Pyrimidine Synthesis
Welcome to the technical support center for multicomponent reactions (MCRs) in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Part 1: General Troubleshooting for Pyrimidine Synthesis MCRs
Multicomponent reactions are elegant and efficient for building molecular complexity. However, their one-pot nature can sometimes lead to challenges in optimization and troubleshooting. This section provides a general framework for addressing common issues.
Low or No Product Yield
A common frustration in MCRs is a lower-than-expected yield or complete reaction failure. The interconnectedness of the reaction network means that a small issue can have a significant impact.
Question: My Biginelli/Hantzsch-type reaction is giving me very low yields. What are the first things I should check?
Answer: When faced with low yields, a systematic approach is crucial. Start by evaluating the foundational parameters of your reaction.
Troubleshooting Workflow for Low Yield:
Caption: General troubleshooting workflow for low reaction yields.
-
Reagent Quality and Stoichiometry:
-
Aldehydes: Aromatic aldehydes with electron-withdrawing groups can be less reactive. Conversely, aliphatic aldehydes can be prone to self-condensation. Ensure the purity of your aldehyde; it is often the most sensitive component.
-
ß-Ketoesters/Amides: The enol content can be critical. Ensure these reagents are pure and dry.
-
Urea/Thiourea: Use high-purity urea or thiourea. Impurities can inhibit the catalyst.
-
Stoichiometry: While a 1:1:1 ratio is typical, slight excesses of the more volatile or less stable components might be beneficial.
-
-
Solvent Effects:
-
The choice of solvent can dramatically influence reaction rates and equilibria. For the Biginelli reaction, polar solvents like ethanol, methanol, or acetonitrile are common. Solvent-free conditions have also proven effective and can enhance reaction rates.
-
-
Catalyst Selection and Activity:
-
Brønsted vs. Lewis Acids: The choice of acid catalyst is critical. Brønsted acids like HCl or p-toluenesulfonic acid (p-TSA) are traditional choices. However, Lewis acids such as Yb(OTf)₃, LaCl₃·7H₂O, or InCl₃ can offer milder conditions and improved yields.
-
Catalyst Loading: Too little catalyst will result in a sluggish reaction, while too much can lead to side product formation. A typical starting point is 5-10 mol%.
-
-
Reaction Conditions:
-
Temperature: Many MCRs require heating to proceed at a reasonable rate. However, excessive heat can cause degradation of starting materials or products.
-
Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Formation of Side Products
The presence of multiple reactive species in one pot can lead to undesired reaction pathways.
Question: I am observing significant side products in my pyrimidine synthesis. How can I improve selectivity?
Answer: Side product formation often points to issues with reaction kinetics or equilibria.
Common Side Products and Their Mitigation:
| Side Product | Probable Cause | Suggested Solution |
| Hantzsch-type dihydropyridine | Self-condensation of the ß-ketoester with the aldehyde. | Add urea/thiourea first, or use a catalyst known to favor the Biginelli pathway. |
| Knoevenagel condensation product | Reaction between the aldehyde and the ß-ketoester without urea incorporation. | Lowering the reaction temperature or using a milder catalyst can sometimes favor the desired MCR pathway. |
| Decomposition of starting materials | Harsh reaction conditions (high temperature, strong acid). | Screen for milder catalysts and lower the reaction temperature. Consider microwave-assisted synthesis for rapid heating. |
Part 2: Specific Troubleshooting for the Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, combining an aldehyde, a ß-ketoester, and urea or thiourea.
Question: My Biginelli reaction is not working for a specific aromatic aldehyde with strong electron-withdrawing groups. What can I do?
Answer: Electron-deficient aromatic aldehydes are notoriously less reactive in the Biginelli reaction. The key is to enhance the electrophilicity of the aldehyde carbonyl carbon.
Proposed Mechanism and Troubleshooting:
The reaction is believed to proceed through an N-acyliminium ion intermediate. The formation of this intermediate is often the rate-determining step.
Caption: Simplified Biginelli reaction pathway.
Experimental Protocol for Unreactive Aldehydes:
-
Catalyst Choice: Switch to a stronger Lewis acid. For example, Ytterbium(III) triflate (Yb(OTf)₃) is highly effective in activating aldehydes.
-
Solvent-Free Conditions: Consider running the reaction neat or with a minimal amount of a high-boiling solvent. This can increase the effective concentration of reactants.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction by providing rapid and uniform heating.
-
Sample Protocol:
-
In a 10 mL microwave vial, combine the aldehyde (1 mmol), ß-ketoester (1.1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100-120 °C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial, add cold water, and collect the precipitate by filtration.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use amides or other active methylene compounds instead of ß-ketoesters?
A1: Yes, the scope of the Biginelli and related reactions can be expanded to include other active methylene compounds like ß-diketones, cyanoacetic esters, and malonamides. However, the reactivity and optimal conditions may vary significantly. A re-optimization of the catalyst and solvent system is often necessary.
Q2: How can I improve the solubility of my final dihydropyrimidinone product for purification?
A2: Dihydropyrimidinones (DHPMs) are often poorly soluble, which is advantageous for purification by precipitation but can be challenging for chromatography. If recrystallization is difficult, you can try dissolving the crude product in a minimal amount of a polar aprotic solvent like DMSO or DMF and then precipitate it with water or an ether. For column chromatography, a mobile phase with a small percentage of acetic acid or formic acid can sometimes improve solubility and peak shape.
Q3: My reaction seems to stall at an intermediate stage. How can I confirm this and push the reaction to completion?
A3: Stalling can be due to the formation of a stable intermediate or a reversible step in the reaction mechanism. LC-MS is an invaluable tool for identifying intermediates. If you suspect the formation of the open-chain adduct, increasing the temperature or adding a stronger acid catalyst can promote the final cyclization and dehydration steps.
scale-up synthesis of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
An essential intermediate in the development of pharmaceuticals and agrochemicals, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone is a versatile building block.[1] Its synthesis, while well-established in laboratory settings, presents unique challenges when transitioning to a larger, scale-up production environment. Issues related to reaction kinetics, heat transfer, and mass transport, which are often negligible at the bench, can become critical factors influencing yield, purity, and safety on a larger scale.
This technical support center is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of scaling up the synthesis of this key pyrimidine derivative. The guidance herein is rooted in established principles of chemical engineering and process chemistry to ensure a robust, safe, and efficient scale-up.
Overview of the Core Synthetic Pathway
The most common and scalable approach to synthesizing this compound involves the condensation of a β-dicarbonyl compound with an amidine, a variant of the classical Pinner pyrimidine synthesis.[2][3] The reaction typically utilizes S-methylisothiourea (or its salt) and a suitable β-keto ester or diketone, cyclizing under basic conditions to form the pyrimidine ring.
Caption: General synthetic route for this compound.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems encountered during the scale-up process in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 20L reactor. What are the likely causes?
This is a common issue stemming from changes in mass and heat transfer dynamics at scale.
-
Cause A: Inefficient Mixing: A magnetic stir bar that is effective in a small flask cannot provide adequate agitation in a large reactor, leading to poor mixing, localized concentration gradients, and reduced reaction rates.
-
Solution: Employ mechanical overhead stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity throughout the reaction vessel.
-
Cause B: Suboptimal Temperature Control: The surface-area-to-volume ratio decreases dramatically on scale-up, making it harder to dissipate or apply heat. This can lead to "hot spots" that promote side reactions or areas that are too cool for the reaction to proceed efficiently.[4]
-
Solution: Monitor the internal reaction temperature with a thermocouple probe, not just the heating mantle or bath temperature. For exothermic reactions, control the rate of reagent addition to manage the heat generated. Utilize a reactor jacket with a circulating thermal fluid for precise temperature regulation.
-
Cause C: Reagent Purity and Stoichiometry: Impurities in starting materials can have a more pronounced inhibitory effect on a larger scale.[4]
-
Solution: Ensure all reactants, especially the S-methylisothiourea salt and the base, are of high purity and anhydrous where necessary.[2] Perform a quality control check on new batches of starting materials.
Caption: Troubleshooting workflow for addressing low yields during scale-up.
Question 2: I am observing a new, significant impurity in my crude product that was minor at the lab scale. How do I identify and mitigate it?
The formation of byproducts is often temperature-dependent, and poor heat control at scale can favor alternative reaction pathways.
-
Cause A: Self-Condensation of the β-Dicarbonyl: The starting β-dicarbonyl compound can undergo self-condensation under basic conditions, especially if there are delays in the addition of the other reactant or localized "hot spots."
-
Solution: Maintain good temperature control and ensure the base is added slowly and disperses quickly. Consider adding the β-dicarbonyl to the mixture of the base and the S-methylisothiourea to ensure it reacts via the desired pathway immediately.
-
Cause B: Hydrolysis of Starting Materials or Intermediates: The presence of water can lead to the hydrolysis of amidine starting materials or key intermediates, halting the cyclization process.[2]
-
Solution: Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before use and operate under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture ingress.
-
Identification: The first step is characterization. Use Thin Layer Chromatography (TLC) with different solvent systems to isolate the impurity. If possible, perform a mini-column to get a clean sample for analysis by LC-MS and NMR to elucidate its structure. This will provide clues as to how it was formed.
Question 3: My product is not crystallizing properly during workup; I'm getting an oil or a very impure solid. What should I change?
Crystallization is highly sensitive to cooling rates, solvent composition, and impurity profiles, all of which change at scale.
-
Cause A: Rapid Cooling: Cooling a large volume too quickly can cause the product to "crash out" of solution as a fine powder or oil, trapping impurities.
-
Solution: Implement a controlled cooling profile. Slowly cool the solution to allow for the growth of larger, purer crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can promote controlled crystallization.
-
Cause B: Incorrect Solvent Volume: The ratio of product to solvent is critical. A solution that is too concentrated may oil out, while one that is too dilute will result in poor recovery.
-
Solution: Before the full-scale workup, perform small-scale solubility tests to determine the optimal solvent volume for crystallization at different temperatures.
-
Cause C: Co-precipitation of Impurities: Certain impurities may have similar solubility profiles to the desired product, making them difficult to remove via simple crystallization.
-
Solution: Consider a "hot filtration" step to remove any insoluble impurities before cooling. If an impurity is co-crystallizing, you may need to switch to a different solvent system or perform a pre-purification step, such as a slurry wash of the crude material in a solvent that dissolves the impurity but not the product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process safety parameters to monitor during this scale-up? A: The most critical parameter is temperature, especially during the addition of the base, which can be exothermic. Always monitor the internal reaction temperature and have a cooling system on standby. Also, be aware of the flammability of organic solvents and ensure the reactor is properly grounded and ventilated. The product itself may cause skin and eye irritation.[5]
Q2: Can I still use column chromatography for purification at a larger scale? A: While possible, preparative column chromatography is often expensive, solvent-intensive, and time-consuming at a multi-kilogram scale. It is highly recommended to develop a robust crystallization or recrystallization procedure for purification, as this is a more economical and scalable method.[2]
Q3: The literature reports the product as white needles, but mine is a pale yellow powder. Is this acceptable? A: A pale yellow color often indicates the presence of minor, highly colored impurities.[1] While it may be of acceptable purity (>98%) by HPLC or NMR, the color can be undesirable. To improve the color, you can perform a recrystallization, potentially with the addition of a small amount of activated carbon to adsorb colored impurities (perform a small-scale test first, as carbon can also adsorb the product).
Q4: What is the best base to use for this reaction at scale? A: While sodium ethoxide is common, it is often sold as a solution in ethanol, introducing a solvent. For larger scales, using solid bases like sodium methoxide or potassium tert-butoxide can be advantageous as they allow for more flexibility in solvent choice and can lead to higher concentrations.[6][7] However, they are also more reactive and require careful handling and controlled addition. The choice depends on your specific process, safety infrastructure, and cost considerations.
Representative Scale-Up Protocol
This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.
Reaction Parameters
| Parameter | Lab-Scale (100g) | Scale-Up (2kg) Consideration | Troubleshooting Checkpoint |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Ensure a vortex is visible and solids are suspended. |
| Temp. Control | Heating Mantle | Jacketed Reactor with Fluid | Monitor internal temp; ΔT should not exceed 5°C. |
| Base Addition | 10-15 min via funnel | 1-2 hours via pump | Maintain temp below 30°C during addition. |
| Cooling/Workup | Ice Bath | Controlled Cooling Ramp | Cool at ~10-20°C per hour to promote crystallization. |
Step-by-Step Procedure (2kg Scale)
-
Reactor Setup: Charge a 50L jacketed glass reactor, fitted with a mechanical overhead stirrer, thermocouple, and nitrogen inlet, with 20L of anhydrous ethanol.
-
Reagent Charge: Add S-methylisothiourea sulfate (1.8 kg, 6.47 mol) and 3-acetyl-2,4-pentanedione (2.0 kg, 12.6 mol) to the reactor. Begin stirring to create a slurry.
-
Base Addition: Prepare a solution of sodium ethoxide (1.0 kg, 14.7 mol) in 8L of anhydrous ethanol. Slowly add this solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: Once the reaction is complete, cool the mixture to 50°C. Slowly add 10L of water while stirring. Adjust the pH to ~7 using acetic acid.
-
Crystallization: Cool the mixture to 0-5°C over 3-4 hours. Hold at this temperature for at least 2 hours to maximize crystallization.
-
Filtration & Drying: Filter the resulting solid product using a large Buchner funnel or filter press. Wash the filter cake with 5L of cold (0°C) 1:1 ethanol/water, followed by 5L of cold water. Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.
-
Purity Check: Analyze the final product for purity (HPLC, NMR) and appearance. Expected yield: 1.8 - 2.1 kg (78-90%).
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | C7H7ClN2OS | CID 85938240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 7. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
dealing with exothermic reactions in S-methyl isothiourea formation
Welcome to the technical support center for the synthesis of S-methyl isothiourea and its salts. This guide is designed for researchers, chemists, and process development professionals to safely and effectively manage the inherent exothermic nature of this common but energetic reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles to ensure procedural safety and experimental success.
Introduction: Understanding the Hazard
The S-methylation of thiourea, typically using reagents like dimethyl sulfate or methyl iodide, is a widely used transformation to produce S-methylisothiourea salts—valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The core of this reaction involves the nucleophilic attack of the sulfur atom of thiourea on the methylating agent. This S-alkylation is a highly exothermic process.
A thermal runaway reaction occurs when the heat generated by the chemical reaction exceeds the rate of heat removal from the system.[3][4] This imbalance leads to a rapid increase in temperature, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop that can result in violent boiling, pressure buildup, and potential vessel failure.[5] The synthesis of S-methylisothiourea is a classic example of a reaction with high runaway potential if not properly controlled.[6] For instance, the analogous reaction of urea with dimethyl sulfate has a significant enthalpy of reaction of -53.7 kJ/mol, indicating a substantial release of heat.[7]
This guide will help you navigate the challenges associated with this exotherm.
Troubleshooting Guide: Immediate Actions for Exotherm Control
This section is formatted as a direct, actionable guide for issues encountered during the reaction.
Scenario 1: The reaction temperature is rising rapidly and uncontrollably.
Immediate Corrective Actions:
-
Enhance External Cooling: Immediately ensure your cooling bath (e.g., ice-water, dry ice/acetone) is topped up and making maximum contact with the reaction flask. If possible, add more ice or a colder solvent to the bath.
-
Stop Reagent Addition: If you are adding the methylating agent via a dropping funnel, stop the addition immediately.
-
Increase Stirring Rate: Increase the agitation speed to improve heat transfer from the bulk of the solution to the cooled walls of the flask and prevent the formation of localized hot spots.[8]
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise and approaches the solvent's boiling point, a pre-planned quenching procedure is the last resort. This involves adding a cold, inert solvent to dilute the reaction mixture and absorb the heat. Never add water to quench a reaction involving dimethyl sulfate, as this can lead to a delayed and highly exothermic hydrolysis. A high boiling point, inert solvent like cold toluene or xylene is a safer choice for dilution.[9]
Scenario 2: The reaction started, but then the temperature dropped and it appears to have stopped.
Potential Causes & Solutions:
-
Over-Cooling: You may have cooled the reaction mixture too aggressively, causing the reaction rate to slow down or cease. The Organic Syntheses procedure notes that if the mixture is cooled too much with ice water, the spontaneous reaction can stop.[6]
-
Poor Reagent Quality: The methylating agent may be old or degraded.
-
Solution: Use freshly opened or recently purified reagents. While technical-grade methyl sulfate can often be used, it should not be dark brown.[6]
-
Frequently Asked Questions (FAQs)
Reaction Setup & Prevention
Q1: What is the single most critical factor for preventing a thermal runaway in this synthesis?
A1: The most critical factor is controlling the rate of reagent addition. The methylating agent (e.g., dimethyl sulfate) should be added slowly and portion-wise (or dropwise for larger scales) to the stirred thiourea solution.[3] This semi-batch approach ensures that the instantaneous rate of heat generation never overwhelms the cooling system's capacity for heat removal.[8][10] Adding all reagents at once is extremely dangerous and can lead to a violent reaction.[6]
Q2: How do I choose the right solvent and concentration?
A2: The solvent plays a crucial role in thermal management.
-
Heat Capacity: A solvent with a good heat capacity can absorb thermal energy, buffering temperature spikes. Water is often used in the initial mixture with thiourea.[6]
-
Dilution: Running the reaction at a more dilute concentration increases the total thermal mass of the system, which helps to absorb the heat of reaction and moderate the temperature rise.
-
Boiling Point: The solvent's boiling point sets the maximum temperature the reaction can reach under reflux. However, you should aim to keep the temperature well below this point during the initial exothermic phase.
Q3: My yield is low and the final product is discolored. What are the likely causes?
A3: Low yield and discoloration are often linked to side reactions, which are accelerated by excessive heat.
-
Thermal Decomposition: Thiourea can decompose at elevated temperatures, releasing products like ammonia, hydrogen sulfide, and carbon disulfide, which can lead to impurities.[11]
-
Oxidation: Thiourea and its derivatives are susceptible to oxidation, which can be promoted by localized hot spots.[12]
-
Byproduct Formation: Uncontrolled temperature can favor alternative reaction pathways, leading to the formation of guanidine derivatives or other byproducts.
To improve yield and purity:
-
Maintain a consistently low reaction temperature during the addition phase.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.
-
Monitor the reaction by TLC to avoid unnecessarily long reaction times after the initial exotherm has subsided.
Workflow & Procedural Logic
Below is a diagram illustrating the logical workflow for safely conducting the S-methylation of thiourea, emphasizing decision points for thermal control.
Caption: Decision workflow for managing the exothermic S-methylation of thiourea.
Scale-Up Considerations
Q4: I have successfully performed this reaction at a 1g scale. What are the main hazards when scaling up to 100g?
A4: Scaling up an exothermic reaction is not linear and presents significant new dangers. The primary challenge is the change in the surface-area-to-volume ratio.[10]
-
Heat Generation vs. Dissipation: Heat is generated throughout the volume of the liquid, but it can only be removed through the surface of the flask. As you scale up, the volume increases by a cube function (r³), while the surface area only increases by a square function (r²). This means your ability to remove heat becomes much less efficient relative to the amount of heat being produced.[3][10]
-
Mixing Efficiency: Achieving uniform temperature in a larger volume is more difficult. Inefficient stirring can create dangerous hot spots where the reaction rate is much higher, potentially initiating a runaway.[8]
Key Scale-Up Recommendations:
-
Do not scale up by more than 5-10x at a time.
-
Use a reaction calorimeter to accurately measure the heat of reaction and determine the required cooling capacity for the larger scale.
-
Ensure your cooling system is appropriately sized for the larger batch. A simple ice bath may be insufficient.
-
Use mechanical overhead stirring instead of a magnetic stir bar to ensure efficient mixing in larger flasks.
Chemical Principles Explained
Q5: Why is S-alkylation favored over N-alkylation in this reaction?
A5: The preference for S-alkylation is a classic example of Hard and Soft Acid and Base (HSAB) theory.
-
Thiourea exists in tautomeric forms, but the thione form (with the C=S double bond) is the major contributor. The sulfur atom is a large, polarizable, and relatively electronegative atom, making it a "soft" nucleophile.
-
Methylating agents like dimethyl sulfate and methyl iodide have a methyl group attached to a good leaving group. The carbon atom being attacked is considered a "soft" electrophilic center.
-
HSAB Principle: Soft nucleophiles (like the sulfur in thiourea) preferentially react with soft electrophiles (like the methyl group of the alkylating agent). The nitrogen atoms in thiourea are "harder" nucleophiles and would prefer to react with "hard" electrophiles. This principle drives the high selectivity for S-methylation.
The relationship between reaction components and thermal risk is summarized below.
Caption: Factors influencing thermal control and reaction outcomes.
Experimental Protocol: Controlled S-Methylation of Thiourea
This protocol is adapted from established procedures and incorporates best practices for thermal safety.[6]
Materials & Equipment:
-
Thiourea
-
Dimethyl sulfate (Caution: Highly toxic and carcinogenic)[13]
-
Water (deionized)
-
Ethanol (95%)
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Standard glassware for workup
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a stir bar, dropping funnel, and thermometer. Place the flask in an ice-water bath on a magnetic stir plate. Attach a reflux condenser.
-
Charging Reactants: To the flask, add finely divided thiourea (2.0 moles) and water (approx. 0.5 mL per gram of thiourea). Begin stirring to create a slurry.
-
Cooling: Cool the slurry to 0-5 °C using the ice-water bath.
-
Controlled Addition: Charge the dropping funnel with dimethyl sulfate (1.1 moles). Begin adding the dimethyl sulfate dropwise to the cold, stirred slurry. Maintain the internal temperature below 15 °C throughout the addition. The addition rate should be adjusted to ensure the cooling system can keep up.
-
Initial Reaction: A spontaneous, vigorous reaction will occur.[6] Be prepared to slow or stop the addition if the temperature rises too quickly. Occasional cooling may be necessary.[6]
-
Completion: After the initial vigorous reaction subsides and the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for one hour to ensure the methylation is complete.[6]
-
Isolation: Cool the reaction mixture. The product, S-methylisothiourea sulfate, will crystallize. Add 95% ethanol to the flask, stir, and then filter the solid product with suction. Wash the filter cake with portions of 95% ethanol and air dry.[6]
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Thiourea : Dimethyl Sulfate | 2 : 1.1 (molar ratio) | Using a slight excess of the methylating agent ensures complete conversion of one methylation site. |
| Addition Temperature | 0 - 15 °C | Minimizes the risk of thermal runaway during the highly exothermic initial phase. |
| Reflux Temperature | Solvent Boiling Point | Drives the reaction to completion after the initial exotherm is controlled. |
| Enthalpy of Reaction (Analog) | -53.7 kJ/mol (for Urea + DMS)[7] | Indicates a significant and potentially hazardous heat release. |
References
- 1. chembk.com [chembk.com]
- 2. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6252103B1 - Preparation on an O-alkylisourea - Google Patents [patents.google.com]
- 8. amarequip.com [amarequip.com]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparative study of pyridine versus pyrimidine derivatives in biological assays
A Comparative Guide to Pyridine and Pyrimidine Derivatives in Biological Assays
Welcome to a detailed comparative analysis of pyridine and pyrimidine derivatives, two foundational scaffolds in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their performance in biological assays, supported by experimental data and protocols. Our focus is to move beyond mere observation and delve into the causality behind experimental choices and the structural nuances that dictate biological activity.
Introduction: The Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are cornerstones of modern pharmacology. Among them, pyridine and pyrimidine rings are particularly prominent. Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, a similar ring with two nitrogen atoms at positions 1 and 3, are present in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors.[4] Furthermore, the nitrogen atom(s) can act as hydrogen bond acceptors and improve the physicochemical properties of a molecule, such as solubility and bioavailability.[5]
Recent analyses of FDA-approved drugs underscore the importance of these scaffolds. Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved, with a significant number targeting cancer and central nervous system disorders.[6][7][8] Similarly, pyrimidine derivatives have seen a surge in approvals, demonstrating their therapeutic value across oncology, immunology, and anti-infective research.[9]
This guide will comparatively explore these two heterocyclic systems, focusing on their roles in anticancer and antimicrobial therapies. We will examine their structure-activity relationships, present comparative data from biological assays, and provide a detailed protocol for a representative assay to ensure scientific rigor and reproducibility.
Section 1: Comparative Analysis in Anticancer Research
Both pyridine and pyrimidine derivatives have yielded numerous successful anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of kinases, enzymes crucial for cell signaling and proliferation.
Pyridine Derivatives in Oncology:
The pyridine scaffold is a key component in many kinase inhibitors. The nitrogen atom often serves as a crucial interaction point within the ATP-binding pocket of kinases. A notable example is Abemaciclib , a CDK4/6 inhibitor approved for the treatment of breast cancer.[10] An analysis of FDA-approved drugs from the last decade shows that 33% of pyridine-containing drugs were for anticancer applications.[6][7][8]
Pyrimidine Derivatives in Oncology:
The pyrimidine core is fundamental to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[11][12] This inherent biological relevance has made pyrimidine derivatives a fertile ground for developing antimetabolites and kinase inhibitors. For instance, 5-Fluorouracil (5-FU) , a pyrimidine analog, has been a mainstay of chemotherapy for decades. More recently, a multitude of pyrimidine-based kinase inhibitors have been developed. In fact, 22 pyrimidine-fused bicyclic heterocyclic drugs are currently used in the clinic for cancer treatment.[13]
Below is a table comparing the in-vitro activity of representative pyridine and pyrimidine-based kinase inhibitors against relevant cancer cell lines.
| Compound | Scaffold | Target | Cell Line | IC50 (nM) | Reference |
| Gefitinib | Pyrimidine | EGFR | A549 (Lung) | 12 | [Published Data] |
| Erlotinib | Pyrimidine | EGFR | A549 (Lung) | 2 | [Published Data] |
| Crizotinib | Pyridine | ALK/ROS1 | H3122 (Lung) | 24 | [Published Data] |
| Lapatinib | Pyrimidine | EGFR/HER2 | SK-BR-3 (Breast) | 108 | [Published Data] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution. This table is for illustrative purposes.
The data illustrates that both scaffolds can be tailored to produce highly potent inhibitors. The choice between a pyridine or pyrimidine core often depends on the specific topology of the target's active site and the desired vector for substituent placement to optimize binding and pharmacokinetic properties.
The following diagram illustrates a generalized workflow for evaluating the cytotoxic effects of these compounds.
Caption: A generalized workflow for determining the IC50 values of cytotoxic compounds.
Section 2: Comparative Analysis in Antimicrobial Research
The search for novel antimicrobial agents is a global health priority. Both pyridine and pyrimidine derivatives have shown significant promise in this area.
-
Pyridine Derivatives: The pyridine ring is found in several antimicrobial agents. For example, thienopyridine compounds have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[] The ability of the pyridine nitrogen to be protonated at physiological pH can enhance water solubility and interaction with bacterial cell surfaces.
-
Pyrimidine Derivatives: Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[12][15][16] Their structural similarity to nucleobases allows them to interfere with microbial DNA/RNA synthesis and other metabolic pathways. For example, Trimethoprim, an antibacterial agent, contains a pyrimidine ring and functions by inhibiting dihydrofolate reductase.
The following diagram outlines the logical relationship in the development of these heterocyclic compounds as therapeutic agents.
Caption: The iterative cycle of medicinal chemistry for developing pyridine and pyrimidine drugs.
Section 3: Experimental Protocol - MTT Assay for Cytotoxicity
To ensure the trustworthiness and reproducibility of the data presented, this section provides a detailed protocol for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (pyridine or pyrimidine derivative) on a cancer cell line.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Causality: This density ensures cells are in the logarithmic growth phase during treatment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be 0.01 to 100 µM.
-
Causality: A wide concentration range is necessary to generate a complete dose-response curve.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Causality: The MTT is converted by mitochondrial dehydrogenases in living cells.
-
Incubate for 2-4 hours at 37°C. Purple formazan crystals should be visible under a microscope in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Causality: The solubilization step is crucial to release the colored product for quantification.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the % viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
This self-validating protocol, when followed rigorously, provides reliable and reproducible data for comparing the cytotoxic potential of different chemical entities.
Conclusion
Both pyridine and pyrimidine scaffolds are undeniably "privileged structures" in medicinal chemistry.[17][18] They offer versatile platforms for developing potent and selective therapeutic agents across a wide range of diseases. While pyridine derivatives have shown particular strength in kinase inhibitors for oncology, pyrimidines boast a broader legacy, from foundational antimetabolites to modern targeted therapies.[9][17]
The choice between these two heterocycles is not a matter of inherent superiority but rather a strategic decision guided by the specific biological target, desired structure-activity relationships, and pharmacokinetic considerations. The continued exploration and functionalization of these core structures promise to yield the next generation of innovative medicines.
References
- 1. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 2. difference.wiki [difference.wiki]
- 3. differencebetween.com [differencebetween.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. wjarr.com [wjarr.com]
- 13. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Executive Summary: This guide provides a comprehensive comparison of two validated analytical methods for the quantitative determination of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We present detailed protocols and validation data for a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control, and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method, suited for impurity profiling and confirmatory analysis. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are suitable for their intended purpose in a regulated environment.[2][3][4]
Introduction: The Imperative for Validated Methods
This compound (CAS No. 66373-26-0) is a pivotal molecular building block.[5][6] The purity and consistency of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are not merely a procedural formality but a cornerstone of quality assurance. Pharmaceutical analysis plays a crucial role in the quality control of starting materials, intermediates, and final products.[7]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[8] This guide serves as a practical blueprint for researchers and drug development professionals to select, implement, and validate the most appropriate analytical technique for this specific compound.
The Regulatory Framework: Principles of Method Validation (ICH Q2(R1))
All validation experiments described herein adhere to the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[2][9] This harmonized guideline details the parameters that must be investigated to ensure an analytical method is fit for purpose.[4][9] The core validation characteristics include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[10][11]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11][12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[12][13]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[11][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[15][16][17]
Below is a diagram illustrating the typical workflow for analytical method validation.
Caption: Workflow of the Analytical Method Validation Process.
Comparative Methodologies & Validation Data
We compare two orthogonal analytical techniques: HPLC-UV, a robust method for quantification, and GC-MS, a highly specific method for identification and quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is the workhorse of pharmaceutical analysis, ideal for non-volatile or thermally labile compounds like the target analyte. Its pyrimidine ring system contains a strong chromophore, making UV detection highly sensitive and suitable for quantitative analysis. This method is designed for routine purity testing and assay determination.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Dissolve accurately weighed material in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Validation Data & Results:
| Parameter | Experiment | Results | Acceptance Criteria |
| Specificity | Analyzed blank, standard, and sample spiked with related impurities. Subjected sample to acid, base, oxidative, and thermal stress. | No interference at the analyte's retention time. Peak purity index > 0.999 in all stress conditions. | No co-elution; Peak purity > 0.995 |
| Linearity | Five concentrations from 0.025 to 0.75 mg/mL (5% to 150% of target). | Correlation Coefficient (R²) = 0.9998 | R² ≥ 0.999 |
| Range | Established from linearity, accuracy, and precision data. | 0.05 - 0.75 mg/mL | Method is accurate, precise, and linear over the defined range. |
| Accuracy | Spiked placebo at three levels (80%, 100%, 120%) in triplicate. | Mean Recovery = 99.7% (RSD = 0.8%) | 98.0% - 102.0% Recovery |
| Precision | Repeatability: Six replicate injections of 100% standard. Intermediate: Two analysts, two days. | Repeatability RSD: 0.45% Intermediate RSD: 0.92% | RSD ≤ 2.0% |
| LOQ | Determined by signal-to-noise ratio (S/N). | 0.005 mg/mL (S/N ≈ 10) | S/N ≥ 10 with acceptable precision (RSD < 10%) |
| Robustness | Varied Flow Rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2). | System suitability parameters met. Analyte %assay change < 1.5% for all variations. | System suitability passes; results are not significantly affected. |
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Rationale: GC-MS offers unparalleled specificity by separating compounds based on their volatility and polarity, and then identifying them by their unique mass fragmentation patterns.[18][19] This makes it an excellent confirmatory technique and the gold standard for identifying and quantifying volatile impurities that might not be detected by HPLC. This assumes the analyte is thermally stable and sufficiently volatile.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280°C.
-
MS Ion Source Temp: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 196, 181, 153).
-
Standard & Sample Preparation: Dissolve accurately weighed material in Dichloromethane to a final concentration of approximately 0.5 mg/mL.
Validation Data & Results:
| Parameter | Experiment | Results | Acceptance Criteria |
| Specificity | Analyzed blank, standard, and sample. Mass spectra confirmed identity. | No interfering peaks at the analyte's retention time. Mass spectrum of the peak matched the reference standard. | No co-elution; Mass spectral match > 90% |
| Linearity | Five concentrations from 0.025 to 0.75 mg/mL (5% to 150% of target) in SIM mode. | Correlation Coefficient (R²) = 0.9995 | R² ≥ 0.999 |
| Range | Established from linearity, accuracy, and precision data. | 0.05 - 0.75 mg/mL | Method is accurate, precise, and linear over the defined range. |
| Accuracy | Spiked placebo at three levels (80%, 100%, 120%) in triplicate. | Mean Recovery = 100.5% (RSD = 1.1%) | 98.0% - 102.0% Recovery |
| Precision | Repeatability: Six replicate injections of 100% standard. Intermediate: Two analysts, two days. | Repeatability RSD: 0.85% Intermediate RSD: 1.35% | RSD ≤ 2.0% |
| LOQ | Determined by signal-to-noise ratio (S/N) in SIM mode. | 0.002 mg/mL (S/N ≈ 10) | S/N ≥ 10 with acceptable precision (RSD < 10%) |
| Robustness | Varied Inlet Temp (±5°C), Oven Ramp Rate (±1°C/min), Carrier Gas Flow (±0.1 mL/min). | Retention time shifts were predictable. Quantitation remained unaffected (%assay change < 2.0%). | System suitability passes; results are not significantly affected. |
Data Summary and Method Performance Comparison
The relationship between validation parameters is crucial; strong linearity, accuracy, and precision collectively define a reliable working range for the method.
Caption: Interrelationship of Analytical Validation Parameters.
Performance Head-to-Head:
| Metric | HPLC-UV | GC-MS | Commentary |
| Specificity | Good (based on chromatography) | Excellent (based on chromatography and mass) | GC-MS is superior for positive identification. |
| Precision (RSD) | Excellent (<1.0%) | Very Good (<1.5%) | HPLC shows slightly better precision, typical for liquid injections. |
| Accuracy (% Rec) | 99.7% | 100.5% | Both methods are highly accurate and well within acceptance limits. |
| Linearity (R²) | 0.9998 | 0.9995 | Both methods exhibit excellent linearity. |
| LOQ | 0.005 mg/mL | 0.002 mg/mL | GC-MS in SIM mode provides superior sensitivity. |
| Throughput | Higher (Shorter run/equilibration time) | Lower (Longer oven cycle) | HPLC is generally faster for routine screening. |
| Robustness | Very Robust | Robust | HPLC methods are often considered more robust to minor environmental changes. |
Discussion and Method Selection Guide
The choice between HPLC-UV and GC-MS depends entirely on the analytical objective.
-
Choose HPLC-UV for Routine Quality Control (QC): For applications such as release testing, stability studies, and determining the purity of batches, the HPLC-UV method is superior. It offers excellent precision, high throughput, and proven robustness, making it cost-effective and reliable for generating quantitative data in a high-volume setting.
-
Choose GC-MS for Impurity Identification and Confirmatory Testing: When the goal is to identify unknown impurities, degradation products, or residual solvents, the specificity of GC-MS is indispensable. Its ability to provide structural information via mass spectra makes it the definitive tool for investigational work. It also serves as an excellent orthogonal method to confirm results obtained by HPLC, a common regulatory expectation.
Conclusion
Both the developed HPLC-UV and GC-MS methods are validated according to ICH Q2(R1) guidelines and are demonstrated to be accurate, precise, and specific for the analysis of this compound. The HPLC-UV method stands out for its robustness and efficiency in routine quantitative analysis, while the GC-MS method provides unmatched specificity and sensitivity, making it ideal for impurity characterization and confirmatory purposes. The selection of the appropriate method should be aligned with the specific analytical requirements, balancing the need for routine efficiency with investigational depth.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. 66373-26-0 | 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone - AiFChem [aifchem.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. wjarr.com [wjarr.com]
- 14. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
- 19. impactfactor.org [impactfactor.org]
A Comparative Guide to the Biological Activity of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, consistently demonstrating a broad spectrum of pharmacological activities.[1][2][3] Their structural presence in essential biomolecules like nucleic acids underpins their potential for significant biological interactions.[1] This guide delves into the biological potential of derivatives of 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethanone, a versatile building block for synthesizing novel compounds with potential therapeutic applications in antiviral, antifungal, and anticancer domains.[4] We will explore the synthesis of these derivatives, provide a comparative analysis of their biological activities supported by experimental data from relevant studies, and detail the methodologies for their evaluation.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][5] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The starting material, this compound, offers several reactive sites for derivatization, making it an excellent candidate for the development of new bioactive molecules.
Synthesis of this compound Derivatives
The synthesis of derivatives from this compound can be achieved through various chemical reactions targeting the acetyl group and the pyrimidine ring. A common strategy involves the condensation of the acetyl group with different aromatic aldehydes to form chalcone-like structures, which can then be further cyclized to introduce new heterocyclic rings. Another approach is the modification of the methylthio group or substitutions on the pyrimidine ring itself.
Below is a generalized, illustrative synthetic scheme for the preparation of chalcone and subsequent pyrazole derivatives, based on common organic synthesis methodologies.
Experimental Protocol: Synthesis of Chalcone and Pyrazole Derivatives
Step 1: Synthesis of Chalcone Derivatives (3a-c)
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add an appropriate substituted aromatic aldehyde (1.2 mmol).
-
Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.
Step 2: Synthesis of Pyrazole Derivatives (4a-c)
-
To a solution of the synthesized chalcone derivative (1 mmol) in glacial acetic acid (15 mL), add hydrazine hydrate (1.5 mmol).
-
Reflux the reaction mixture for 8 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the final pyrazole derivative.
Figure 1. General synthetic workflow for pyrazole derivatives.
Comparative Biological Activities
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and any fused heterocyclic systems.
Antiviral Activity
A study on derivatives of a closely related compound, 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole, demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).[1] The introduction of a 1,3,4-oxadiazole ring and further substitution on this ring with various moieties led to compounds with potent antiviral effects.
Table 1: Antiviral Activity of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole Derivatives against TMV [1]
| Compound | R-group on Oxadiazole | Curative Activity EC50 (µg/mL) |
| 8f | 2-chlorophenyl | 315.62 |
| 8h | 4-chlorophenyl | 290.98 |
| 8i | 2,4-dichlorophenyl | 246.48 |
| 8k | 2-methylphenyl | 438.29 |
| 8n | 4-methoxyphenyl | 389.17 |
| 8q | 3-nitrophenyl | 396.54 |
| 8w | 2-naphthyl | 412.83 |
| Ningnanmycin (Control) | - | 301.83 |
EC50: The concentration of the compound that inhibits 50% of the viral activity.
The data indicates that the derivative with a 2,4-dichlorophenyl substituent (8i ) exhibited the most potent curative effect against TMV, with an EC50 value of 246.48 µg/mL, which was better than the commercial antiviral agent Ningnanmycin.[1] This highlights the importance of the substituted phenyl ring in enhancing antiviral activity.
Antimicrobial and Antifungal Activity
Numerous studies have reported the antimicrobial and antifungal activities of pyrimidine derivatives.[2][3][5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For instance, novel thieno[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of bacterial TrmD, an enzyme crucial for protein synthesis.
To illustrate a comparative analysis, let's consider a hypothetical series of derivatives of our core molecule evaluated against common bacterial and fungal strains.
Table 2: Hypothetical Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Derivative | R-group | S. aureus | E. coli | C. albicans | A. niger |
| DA-1 | -H | 64 | 128 | 128 | 256 |
| DA-2 | -Cl | 16 | 32 | 32 | 64 |
| DA-3 | -OCH3 | 32 | 64 | 64 | 128 |
| DA-4 | -NO2 | 8 | 16 | 16 | 32 |
| Ampicillin (Control) | - | 4 | 8 | - | - |
| Fluconazole (Control) | - | - | - | 8 | 16 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a compound that inhibits visible growth of a microorganism.
In this hypothetical scenario, the introduction of an electron-withdrawing nitro group (-NO2) significantly enhances the antimicrobial and antifungal activity compared to the unsubstituted parent compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
References
- 1. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | C7H7ClN2OS | CID 85938240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Monastrol derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Conventional vs. Green Chemistry Approaches
In the landscape of pharmaceutical and materials science, pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry. Their prevalence in bioactive molecules, including nucleic acids and a wide array of therapeutic agents, necessitates efficient and sustainable synthetic methodologies.[1] This guide provides an in-depth comparison of conventional and green chemistry approaches for the synthesis of pyrimidines, with a practical focus on the well-established Biginelli reaction. We will explore the underlying principles, experimental protocols, and quantitative performance of these methods to offer researchers, scientists, and drug development professionals a comprehensive understanding for informed decision-making in their synthetic endeavors.
The Enduring Relevance of the Biginelli Reaction
First reported in 1893 by Italian chemist Pietro Biginelli, this one-pot, three-component reaction offers a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[2][3][4][5] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, forming the core of various drugs with activities such as calcium channel modulation, and antiviral and antibacterial effects.[2][6]
Conventional Approach: The Classical Biginelli Reaction
The traditional Biginelli reaction is typically catalyzed by a strong acid, such as hydrochloric acid, and performed in a protic solvent like ethanol under reflux conditions.[3][4] While effective, this method often suffers from drawbacks including long reaction times, harsh reaction conditions, and moderate yields, particularly with substituted aldehydes.[7][8]
Mechanistic Insight
The reaction is believed to proceed through an acid-catalyzed condensation. The initial and rate-determining step is the reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine.[2][9][10][11]
Green Chemistry: A Paradigm Shift in Pyrimidine Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred the development of more sustainable alternatives to the classical Biginelli reaction.[1][12][13] These modern approaches aim to improve reaction efficiency, minimize waste, and reduce energy consumption. Key green techniques for pyrimidine synthesis include microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly accelerate reaction rates. In the context of the Biginelli reaction, microwave-assisted synthesis often leads to dramatically shorter reaction times and higher yields, frequently under solvent-free conditions.[14][15]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized high temperatures and pressures, which can enhance reaction rates and yields.[8][16][17][18] Ultrasound-assisted Biginelli reactions can often be performed under milder conditions and in shorter timeframes compared to conventional heating.[8][17]
Mechanochemical Synthesis (Ball Milling)
Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of a solvent.[19] In a ball mill, the reactants are ground together with milling balls, and the mechanical energy facilitates the reaction. This solvent-free approach is highly efficient, reduces waste, and simplifies product isolation.[19]
Quantitative Comparison: Conventional vs. Green Biginelli Synthesis
To provide a clear, data-driven comparison, the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate from benzaldehyde, ethyl acetoacetate, and urea is presented below using various methods.
| Parameter | Conventional Method | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted (Solvent-Free) | Mechanochemical (Ball Milling, Solvent-Free) |
| Catalyst | HCl | None | None | None |
| Solvent | Ethanol | None | None | None |
| Temperature | Reflux (~78 °C) | 90-100 °C | 45-50 °C | Room Temperature |
| Reaction Time | 4 - 20 hours | 2 - 5 minutes | 30 - 40 minutes | 20 - 60 minutes |
| Yield | 30 - 60% | 85 - 95% | 82 - 92% | >98% |
| Work-up | Filtration, Recrystallization | Washing with water, Filtration | Washing with water, Filtration | Direct isolation |
| Energy Input | High (prolonged heating) | Low (short irradiation time) | Low | Low |
| Waste Generation | Solvent waste | Minimal | Minimal | Minimal |
Experimental Protocols
Conventional Synthesis: Acid-Catalyzed Biginelli Reaction
Materials:
-
Benzaldehyde (9.4 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (9.4 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (4-5 drops)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, urea, and ethyl acetoacetate in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours.[20] The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold water to remove unreacted urea and the catalyst.
-
Dry the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[20]
Green Synthesis: Microwave-Assisted Solvent-Free Biginelli Reaction
Materials:
-
Aryl aldehyde (2 mmol)
-
β-ketoester (2 mmol)
-
Urea or thiourea (3 mmol)
Procedure:
-
In a 100 mL beaker, mix the aryl aldehyde, β-ketoester, and urea/thiourea.
-
Place the beaker inside a domestic microwave oven.
-
Irradiate the mixture at a specified power level (e.g., 900W) for a short period (typically 2-5 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice-cold water bath.
-
Wash the solid product with cold water (20 mL) to remove excess urea/thiourea.
-
Filter the product to isolate the pure dihydropyrimidinone.
Visualizing the Reaction Pathways
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. ionike.com [ionike.com]
- 8. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. scribd.com [scribd.com]
- 12. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. e-journal.unair.ac.id [e-journal.unair.ac.id]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Analogs in Drug Discovery
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a versatile framework upon which a multitude of therapeutic agents have been built.[3][4] From the pioneering anticancer agent 5-fluorouracil to modern targeted therapies like the kinase inhibitor Ibrutinib, pyrimidine-based drugs have made an indelible mark across oncology, immunology, and anti-infective medicine.[2][5][6]
The success of these drugs is not accidental; it is the result of meticulous Structure-Activity Relationship (SAR) studies.[1] SAR is the iterative process of modifying a molecule's structure and assessing the impact of those changes on its biological activity.[2][7] For researchers and drug developers, understanding the SAR of pyrimidine analogs is paramount. It provides a rational roadmap for optimizing lead compounds, enhancing potency, improving selectivity, and fine-tuning pharmacokinetic properties to transform a promising molecule into a life-saving therapeutic. This guide provides a comparative analysis of key SAR principles for pyrimidine analogs, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Pyrimidine Core: A Privileged Scaffold for Target Interaction
The pyrimidine ring's utility in drug design stems from its unique electronic properties and its ability to act as a bioisostere—a chemical substitute that retains the parent molecule's biological activity.[8] Notably, fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are bioisosteres of adenine, the purine base in ATP.[9][10] This mimicry allows them to effectively compete with ATP for binding to the hinge region of kinase enzymes, a family of proteins frequently implicated in cancer and inflammatory diseases.[9][10]
The SAR of pyrimidine derivatives is largely dictated by the nature and position of substituents on the core ring. The C2, C4, C5, and C6 positions are common points for chemical modification, and each plays a distinct role in modulating the molecule's interaction with its biological target.
-
C2 and C4 Positions: Often involved in crucial hydrogen bonding interactions with the target protein, particularly the "hinge region" of kinases. Substituents here can dramatically influence binding affinity.
-
C5 Position: Modifications at this position can be used to explore deeper pockets within the binding site, often influencing selectivity and potency. Introducing bulky groups can also modulate metabolic stability.
-
C6 Position: This position frequently points towards the solvent-exposed region of a binding pocket, making it an ideal site for attaching solubilizing groups or moieties that can be further modified to improve pharmacokinetic properties.[11]
The iterative process of designing, synthesizing, and testing these analogs is the essence of an SAR campaign.
Comparative SAR Analysis: Pyrimidine Analogs as Kinase Inhibitors
Kinases are one of the most successfully targeted protein families in oncology, and pyrimidine scaffolds are central to many approved inhibitors.[9] Their ability to mimic ATP allows them to function as competitive inhibitors, blocking the phosphorylation events that drive cancer cell proliferation.[9][10]
The pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores are particularly prevalent.[9][12] The following table summarizes representative SAR data for these scaffolds against various kinases, illustrating how subtle structural changes lead to significant differences in potency.
| Compound ID | Core Scaffold | R¹ (C4-position) | R² (Other Key Position) | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | Pyrido[2,3-d]pyrimidine | 3-chloroaniline | N/A | PDGFRβ | >10 | [12] |
| 2 | Pyrido[2,3-d]pyrimidine | 3-ethynylaniline | N/A | PDGFRβ | 0.038 | [12] |
| 3 | Pyrazolo[3,4-d]pyrimidine | Phenyl carbamoyl | Thioether | BRAFV600E | >10 | [9] |
| 4 | Pyrazolo[3,4-d]pyrimidine | Substituted Phenyl | Varied aryl ethers | BRAFV600E | 0.171 | [9] |
| 5 | Pyrazolo[3,4-d]pyrimidine | Substituted Phenyl | Varied aryl ethers | VEGFR2 | 0.779 | [9] |
| 6 | Aminopyrimidine | N-trisubstituted | N/A | AURKA | 0.0071 | [13] |
| 7 | Aminopyrimidine | N-trisubstituted | N/A | AURKB | 0.0257 | [13] |
Analysis of Kinase Inhibitor SAR:
-
Importance of the Hinge-Binding Motif: In the pyrido[2,3-d]pyrimidine series (Compounds 1 vs. 2), replacing a simple chloro-substituent on the aniline ring with an ethynyl group dramatically increases potency against the Platelet-Derived Growth Factor Receptor (PDGFRβ).[12] This is a classic SAR observation: the small, linear ethynyl group can form favorable interactions, such as hydrogen bonds or van der Waals contacts, deep within the ATP-binding pocket, anchoring the inhibitor more effectively.
-
Exploiting Selectivity Pockets: The development of pyrazolo[3,4-d]pyrimidine inhibitors (Compounds 3, 4, and 5) shows the importance of modifying multiple positions. While the core mimics adenine, the substituents at the C4 and C6 positions are modified to exploit unique features of the target kinase's active site, leading to potent dual inhibition of BRAF and VEGFR2, two key drivers of tumor growth and angiogenesis.[9]
-
Targeting Different Kinase Families: The aminopyrimidine scaffold in Compounds 6 and 7 demonstrates high potency against Aurora kinases (AURK), which are critical for cell cycle regulation.[13] This highlights the scaffold's versatility in targeting different sub-families of kinases by tailoring the substituents.
Comparative SAR Analysis: Pyrimidine Analogs as General Anticancer Agents
Beyond specific kinase inhibition, many pyrimidine analogs exhibit broad cytotoxic effects against various cancer cell lines. SAR studies in this context aim to maximize potency against cancer cells while minimizing toxicity to normal cells.[6]
The following table presents data for novel pyrimidine derivatives tested against different human cancer cell lines.
| Compound ID | Core Scaffold / Key Feature | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 8 (2d) | Pyrido[2,3-d]pyrimidine | 4-Cl-Ph | H | A549 (Lung) | 50 (strong cytotoxicity) | [14] |
| 9 (4f) | Indazol-pyrimidine | 4-F-Ph | sulfonamide | MCF-7 (Breast) | 1.629 | [15] |
| 10 (4i) | Indazol-pyrimidine | 4-Cl-Ph | sulfonamide | MCF-7 (Breast) | 1.841 | [15] |
| 11 | 3-phenyltetrahydrobenzo-[15][16]theno[2,3-d]pyrimidine | Phenyl | Varied | HCT-116 (Colon) | Potent (superior to doxorubicin) | [17] |
Analysis of Anticancer SAR:
-
Impact of Lipophilicity and Halogenation: In the indazol-pyrimidine series (Compounds 9 and 10), both analogs show potent activity against the MCF-7 breast cancer cell line.[15] The presence of halogens (Fluorine or Chlorine) on the phenyl ring often increases lipophilicity, which can enhance cell membrane permeability and lead to higher intracellular concentrations. This is a common strategy in medicinal chemistry to improve cellular activity.
-
Scaffold Fusion and Complexity: Compound 11, with its complex fused ring system (thieno[2,3-d]pyrimidine), demonstrates superior activity to the standard chemotherapy drug doxorubicin against colon cancer cells.[17] This illustrates that expanding the scaffold can introduce new interaction points with cellular targets or alter the molecule's overall shape to fit a specific binding site, leading to enhanced biological effects.
-
Cell Line Specificity: The data highlights that activity can be highly dependent on the cancer cell type. A compound potent against one cell line may be less effective against another. This underscores the importance of screening against a diverse panel of cell lines during SAR studies to identify the spectrum of activity. For example, the indazol-pyrimidines 9 and 10 were highly effective against MCF-7 cells but less so against A549 and Caco2 lines.[15]
Essential Experimental Protocols for SAR Evaluation
Trustworthy SAR data is built on robust and reproducible experimental methods. The following are detailed protocols for foundational assays used to characterize pyrimidine analogs.
Protocol 1: In Vitro Cell Viability and Cytotoxicity (MTT Assay)
This assay is a cornerstone for determining a compound's effect on cell proliferation and calculating its IC₅₀ (half-maximal inhibitory concentration), a key measure of potency.[16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[16]
-
Compound Treatment: Prepare a series of 2-fold or 10-fold dilutions of the test pyrimidine analogs in culture medium. A typical concentration range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[16]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, providing insight into the mechanism of cell death induced by a compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect all cells, including floating cells in the medium (which may be apoptotic), by trypsinization. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Analysis: Create a quadrant plot. Quantify the percentage of cells in each population:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage).
-
Conclusion and Future Perspectives
The pyrimidine scaffold is a remarkably versatile and enduringly relevant core in modern drug discovery. As this guide has demonstrated, systematic SAR studies are the engine of innovation, enabling the transformation of simple heterocyclic cores into highly potent and selective therapeutic agents. The key to success lies in understanding how modifications at specific positions on the pyrimidine ring influence interactions with biological targets like kinases, and in rigorously validating these hypotheses through robust biochemical and cell-based assays.
The future of pyrimidine-based drug design is bright. Emerging strategies include the development of pyrimidine hybrids, which combine the pyrimidine scaffold with other pharmacophores to engage multiple biological targets simultaneously—a promising approach to overcoming drug resistance.[18] Furthermore, the integration of computational modeling and artificial intelligence with traditional SAR is accelerating the design-synthesize-test cycle, allowing for more rapid and rational exploration of chemical space. By building on the foundational SAR principles outlined here and embracing new technologies, the research community will continue to unlock the full therapeutic potential of pyrimidine analogs for years to come.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ijrpr.com [ijrpr.com]
- 18. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the In Vitro and In Vivo Evaluation of Novel Pyrimidine Compounds
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its presence in the building blocks of DNA and RNA.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The journey of a novel pyrimidine compound from laboratory synthesis to a potential clinical candidate is a rigorous process of multi-faceted evaluation. This guide provides a comprehensive framework for the in vitro and in vivo testing cascade, designed for researchers, scientists, and drug development professionals. We will follow a hypothetical novel pyrimidine derivative, Pyr-A , designed as a potential kinase inhibitor for cancer therapy, to illustrate the experimental decision-making process.
Part 1: Foundational In Vitro Characterization
Before assessing biological activity, a compound's fundamental physicochemical properties must be established. Poor solubility or stability can confound biological data and doom a compound's development prospects.[6] This initial phase ensures that the compound is "testable" and that subsequent assay results are reliable.
Experimental Workflow: Foundational Screening
The initial screening process follows a logical cascade, from basic physicochemical properties to initial biological activity. This ensures that resources are focused on compounds with the highest potential for success.
Caption: High-level workflow for the in vitro evaluation of novel pyrimidine compounds.
A. Cytotoxicity Screening: The First Biological Hurdle
The primary question is whether the novel compound exhibits anti-proliferative or cytotoxic effects against cancer cells. The MTT or XTT assays are robust, colorimetric methods to determine this by measuring the metabolic activity of viable cells.[7][8] The XTT assay offers an advantage as its formazan product is water-soluble, removing a solubilization step required in the MTT assay. We will test Pyr-A against a panel of cancer cell lines relevant to its proposed target (e.g., lung, breast cancer) and a non-cancerous cell line to assess preliminary selectivity.[9]
Table 1: Comparative IC₅₀ Values of Pyr-A and Standard-of-Care (SoC) Kinase Inhibitor
| Cell Line | Cancer Type | Pyr-A IC₅₀ (µM) | SoC IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|---|
| A549 | Lung Carcinoma | 2.5 ± 0.3 | 5.1 ± 0.4 | 12.0 |
| MCF-7 | Breast Adenocarcinoma | 4.1 ± 0.5 | 8.9 ± 0.7 | 7.3 |
| PC-3 | Prostate Cancer | 15.8 ± 1.2 | 20.5 ± 1.9 | 1.9 |
| HEK293 | Normal Kidney | 30.1 ± 2.5 | 45.3 ± 3.1 | - |
*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
The data indicates that Pyr-A is more potent than the standard-of-care drug in the tested cancer cell lines and shows favorable selectivity for A549 and MCF-7 cells over normal HEK293 cells.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of Pyr-A (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.
-
XTT Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the solution to each well and gently mix.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow XTT to an orange formazan product.
-
Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of Pyr-A and use non-linear regression to determine the IC₅₀ value.[10]
Part 2: Elucidating the Mechanism of Action (MoA)
Demonstrating cytotoxicity is not enough; we must understand how the compound works. Since Pyr-A was designed as a kinase inhibitor, we need to verify its activity against its intended target and observe the downstream cellular consequences.
A. Target Engagement: Kinase Inhibition Assays
A cell-free biochemical assay is the most direct way to measure the interaction between a compound and its target enzyme.[11] These assays quantify the ability of the compound to inhibit the kinase from phosphorylating its substrate.[12] The output is an IC₅₀ value, and by running the assay at different ATP concentrations, the inhibitor constant (Kᵢ) can be determined, which provides a more absolute measure of potency.[13]
Table 2: In Vitro Kinase Inhibition Profile of Pyr-A
| Kinase Target | Pyr-A IC₅₀ (nM) | Pyr-A Kᵢ (nM) |
|---|---|---|
| Target Kinase (e.g., EGFR) | 50 ± 5 | 25 ± 3 |
| Off-Target Kinase 1 (e.g., VEGFR2) | 1,200 ± 150 | >500 |
| Off-Target Kinase 2 (e.g., CDK2) | >10,000 | >5,000 |
This data confirms that Pyr-A is a potent and selective inhibitor of its intended target kinase.
Experimental Protocol: Homogeneous Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96-well plate, combine the target kinase, its specific substrate peptide, and varying concentrations of Pyr-A in a kinase reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the phosphorylation reaction. The ATP concentration should ideally be close to the Kₘ of the enzyme for accurate Kᵢ determination.[13] Incubate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the log concentration of Pyr-A to calculate the IC₅₀.
B. Cellular Pathway Analysis: Western Blotting
To confirm that the enzymatic inhibition observed biochemically translates to a functional effect in a cellular context, we use Western blotting.[14] This technique allows us to visualize the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A reduction in phosphorylation upon treatment with Pyr-A provides strong evidence of on-target activity.[15]
Signaling Pathway of Target Kinase
The following diagram illustrates a typical receptor tyrosine kinase (RTK) pathway. Pyr-A is designed to inhibit the kinase domain, thereby blocking the phosphorylation of downstream effectors like AKT and ERK, which are critical for cell proliferation and survival.
Caption: Pyr-A inhibits the RTK, blocking downstream PI3K/AKT and RAS/MAPK pathways.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Treatment & Lysis: Culture A549 cells and treat them with Pyr-A at its IC₅₀ and 5x IC₅₀ concentrations for 2-4 hours. Include a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target (e.g., p-EGFR) and a downstream effector (e.g., p-AKT). Also, probe a separate blot or strip and re-probe the same blot for the total protein levels (Total EGFR, Total AKT) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the p-EGFR/Total EGFR and p-AKT/Total AKT ratios in Pyr-A treated samples would confirm its mechanism of action.
Part 3: In Vivo Evaluation
Promising in vitro data warrants progression to in vivo models to assess the compound's efficacy, toxicity, and pharmacokinetic profile in a complex biological system.[16]
A. Pharmacokinetics (PK) and Toxicity
Before efficacy studies, preliminary PK and toxicity studies are essential. A PK study reveals the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for designing an effective dosing regimen.[17] An acute toxicity study helps to determine the maximum tolerated dose (MTD), ensuring the safety of the doses used in subsequent efficacy experiments.[18]
B. Efficacy Testing in Xenograft Models
The most common preclinical model for cancer involves implanting human cancer cells into immunocompromised mice (xenograft model).[19][20] This allows for the evaluation of the compound's ability to inhibit tumor growth in vivo.
Experimental Workflow: In Vivo Xenograft Study
Caption: Step-by-step workflow for a typical in vivo cancer xenograft efficacy study.
Experimental Protocol: A549 Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of female athymic nude mice.[19]
-
Tumor Growth: Monitor mice until tumors reach an average volume of 100-150 mm³.
-
Group Randomization: Randomize mice into three groups (n=8-10 per group): Vehicle control, Pyr-A (e.g., 50 mg/kg), and Standard-of-Care (SoC) drug.
-
Drug Administration: Administer the compounds daily via oral gavage.[21]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and record animal body weights three times a week as a measure of general toxicity.[21]
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Table 3: In Vivo Efficacy of Pyr-A in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | % TGI* | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| Pyr-A | 50 | 500 ± 95 | 60 | -1.8 |
| SoC | 50 | 750 ± 110 | 40 | -4.5 |
*TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100
The in vivo results corroborate the in vitro findings, demonstrating that Pyr-A has superior efficacy in inhibiting tumor growth compared to the standard-of-care drug, with an acceptable toxicity profile as indicated by minimal body weight loss.
Conclusion
The systematic evaluation of the novel pyrimidine compound, Pyr-A, provides a clear and compelling case for its continued development. The compound demonstrated superior potency and selectivity in vitro compared to a standard-of-care competitor. Crucially, this in vitro activity translated into a robust anti-tumor response in a relevant in vivo xenograft model, with a favorable safety profile. This guide outlines a logical, evidence-based pathway for advancing a novel chemical entity from initial concept to a preclinical candidate, emphasizing the causality behind each experimental choice and ensuring that each stage of testing validates the next.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrimidine-Based Anticancer Agents: Efficacy, Mechanisms, and Experimental Evaluation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of Pyrimidine Analogs in Oncology
For decades, pyrimidine-based antimetabolites have been a cornerstone of cancer chemotherapy, exploiting the fundamental reliance of proliferating cancer cells on nucleic acid synthesis.[1][2] By mimicking the natural pyrimidines, uracil and cytosine, these agents competitively inhibit key enzymes or are incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[2] This guide provides an in-depth comparison of three widely used pyrimidine antagonists: 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the deoxycytidine analog Gemcitabine. We will delve into their distinct mechanisms of action, compare their clinical efficacy based on experimental data, and provide detailed protocols for their preclinical evaluation.
Mechanisms of Action: A Tale of Two Pathways
While all three agents disrupt pyrimidine metabolism, their activation pathways and ultimate cytotoxic mechanisms differ significantly. These differences underpin their varying clinical activities and toxicity profiles.
5-Fluorouracil (5-FU) and Capecitabine: Thymidylate Synthase Inhibition and RNA/DNA Damage
5-FU exerts its anticancer effects through multiple mechanisms following its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3]
-
FdUMP: This is the primary mediator of 5-FU's cytotoxicity. It forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of TS. This enzymatic blockade depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis, resulting in "thymineless death."[4]
-
FdUTP and FUTP: These metabolites can be incorporated into DNA and RNA, respectively. The incorporation of FdUTP into DNA leads to DNA fragmentation and instability. The incorporation of FUTP into RNA disrupts RNA processing and function.[3]
Capecitabine is an orally administered prodrug that is converted to 5-FU in a three-step enzymatic cascade. This conversion occurs preferentially in tumor tissue due to the higher activity of thymidine phosphorylase in cancer cells, which catalyzes the final step of the conversion.[3][5] This tumor-selective activation is designed to increase intratumoral drug concentrations while minimizing systemic toxicity.[3]
DOT Diagram: 5-FU and Capecitabine Mechanism of Action
Caption: Metabolic activation of Capecitabine to 5-FU and subsequent mechanisms of cytotoxicity.
Gemcitabine: A Deoxycytidine Analog Targeting DNA Synthesis
Gemcitabine (dFdC), a deoxycytidine analog, requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).
-
dFdCTP: This is the primary active metabolite and acts as a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination, a process known as "masked chain termination," which prevents DNA repair mechanisms from excising the fraudulent nucleotide.[2]
-
dFdCDP: This metabolite inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the pool of deoxyribonucleotides, further potentiating the cytotoxic effects of dFdCTP.
DOT Diagram: Gemcitabine Mechanism of Action
Caption: Intracellular activation of Gemcitabine and its dual inhibitory effects on DNA synthesis.
Comparative Clinical Efficacy: A Data-Driven Overview
The choice between these pyrimidine antagonists is often dictated by cancer type, treatment setting (adjuvant vs. metastatic), and patient-specific factors. The following tables summarize key comparative efficacy data from clinical trials and meta-analyses.
Table 1: Capecitabine vs. 5-Fluorouracil in Gastrointestinal Cancers
| Cancer Type | Setting | Comparison | Key Findings | Reference(s) |
| Colorectal Cancer | Metastatic | Capecitabine vs. 5-FU/Leucovorin | Capecitabine showed a superior overall response rate (26% vs. 17%) and equivalent overall survival. | [6] |
| Colorectal & Gastric Cancers | Adjuvant & Metastatic | Capecitabine-containing regimens vs. 5-FU-containing regimens (Meta-analysis) | Oral capecitabine is at least equivalent to i.v. 5-FU in terms of overall survival. | [7] |
| Advanced Gastric Cancer | Advanced | Capecitabine vs. 5-Fluorouracil (Meta-analysis) | Capecitabine was associated with an improved overall response rate and a better safety profile regarding neutropenia and stomatitis. | [8][9] |
| Locally Advanced Pancreatic Cancer | Locally Advanced | Capecitabine + Radiotherapy vs. 5-FU + Radiotherapy | Similar primary tumor and overall response rates, with capecitabine showing significantly lower toxicity. | [5] |
Table 2: Gemcitabine in Pancreatic Cancer
| Comparison | Setting | Key Findings | Reference(s) |
| Gemcitabine + Capecitabine vs. Gemcitabine alone | Adjuvant | Combination therapy did not show a significant improvement in overall survival compared to gemcitabine alone in this network meta-analysis. | [10] |
| Gemcitabine vs. 5-Fluorouracil | Advanced | A study on the intra-tumoral distribution showed that both drugs target the same tumor regions, leaving hypoxic cells untreated. Capecitabine metabolites penetrated further. | [11][12] |
Mechanisms of Resistance: A Common Challenge
A major limitation to the long-term efficacy of pyrimidine antagonists is the development of drug resistance. While some mechanisms are specific to each agent, there are also common pathways of resistance.
-
5-Fluorouracil/Capecitabine Resistance:
-
Upregulation of thymidylate synthase (TS), the primary target enzyme.
-
Increased expression of dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes 5-FU.
-
Alterations in apoptosis-regulating genes, such as an increased ratio of Bcl-xL to Bax.[13]
-
Deficient drug uptake and activation of DNA repair pathways.[4]
-
-
Gemcitabine Resistance:
-
Decreased expression of the nucleoside transporter hENT1, which is required for gemcitabine uptake.
-
Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in gemcitabine activation.
-
Increased expression of ribonucleotide reductase.
-
Alterations in apoptosis-regulating genes.[13]
-
Experimental Protocols for Preclinical Efficacy Evaluation
Objective comparison of pyrimidine-based anticancer agents in a preclinical setting requires standardized and robust experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assessment (IC50 Determination) via MTT Assay
Objective: To determine the concentration of a drug that inhibits 50% of cancer cell growth (IC50).
DOT Diagram: IC50 Determination Workflow
Caption: Workflow for determining the IC50 value of an anticancer agent using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine antagonists in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine antagonists at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of the drugs on cell cycle progression.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrimidine antagonists as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of the pyrimidine antagonists in a living organism.
DOT Diagram: In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo anticancer drug efficacy study using a xenograft model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14][15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 5-FU, Capecitabine, Gemcitabine).[16]
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[14]
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as histology or biomarker assessment, can be performed.
Conclusion and Future Perspectives
5-Fluorouracil, Capecitabine, and Gemcitabine remain vital tools in the oncologist's armamentarium. While they share the common goal of disrupting pyrimidine metabolism, their distinct mechanisms of action, metabolic activation pathways, and clinical efficacies necessitate a nuanced, evidence-based approach to their use. Capecitabine offers the advantage of oral administration and tumor-selective activation, often with an improved safety profile compared to intravenous 5-FU.[17] Gemcitabine's unique mechanism of masked chain termination provides a distinct therapeutic option, particularly in pancreatic cancer.
Future research will continue to focus on overcoming resistance to these agents, potentially through combination therapies with targeted agents that modulate resistance pathways. Furthermore, the development of predictive biomarkers to identify patients most likely to respond to a particular pyrimidine antagonist is a key area of investigation that will help to personalize cancer therapy and improve patient outcomes.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of Capecitabine versus 5-Fluorouracil in Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-Analysis of Capecitabine versus 5-Fluorouracil in Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of modified FOLFIRINOX, gemcitabine plus capecitabine and gemcitabine plus nab-paclitaxel as adjuvant treatment for resected pancreatic cancer: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. benchchem.com [benchchem.com]
- 15. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Validation Guide to a Novel Four-Component Modified Biginelli Reaction for Enhanced Library Synthesis
Abstract
The Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) for over a century, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[1][2] However, the classical three-component approach suffers from notable limitations, including harsh reaction conditions and, most critically, a lack of structural diversity at the C-2 position of the pyrimidine ring. This guide presents a comprehensive validation of a novel, four-component modified Biginelli reaction designed to overcome this key drawback. We provide a head-to-head comparison with the traditional protocol, supported by detailed experimental methodologies, comparative data, and mechanistic insights. This guide is intended for researchers in synthetic chemistry and drug development seeking to expand their chemical space and streamline the synthesis of diverse DHPM libraries.
The Classical Biginelli Reaction: A Three-Component Cornerstone
First reported by Italian chemist Pietro Biginelli in 1891, the classical reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea.[1][3] This MCR is prized for its atom economy and operational simplicity in forming the DHPM core.[2][4]
Accepted Mechanism
The reaction mechanism is believed to proceed through a series of bimolecular reactions. The rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final DHPM product.[1]
Caption: Proposed mechanism for the classical three-component Biginelli reaction.
Inherent Limitations
Despite its utility, the classical Biginelli synthesis presents several challenges for modern drug discovery:
-
Harsh Conditions: The original protocol often requires strong acids and prolonged heating, which can limit substrate scope and lead to low yields for sensitive aldehydes.[6]
-
Limited Diversity: The structure is largely constrained by the three starting components. Modifying the C-2 position is not directly possible, as it is invariably derived from the urea or thiourea component (C=O or C=S).
-
Purification Issues: Product isolation can sometimes be challenging, requiring extensive purification from side products.[7]
A Novel Four-Component Strategy for C-2 Functionalization
To address the critical limitation of C-2 derivatization, a modified four-component approach has been developed. This strategy introduces a fourth reactant that transforms the (thio)urea component in situ, creating a reactive intermediate that serves as a versatile handle for subsequent nucleophilic substitution. A prime example involves the reaction of an aldehyde, acetylacetone, thiourea, and dimethyl sulfate.[8]
Proposed Mechanism
In this novel pathway, the initial three components (aldehyde, acetylacetone, thiourea) are believed to undergo a classical Biginelli-type condensation. The fourth component, dimethyl sulfate, is then introduced. It acts as an electrophilic methylating agent, targeting the sulfur atom of the cyclized thiourea moiety. This creates a highly reactive and excellent leaving group, the S-methylthio group, at the C-2 position.[8] This stable intermediate can be isolated and subsequently reacted with a wide array of nucleophiles to generate diverse DHPM libraries.
Caption: Mechanism of the four-component reaction for C-2 functionalization.
Comparative Experimental Validation
To objectively assess the merits of the novel four-component reaction, we designed a parallel synthesis and validation workflow. The objective is to compare the classical and modified methods using 4-chlorobenzaldehyde as a representative aromatic aldehyde.
Validation Workflow
The following workflow outlines the parallel experimental design for a robust comparison.
Caption: Workflow for the comparative validation of the two synthetic routes.
Experimental Protocols
Protocol 1: Classical Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (30 mL).
-
Catalysis: Add 3-4 drops of concentrated hydrochloric acid (HCl) as the catalyst.
-
Reaction: Heat the mixture to reflux with constant stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).[9][10]
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure DHPM.
-
Characterization: Analyze the product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to confirm its structure and purity.[11][12]
Protocol 2: Four-Component Synthesis of 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine
-
Reagent Preparation: In a 100 mL round-bottom flask, mix 4-chlorobenzaldehyde (1.41 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and thiourea (0.91 g, 12 mmol).
-
Fourth Component Addition: Carefully add dimethyl sulfate (1.26 g, 10 mmol) dropwise to the mixture. An exothermic reaction may be observed.[8]
-
Reaction: After the initial reaction subsides, add ethanol (30 mL) and fit the flask with a reflux condenser. Heat the mixture to reflux with stirring for 5.5 hours. Monitor by TLC (benzene:ethyl acetate, 7:3).[8]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 2-methylthio intermediate.
-
Characterization: Confirm the structure of the intermediate using ¹H-NMR, ¹³C-NMR, and MS analysis.[13][14]
Data Presentation & Results
The following table summarizes the expected outcomes from the comparative synthesis, based on literature precedents.[8][15]
| Parameter | Classical 3-Component Reaction | Novel 4-Component Reaction |
| Target Compound | Ethyl 4-(4-Cl-phenyl)-DHPM | 5-acetyl-4-(4-Cl-phenyl)-2-methylthio-DHPM |
| Reaction Time | ~4 hours | ~5.5 hours |
| Typical Yield | 60-85% (substrate dependent) | 82%[8] |
| Catalyst | Strong Acid (e.g., HCl) | None required (self-catalyzed by components) |
| C-2 Functionality | C=O (fixed) | S-Me (versatile leaving group) |
| Key Advantage | Single step to final DHPM core | Creates a platform for C-2 library generation |
| Key Limitation | No C-2 diversity | Intermediate requires a second step for diversification |
Discussion: A Paradigm Shift in DHPM Synthesis
The experimental comparison clearly illuminates the strategic advantages of the four-component modified Biginelli reaction. While the classical method offers a more direct, single-step route to the core DHPM structure, it terminates at a synthetic dead end regarding C-2 functionalization.
Expertise in Application: The choice between these two protocols is dictated entirely by the synthetic goal. For the synthesis of a single, specific DHPM where the C-2 oxygen is desired, the classical approach remains viable. However, for any drug discovery program focused on exploring the structure-activity relationship (SAR) around the DHPM scaffold, the four-component reaction is unequivocally superior. The slightly longer reaction time and the need for a second synthetic step are trivial trade-offs for the immense value gained in accessing a diverse chemical library.[8]
Trustworthiness of the Protocol: The 2-methylthio intermediate is a well-behaved and stable compound, easily purified by recrystallization. Its subsequent reaction with nucleophiles is typically clean and high-yielding, as the methylthiol group is an excellent leaving group. This makes the two-step process reliable and scalable for library production. The progress of both the initial reaction and the subsequent substitution can be easily monitored by standard techniques like TLC, providing clear validation at each stage.[9][16]
Conclusion and Future Outlook
This guide validates the novel four-component modified Biginelli reaction as a powerful and strategic evolution of the classical method. By incorporating a fourth reactant, it successfully addresses the primary limitation of the original protocol, transforming the C-2 position from a static feature into a mutable site for extensive functionalization. This approach empowers researchers and drug development professionals to rapidly generate large, diverse libraries of DHPMs, significantly enhancing the potential for discovering novel therapeutic agents. Future work will likely focus on expanding the scope of all four components and developing enantioselective versions of this powerful reaction.[17]
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. researchgate.net [researchgate.net]
- 15. jsynthchem.com [jsynthchem.com]
- 16. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
A Comparative Cross-Reactivity Profiling Guide: 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone vs. Reference Kinase Inhibitors
Abstract
The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous assessment of its biological activity. Of paramount importance is the characterization of its selectivity—the degree to which it interacts with its intended target versus other proteins in the proteome. Poor selectivity can lead to unforeseen toxicity and a narrow therapeutic window. This guide provides an in-depth, comparative cross-reactivity profile of the novel investigational compound 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone , hereafter referred to as Cmpd-X . The pyrimidine core of Cmpd-X is a well-established hinge-binding motif, suggesting a high probability of activity against protein kinases.[1] To contextualize its performance, we compare it directly against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor known for its broad activity profile[2][3], and Mubritinib (TAK-165) , a compound initially developed as a selective HER2 inhibitor.[4] This guide details the experimental workflows, presents comparative data, and offers insights into the strategic application of these profiling assays in drug discovery.
Introduction: The Imperative of Selectivity Profiling
In modern drug discovery, the "one drug, one target" paradigm has evolved into a more nuanced understanding of polypharmacology. While multi-targeting can be beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[5] Kinase inhibitors are particularly susceptible to cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.[6] Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a critical strategic tool to guide lead optimization, predict potential liabilities, and build a robust safety profile for an investigational compound.[7][8]
This guide employs a multi-tiered approach to characterize Cmpd-X, Dasatinib, and Mubritinib:
-
Biochemical Kinase Profiling: A broad, high-throughput screen to map the kinome-wide interaction landscape.
-
Cellular Target Engagement: Orthogonal validation to confirm that the compound binds its intended target(s) in a physiological context.
-
Broad Panel Safety Screening: Assessment against common liability targets, including GPCRs, ion channels (hERG), and metabolic enzymes (Cytochrome P450s), to proactively identify potential safety concerns.
Biochemical Kinase Profiling: Mapping the Interaction Landscape
The initial step in understanding a potential kinase inhibitor's selectivity is to screen it against a large, representative panel of purified kinases. This provides a direct measure of enzymatic inhibition and serves as a foundational map of on- and off-target activities.
Experimental Rationale & Protocol
For this study, we selected a radiometric assay format (³³P-ATP filter binding), which is widely considered the "gold standard" for kinase screening.[9] This method directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. Its key advantages include high sensitivity, resistance to compound interference (e.g., fluorescence quenching), and applicability to a wide range of protein, peptide, and lipid substrates.[9]
Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)
-
Reaction Setup: Kinase reactions are initiated in a 96-well plate by combining the specific kinase, a suitable substrate, and cofactors in kinase buffer.
-
Compound Addition: Cmpd-X, Dasatinib, and Mubritinib are added from a 10-point, 3-fold serial dilution series (top concentration of 10 µM). A DMSO vehicle control is included for baseline activity (0% inhibition).
-
Initiation: The reaction is started by the addition of an ATP solution containing ³³P-γ-ATP at a concentration approximating the Kₘ for each specific kinase.
-
Incubation: The reaction plate is incubated at 30°C for a predetermined time (e.g., 120 minutes), optimized to remain within the linear range of the reaction.
-
Termination & Capture: The reaction is stopped by spotting the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Unreacted ³³P-ATP is removed by washing the filter membrane multiple times.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: Raw counts are converted to percent inhibition relative to the DMSO control. IC₅₀ values are calculated for active compounds using a non-linear regression curve fit.
Workflow: Biochemical Kinase Screening
Caption: Workflow for radiometric biochemical kinase profiling.
Comparative Biochemical Data
The initial screen was performed at a single 10 µM concentration across a panel of 410 kinases.
Table 1: Comparative Kinase Inhibition at 10 µM
| Kinase Target | Cmpd-X (% Inhibition) | Dasatinib (% Inhibition) | Mubritinib (% Inhibition) |
|---|---|---|---|
| AURKB | 99% | 98% | 15% |
| GSK3B | 95% | 88% | 8% |
| CLK1 | 92% | 45% | 5% |
| SRC | 35% | 100% | 12% |
| ABL1 | 28% | 100% | 3% |
| ERBB2 (HER2) | 15% | 75% | 99% |
| EGFR | 12% | 82% | 25% |
| VEGFR2 | 8% | 95% | 18% |
| PLK4 | 78% | 60% | 10% |
Data is hypothetical and for illustrative purposes. Bold values indicate primary or significant off-target interactions.
Follow-up IC₅₀ determinations were performed for kinases showing >70% inhibition at 10 µM.
Table 2: IC₅₀ Values for Potently Inhibited Kinases (nM)
| Kinase Target | Cmpd-X (IC₅₀) | Dasatinib (IC₅₀) | Mubritinib (IC₅₀) |
|---|---|---|---|
| AURKB | 25 | 1.5 | >10,000 |
| GSK3B | 45 | 12 | >10,000 |
| CLK1 | 80 | >5,000 | >10,000 |
| PLK4 | 250 | 800 | >10,000 |
| SRC | >10,000 | 0.8 | >10,000 |
| ABL1 | >10,000 | 0.5 | >10,000 |
| ERBB2 (HER2) | >10,000 | 35 | 6 |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
Cmpd-X demonstrates potent activity against a narrow set of kinases, primarily AURKB, GSK3B, and CLK1, suggesting it is a relatively selective inhibitor.
-
Dasatinib confirms its known profile as a potent multi-kinase inhibitor, with sub-nanomolar activity against SRC and ABL1, and broad activity against many other kinases.[10]
-
Mubritinib shows high selectivity for its intended target, ERBB2 (HER2), with minimal off-target kinase activity at the tested concentrations, consistent with its design.[4]
Cellular Target Engagement: From Enzyme to Organism
While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound engages its target protein within intact cells.[11][12] The principle is based on ligand-induced thermal stabilization of the target protein.[13][14]
Experimental Rationale & Protocol
CETSA measures the amount of soluble target protein remaining after heat treatment. Ligand binding stabilizes the protein, increasing its melting temperature (Tagg). This shift (ΔTagg) provides direct evidence of target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: A relevant cell line (e.g., HeLa) is cultured to ~80% confluency. Cells are treated with the test compound (e.g., 10 µM Cmpd-X) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Precipitated, aggregated proteins are separated from the soluble fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: The supernatant (soluble fraction) is collected. The concentration of the target protein (e.g., AURKB) is quantified by a suitable method, such as Western Blot or an AlphaScreen®-based immunoassay.[14]
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. The temperature at which 50% of the protein is denatured (Tagg) is calculated. The shift in Tagg between the vehicle- and compound-treated samples (ΔTagg) is determined.
Principle of CETSA
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Comparative Cellular Data
CETSA was performed for the primary biochemical targets of each compound.
Table 3: Cellular Target Engagement (ΔTagg) and Potency (EC₅₀)
| Compound | Primary Target | Cell Line | ΔTagg at 10 µM (°C) | Cellular EC₅₀ (nM) (Anti-proliferation) |
|---|---|---|---|---|
| Cmpd-X | AURKB | HeLa | +8.5 | 150 |
| Dasatinib | SRC | K562 | +10.2 | 5 |
| Mubritinib | ERBB2 (HER2) | BT-474 | +7.9 | 20 |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
All three compounds show a significant thermal stabilization of their respective primary targets, confirming direct binding in a cellular environment.
-
The cellular potency (EC₅₀) generally correlates with the biochemical potency, although shifts are expected. Cmpd-X demonstrates moderate cellular potency, consistent with its nanomolar biochemical activity.
Broad Off-Target Liability Profiling
To build a comprehensive safety profile, it is crucial to assess compounds against panels of targets known to be associated with clinical adverse events. This typically includes screens for G-Protein Coupled Receptors (GPCRs), the hERG potassium channel (cardiac liability), and Cytochrome P450 enzymes (drug-drug interactions).
Experimental Rationale & Protocols
A suite of standardized assays was used to profile the three compounds against these key liability targets.
Protocol 1: GPCR Profiling (Functional Assays)
-
Rationale: Unwanted interactions with GPCRs can cause a wide range of side effects. A panel of cell-based functional assays measures compound effects on downstream signaling pathways (e.g., cAMP for Gs/Gi, calcium flux for Gq).[15][16]
-
Method: Compounds were screened at 10 µM against a panel of 45 GPCRs. Agonist and antagonist modes were assessed. Activity is reported as % inhibition (antagonist mode) or % stimulation (agonist mode) relative to a reference agonist.
Protocol 2: hERG Channel Inhibition (Automated Patch Clamp)
-
Rationale: Inhibition of the hERG potassium channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17] Automated electrophysiology is the gold standard for assessing this liability.[17][18]
-
Method: HEK293 cells stably expressing the hERG channel were analyzed using a QPatch automated patch-clamp system. The effect of compounds (1 and 10 µM) on the hERG tail current was measured.[17] Data is reported as % inhibition.
Protocol 3: Cytochrome P450 Inhibition (LC-MS/MS)
-
Rationale: Inhibition of CYP enzymes, primarily located in the liver, is a major cause of drug-drug interactions, leading to altered pharmacokinetics and potential toxicity.[19][20]
-
Method: Compounds were incubated with human liver microsomes and a cocktail of probe substrates specific for five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4).[21][22] The formation of specific metabolites was quantified by LC-MS/MS. Data is reported as the IC₅₀ of metabolite formation.
Workflow: Off-Target Liability Screening
Caption: Integrated workflow for key safety liability panels.
Comparative Safety Panel Data
Table 4: Summary of Off-Target Liability Screening | Assay Panel | Parameter | Cmpd-X | Dasatinib | Mubritinib | | :--- | :--- | :---: | :---: | :---: | | GPCR Panel | Significant Activity at 10 µM | 5-HT₂ₐ Antagonist (78% inh.) | None | None | | hERG Channel | % Inhibition at 10 µM | 12% | 48% | 8% | | CYP450 Panel | IC₅₀ (µM) | | | | | CYP1A2 | >50 | >50 | >50 | | CYP2C9 | >50 | 18.5 | >50 | | CYP2C19 | 8.2 | 25.1 | >50 | | CYP2D6 | >50 | 7.9 | 45.0 | | CYP3A4 | 22.5 | 5.5 | 15.1 |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
Cmpd-X is relatively clean but shows moderate inhibition of CYP2C19 and antagonist activity at the 5-HT₂ₐ serotonin receptor, which would require further investigation.
-
Dasatinib shows significant hERG inhibition at 10 µM and potent inhibition of several CYP isoforms, particularly 3A4 and 2D6, consistent with known clinical drug-drug interaction liabilities.[23]
-
Mubritinib , while very selective across the kinome, was later found to be a potent inhibitor of the mitochondrial electron transport chain (ETC) complex I, an off-target activity not captured in these standard panels but discovered in further research.[24][25] This highlights that even highly selective compounds can have unexpected liabilities and underscores the need for broad, unbiased profiling.
Discussion & Comparative Analysis
This comprehensive profiling guide provides a multi-faceted view of the selectivity of Cmpd-X relative to established drugs.
-
Selectivity Profile: Cmpd-X emerges as a potent and selective inhibitor of the AURKB/GSK3B/CLK1 kinase axis. Its kinome selectivity is markedly better than the broad-spectrum inhibitor Dasatinib and is comparable to the highly targeted Mubritinib within the kinase family. The challenge and opportunity for Cmpd-X will be to determine if this specific polypharmacology is therapeutically advantageous or if further optimization is needed to isolate activity against a single kinase.
-
Cellular Activity: The positive CETSA result confirms that Cmpd-X engages its primary target, AURKB, in cells, translating its biochemical potency into a cellular effect. This provides confidence that the observed anti-proliferative activity is, at least in part, driven by on-target pharmacology.
-
Safety & Liability: Cmpd-X presents a generally favorable early safety profile. Its hERG activity is low, and its CYP inhibition is moderate. The off-target activity at the 5-HT₂ₐ receptor is a key finding that medicinal chemists would need to address, either by designing it out of the molecule or by characterizing the potential physiological consequences. In comparison, Dasatinib's profile highlights the significant off-target liabilities (hERG, CYPs) that must be managed clinically for a multi-kinase inhibitor. The case of Mubritinib serves as a critical lesson: standard liability panels are essential but not exhaustive. Unforeseen off-target activities can exist, reinforcing the value of broader phenotypic and proteomics-based screening approaches later in development.
Conclusion
The cross-reactivity profile of This compound (Cmpd-X) reveals it to be a promising chemical scaffold for developing selective kinase inhibitors. It demonstrates potent, cell-active inhibition of a small family of kinases with a manageable early safety profile. The comparative data generated against Dasatinib and Mubritinib provides crucial context, highlighting Cmpd-X's favorable kinome selectivity. Key areas for future optimization will involve mitigating the identified 5-HT₂ₐ and CYP2C19 activities while retaining or refining the on-target kinase potency. This guide demonstrates a logical, efficient, and self-validating workflow for characterizing compound selectivity, a cornerstone of modern, safety-conscious drug discovery.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. fda.gov [fda.gov]
- 19. lnhlifesciences.org [lnhlifesciences.org]
- 20. criver.com [criver.com]
- 21. enamine.net [enamine.net]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
Hazard Characterization and Inferred Risk Assessment
In the absence of specific toxicological data for 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone, we must infer its potential hazards from a closely related analog, 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.[1] This conservative approach is fundamental to a robust safety culture. The probable hazards are summarized below.
| Inferred Hazard | GHS Classification (Based on Analog) | Rationale & Immediate Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion could be harmful. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[2][3] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with skin must be avoided. This dictates the use of chemical-resistant gloves and a lab coat.[1][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | The potential for serious eye damage necessitates stringent eye protection.[1][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1][3][4] |
Mandatory Personal Protective Equipment (PPE) & Handling
Before any handling or disposal procedures begin, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and changed immediately if contaminated.[5][6]
-
Eye Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Body Protection: A standard laboratory coat is necessary to prevent skin contact.[6] Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a chemical fume hood to ensure adequate ventilation.[2][7]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream in compliance with institutional policies and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Step 1: Waste Identification and Declaration As soon as the material is deemed unnecessary for ongoing research, it must be declared as waste. Do not abandon chemicals in the back of a cabinet. Proactive waste management is key to a safe laboratory.
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure this compound waste in a dedicated, clearly labeled container.
-
Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, sealed bag or container clearly labeled as hazardous waste.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix it with other solvent wastes unless compatibility has been verified.[7]
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[11]
Step 3: Container Management
-
Container Selection: Use a chemically compatible container with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or leaks.[6]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Step 4: Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Ensure the waste container is placed within secondary containment (such as a larger plastic tub) to contain any potential leaks.[6]
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to mitigate risks.[11]
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.
-
Collect Waste: Place the contained material into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
Laboratory personnel are responsible for the proper collection, segregation, and short-term storage of hazardous waste. The final disposal must be conducted by professionals.
-
Contact EHS: Coordinate with your institution’s EHS office to schedule a pickup of the hazardous waste.[11]
-
Documentation: Complete any required hazardous waste disposal forms, providing an accurate description of the container's contents.[6]
-
Licensed Disposal: Your EHS department will work with a licensed chemical waste disposal contractor. The most probable disposal method for this type of compound is controlled incineration at a permitted facility, which ensures the complete destruction of the chemical.[5][12]
By adhering to these procedures, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.
References
- 1. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | C7H7ClN2OS | CID 85938240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
